7-bromo-4-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKHWWGUJPWWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395161 | |
| Record name | 7-bromo-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81224-16-0 | |
| Record name | 7-Bromo-4-methoxy-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81224-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-bromo-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-4-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-4-methoxy-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-methoxy-1H-indole is a substituted indole derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 7-position and a methoxy group at the 4-position imparts unique physicochemical properties that can be exploited for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers in the field.
Chemical and Physical Properties
While experimentally determined data for some physical properties of this compound remain to be fully disclosed in publicly available literature, a compilation of available data and predicted properties provides a solid foundation for its use in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | Certificate of Analysis[1] |
| Molecular Weight | 226.07 g/mol | Certificate of Analysis[1] |
| Appearance | Off-white to light brown solid | Certificate of Analysis[1] |
| Purity (HPLC) | 99.98% | Certificate of Analysis[1] |
| CAS Number | 81224-16-0 | Multiple sources |
| Predicted Boiling Point | 356.49°C | MySkinRecipes[2] |
Note: The boiling point is a predicted value for the isomer 4-bromo-7-methoxy-1H-indole and should be considered an estimate.
Solubility: The solubility of this compound has not been quantitatively reported. However, based on its structure, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane, and likely has low solubility in water.
Spectral Data
Detailed experimental spectra for this compound are not widely published. However, a Certificate of Analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For reference and comparison, the characteristic chemical shifts for protons and carbons in substituted indoles are well-documented.
Expected ¹H NMR Spectral Features: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring and the methoxy group protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The positions of these signals will be characteristic of the substituted indole ring system.
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis and Reactivity
Synthesis
Experimental Protocol: Synthesis of 4-Bromo-7-methoxy-1H-indole [3]
This synthesis involves the reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures.
Materials:
-
4-bromo-2-nitroanisole
-
Vinylmagnesium bromide (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in THF (300 ml) is cooled to -60 °C.[3]
-
Vinylmagnesium bromide (1 M in THF) is slowly added to the solution, maintaining the temperature below -40 °C.[3]
-
The reaction mixture is stirred and the temperature is gradually raised to -40 °C over 2 hours.[3]
-
The reaction is quenched by the addition of a saturated ammonium chloride solution (100 ml).[3]
-
The aqueous phase is extracted with ether (200 ml).[3]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.[3]
-
The crude product is purified by flash chromatography to yield 4-bromo-7-methoxyindole.[3]
Diagram: Synthetic Workflow for 4-Bromo-7-methoxy-1H-indole
References
An In-depth Technical Guide to the Physicochemical Characteristics of 7-bromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 7-bromo-4-methoxy-1H-indole. While specific experimental data for this compound is limited in publicly available literature, this document compiles the existing information and provides context based on related indole derivatives.
Core Physicochemical Characteristics
This compound is a substituted indole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1][2][3] The physicochemical properties of this compound are crucial for its handling, formulation, and potential therapeutic application.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | This compound-2-carboxylic acid | Notes |
| Molecular Formula | C₉H₈BrNO[4] | C₁₀H₈BrNO₃[5] | |
| Molecular Weight | 226.07 g/mol [6] | 270.08 g/mol [5] | |
| Appearance | Off-white to light brown solid[7] | - | Also described as a yellow solid.[8] |
| Storage Temperature | 2-8°C[7] | - | |
| Monoisotopic Mass | 224.97893 Da[9] | 268.96876 Da[5] | |
| XlogP (Predicted) | 2.7[9] | 2.6[5] | Indicates moderate lipophilicity. |
| CAS Number | 81224-16-0[7][4][6] | 81224-15-9[5][10] |
Synthesis and Experimental Protocols
One documented synthesis is for the positional isomer, 4-bromo-7-methoxy-1H-indole, which provides a plausible synthetic strategy.[12]
Experimental Protocol: Synthesis of 4-bromo-7-methoxy-1H-indole (as a reference) [12]
-
Reaction Setup: A solution of 4-bromo-2-nitroanisole (33.3 mmol) in tetrahydrofuran (THF, 300 ml) is cooled to -60°C.
-
Grignard Addition: Vinylmagnesium bromide (1 M in THF) is slowly added to the solution, ensuring the reaction temperature is maintained below -40°C.
-
Warming: The reaction mixture is stirred and allowed to gradually warm to -40°C over a period of 2 hours.
-
Quenching: The reaction is quenched by the addition of a saturated ammonium chloride (NH₄Cl) solution (100 ml).
-
Extraction: The aqueous phase is extracted with diethyl ether (Et₂O, 200 ml).
-
Workup: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography to yield the target compound.
Diagram 1: Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted indoles.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity. While specific spectra for this compound are not provided in the search results, the availability of NMR, HPLC, and LC-MS data is mentioned for this and related compounds.[10][13][14]
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Information |
| ¹H and ¹³C NMR | Structural elucidation | Chemical shifts, coupling constants, and integration to confirm the arrangement of protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular formula. Predicted collision cross-section data is available.[9] |
| HPLC/UPLC | Purity assessment | Determines the purity of the compound by separating it from any impurities. |
| Infrared (IR) Spectroscopy | Functional group identification | Shows characteristic absorption bands for N-H, C-O, and C-Br bonds. |
Diagram 2: Analytical Workflow for Compound Characterization
Caption: Workflow for the analytical characterization of a synthesized compound.
Biological Activity and Signaling Pathways
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds.[2][15] Indole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3]
However, there is a notable lack of specific research on the biological activities of this compound and its close derivatives.[15] While the broader class of methoxy-substituted indoles has been investigated for various therapeutic applications, this particular compound remains largely unexplored in the public domain.[15]
Given the absence of specific data on signaling pathways involving this compound, a generalized workflow for screening its potential biological activity is presented below.
Diagram 3: Workflow for Biological Activity Screening
References
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aobchem.com [aobchem.com]
- 5. This compound-2-carboxylic Acid | C10H8BrNO3 | CID 3580737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - [sigmaaldrich.com]
- 7. 7-BROMO-4-METHOXYINDOLE CAS#: 81224-16-0 [amp.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 10. 81224-15-9|this compound-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. soc.chim.it [soc.chim.it]
- 12. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 81224-16-0|this compound|BLD Pharm [bldpharm.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-bromo-4-methoxy-1H-indole (CAS: 81224-16-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-4-methoxy-1H-indole is a substituted indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[2] The presence of a bromine atom and a methoxy group on the indole ring of this compound provides strategic points for further functionalization, making it a versatile precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, plausible synthetic routes, and potential applications in drug discovery.
Chemical and Physical Properties
While experimental data for this compound is not extensively reported in publicly available literature, predicted properties and data for closely related analogs provide valuable insights.
Table 1: Chemical and Physical Properties of this compound and a Related Analog
| Property | This compound | 4-bromo-7-methoxy-1H-indole (Analog) | Source |
| CAS Number | 81224-16-0 | 436091-59-7 | [3],[4] |
| Molecular Formula | C₉H₈BrNO | C₉H₈BrNO | [3],[4] |
| Molecular Weight | 226.07 g/mol | 226.07 g/mol | [3],[4] |
| Appearance | Yellow solid | Light yellow to brown solid-liquid mixture | [1],[4] |
| Boiling Point | Not available | 356.5 ± 22.0 °C (Predicted) | [4] |
| pKa | Not available | 15.56 ± 0.30 (Predicted) | [4] |
| Storage Temperature | 2-8°C, Sealed in dry | Room Temperature, Sealed in dry | [5],[4] |
Safety Information: this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[5]
Precautionary statements include P261, P264, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P337+P313, and P501.[5]
Synthesis and Reactivity
Plausible Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][7]
Experimental Protocol: General Fischer Indole Synthesis (Hypothetical for this compound)
-
Step 1: Formation of the Hydrazone. (2-Bromo-5-methoxyphenyl)hydrazine would be reacted with a suitable aldehyde or ketone, such as acetaldehyde or acetone, in the presence of an acid catalyst (e.g., acetic acid or a mineral acid) to form the corresponding hydrazone. The reaction is typically carried out in a suitable solvent like ethanol.
-
Step 2: Indolization. The formed hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, to induce a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the this compound.[6]
Caption: Plausible Fischer Indole Synthesis pathway for this compound.
Reactivity and Further Functionalization
The bromine atom at the C7 position of this compound is a key functional handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of diverse chemical libraries for drug discovery.[8]
The methoxy group at the C4 position is an electron-donating group that influences the electron density of the benzene portion of the indole ring. The indole nitrogen can be alkylated or protected, and the C3 position is susceptible to electrophilic substitution.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is scarce, its role as a key intermediate in the synthesis of pharmaceutically active molecules is evident from the broader context of indole chemistry.
Precursor for Bioactive Molecules
Substituted indoles are integral to a vast array of therapeutic agents. The unique substitution pattern of this compound makes it a valuable precursor for compounds targeting various biological pathways. For instance, derivatives of bromo-indoles are investigated for their potential as:
-
Serotonin (5-HT) Receptor Ligands: The indole nucleus is a core component of serotonin. Modified indoles are frequently explored for their ability to modulate 5-HT receptors, with applications in treating migraine, depression, and other neurological disorders.[9] Some indole derivatives have shown 5-HT1 receptor agonist and vasoconstrictor activity.[10]
-
Kinase Inhibitors: Many protein kinase inhibitors, a cornerstone of modern oncology, feature heterocyclic scaffolds. The ability to functionalize the this compound core, for example through Suzuki coupling, allows for the synthesis of libraries of compounds to be screened for kinase inhibitory activity.[11]
-
Antimicrobial and Anticancer Agents: The dihydro-derivative, 4-bromo-7-methoxy-2,3-dihydro-1H-indole, has been investigated for its potential antimicrobial and anticancer properties, suggesting that the core structure has inherent biological relevance.[12]
Caption: Drug discovery workflow starting from this compound.
Potential Signaling Pathway Involvement
Given the structural similarity of the indole core to neurotransmitters like serotonin, derivatives of this compound could potentially interact with serotonergic signaling pathways. These pathways are crucial in regulating mood, appetite, sleep, and vasoconstriction.
Caption: Hypothetical involvement of a this compound derivative in a simplified 5-HT receptor signaling pathway relevant to migraine treatment.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure, featuring multiple sites for chemical modification, allows for the synthesis of diverse libraries of novel compounds. While detailed experimental data on the parent compound is limited, its utility as a precursor for potent biologically active molecules, particularly in the areas of oncology and neurology, is well-established within the broader context of indole chemistry. Further research into the specific synthesis, reactivity, and biological profiling of this compound and its direct derivatives is warranted to fully exploit its potential in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. aobchem.com [aobchem.com]
- 4. 4-BROMO-7-METHOXY-1H-INDOLE CAS#: 436091-59-7 [amp.chemicalbook.com]
- 5. achmem.com [achmem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-7-methoxy-1H-indole [myskinrecipes.com]
- 10. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Buy 4-bromo-7-methoxy-2,3-dihydro-1H-indole [smolecule.com]
An In-depth Technical Guide to 7-bromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-bromo-4-methoxy-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" in pharmacology, forming the core of numerous biologically active compounds. The presence of a bromine atom and a methoxy group on the indole ring provides handles for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and the potential biological significance of this compound, based on the current understanding of related indole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this document serves as a technical resource for researchers interested in its synthesis and potential applications.
Molecular Structure and Chemical Properties
This compound is an aromatic heterocyclic organic compound with the chemical formula C₉H₈BrNO.[1][2] It consists of a bicyclic structure composed of a benzene ring fused to a pyrrole ring, which is characteristic of the indole core. A bromine atom is substituted at the 7-position and a methoxy group at the 4-position of the indole ring.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [3] |
| CAS Number | 81224-16-0 | [1] |
| Predicted XlogP | 2.7 | [2] |
| Monoisotopic Mass | 224.97893 Da | [2] |
Structural Information
The 2D and 3D structures of this compound illustrate the spatial arrangement of its atoms.
Synthesis Protocol (Proposed)
While a specific, experimentally validated synthesis protocol for this compound is not detailed in the available literature, a plausible route can be proposed based on established indole synthesis methodologies and regioselective bromination techniques. A potential synthetic workflow starting from 4-methoxyindole is outlined below.
Proposed Synthetic Workflow
The proposed synthesis involves the regioselective bromination of 4-methoxyindole. The methoxy group at the 4-position is an ortho-, para-directing group. However, direct bromination of 4-methoxyindole would likely lead to a mixture of products. A more controlled approach would be necessary to achieve selective bromination at the C7 position.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methoxyindole
4-Methoxyindole can be synthesized via several established methods, such as the Leimgruber-Batcho indole synthesis starting from 2-methyl-3-nitroanisole.[4]
Step 2: Regioselective Bromination of 4-Methoxyindole
-
Reagents and Materials:
-
4-Methoxyindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
Dissolve 4-methoxyindole (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate this compound.
-
Spectroscopic Data (Predicted and Analogous Compounds)
No experimentally determined spectra (NMR, IR, MS) for this compound are readily available in the public domain. However, predicted mass spectral data can be found, and NMR data for analogous compounds can provide an indication of the expected chemical shifts.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.98621 |
| [M+Na]⁺ | 247.96815 |
| [M-H]⁻ | 223.97165 |
NMR Spectroscopy
While specific ¹H and ¹³C NMR data for this compound are unavailable, data from related compounds such as 7-bromo-3-methyl-1H-indole can be used for approximation.[5] The presence of the electron-withdrawing bromine atom at C7 would be expected to deshield the adjacent protons, while the electron-donating methoxy group at C4 would shield nearby protons.
Potential Biological Activity and Applications in Drug Discovery
The indole nucleus is a key structural motif in a wide range of biologically active compounds, including many approved drugs. The introduction of bromo and methoxy substituents can modulate the biological activity of the indole core.
Role of Bromo and Methoxy Substituents
-
Bromine: The bromine atom can increase lipophilicity, potentially enhancing membrane permeability. It can also serve as a site for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of diverse compound libraries for drug screening.
-
Methoxy Group: The methoxy group can influence the electronic properties of the indole ring, affecting its interaction with biological targets. It can also be a site for metabolic modification in vivo.
Potential Therapeutic Areas
Substituted indoles have shown promise in a variety of therapeutic areas, including:
-
Oncology: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.
-
Neuroscience: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.
-
Infectious Diseases: Indole derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.
Hypothetical Drug Discovery Workflow
A logical workflow for the investigation of this compound in a drug discovery context is presented below.
Conclusion
This compound represents a potentially valuable building block for the synthesis of novel bioactive molecules. While specific experimental data for this compound is currently scarce in the public domain, its structural features suggest that it could be a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers to begin exploring the synthesis and potential applications of this and related substituted indoles. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
References
Spectroscopic Profile of 7-bromo-4-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 7-bromo-4-methoxy-1H-indole. Due to the limited availability of experimentally verified public data for this specific molecule, this document presents a combination of predicted data from reliable chemical databases and general experimental protocols applicable to the analysis of substituted indoles. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this and structurally related compounds in research and drug development.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₉H₈BrNO Molecular Weight: 226.07 g/mol CAS Number: 81224-16-0
Spectroscopic Data
The following tables summarize the available predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.1 | br s | N-H |
| ~7.2-7.4 | m | Aromatic C-H |
| ~6.9-7.1 | m | Aromatic C-H |
| ~6.5 | d | Aromatic C-H |
| ~3.9 | s | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-4 (C-OCH₃) |
| ~135 | C-7a |
| ~128 | C-3a |
| ~125 | C-2 |
| ~122 | C-6 |
| ~115 | C-5 |
| ~105 | C-3 |
| ~100 | C-7 (C-Br) |
| ~56 | OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry data can be predicted based on the molecular formula and isotopic distribution of bromine.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 225.98621 | [M+H]⁺ | Predicted monoisotopic mass for the protonated molecule, showing the characteristic isotopic pattern for bromine. |
| 247.96815 | [M+Na]⁺ | Predicted sodium adduct. |
Infrared (IR) Spectroscopy
The expected IR absorption bands for this compound are based on the functional groups present in the molecule.
Table 4: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 | N-H | Stretching |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~2950-2850 | C-H (methoxy) | Stretching |
| ~1600-1450 | C=C (aromatic) | Stretching |
| ~1250 | C-O (aryl ether) | Asymmetric Stretching |
| ~1050 | C-O (aryl ether) | Symmetric Stretching |
| ~600-500 | C-Br | Stretching |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for substituted indoles like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.
-
Scan a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its characteristic isotopic pattern, which will be distinctive due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Workflow and Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indole derivative.
The Biological Versatility of Substituted Indoles: A Technical Guide for Drug Discovery
The indole scaffold, a privileged heterocyclic structure, is a cornerstone in medicinal chemistry due to its remarkable ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of substituted indoles, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for the development of next-generation indole-based therapeutics.
Anticancer Activity of Substituted Indoles
Substituted indoles have emerged as a significant class of compounds in oncology, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action. These include the inhibition of critical enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and modulation of key signaling pathways.
Quantitative Anticancer Activity
The anticancer potency of various substituted indoles has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the activities of representative compounds is presented below.
| Compound Class | Specific Compound Example | Target/Mechanism | Cancer Cell Line | Activity (IC50/GI50) |
| Chalcone-indole derivative | Compound 12 | Tubulin Polymerization Inhibition | Various | 0.22 - 1.80 µM[1] |
| Quinoline-indole derivative | Compound 13 | Tubulin Polymerization Inhibition | Various | 2 - 11 nM[1] |
| Benzimidazole-indole derivative | Compound 8 | Tubulin Polymerization Inhibition | Various | 50 nM (average)[1] |
| Indole-vinyl sulfone derivative | Compound 9 | Tubulin Polymerization Inhibition | Various | Potent activity[1] |
| Ursolic acid-indole derivative | Compound 30a | Cytotoxic | SMMC-7721 | 0.89 ± 0.11 µM[1] |
| Ursolic acid-indole derivative | Compound 5f | Topoisomerase IIα Inhibition | SMMC-7721, HepG2 | 0.56 ± 0.08 µM, 0.91 ± 0.13 µM[2] |
| Indole-based sulfonohydrazide | Compound 5f | Cytotoxic | MCF-7, MDA-MB-468 | 13.2 µM, 8.2 µM[3] |
| Indole-penta-heterocycle | Compound 10b | EGFR and p53-MDM2 modulation | A549, K562 | 120 nM, 10 nM[4] |
| 3-(3-oxoaryl) indole | Compounds 3a-3e, 3i | Cytotoxic | B16F10, MCF7 | Varies[5] |
| 3,5-Diprenyl indole | Compound 35 | Cytotoxic | MIA PaCa-2 | 9.5 ± 2.2 μM[6] |
| 3-Arylthio-1H-indoles | R = 6-thiophen-3-yl | Tubulin Polymerization Inhibition | MCF-7 | 4.5 nM[6] |
| 1,3,4,9-tetrahydropyrano[3,4-b]indole | Compound 19 | PI3K/AKT/mTOR Inhibition | MDA-MB-231 | 2.29 µM[7] |
Key Signaling Pathways in Anticancer Activity
Substituted indoles exert their anticancer effects by modulating several critical signaling pathways that control cell growth, proliferation, and survival.
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival, and its dysregulation is common in many cancers.[7] Several indole derivatives have been shown to inhibit this pathway at various points. For instance, Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can inhibit the phosphorylation and activation of Akt.[8] Some synthetic indole derivatives act as dual inhibitors of PI3K and mTOR.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted indoles.
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Indole compounds like I3C and DIM have been found to inhibit the activation of NF-κB.[8] They can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription. Some indole-hydantoin derivatives have been shown to suppress the transcriptional activity of NF-κB by inhibiting the phosphorylation of the p65 subunit.[9]
Caption: Inhibition of the NF-κB signaling pathway by substituted indoles.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Several indole alkaloids have been shown to modulate the MAPK pathway. For example, some indole derivatives can inhibit the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, leading to the suppression of cancer cell growth.[6][10]
Caption: Modulation of the MAPK signaling pathway by substituted indoles.
Anti-inflammatory Activity of Substituted Indoles
Chronic inflammation is a key contributor to a wide range of diseases. Substituted indoles have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of indole derivatives is often assessed by their ability to inhibit COX and LOX enzymes, with results expressed as IC50 values.
| Compound Class | Specific Compound Example | Target | Activity (IC50) |
| 2-(4-(methylsulfonyl) phenyl) indole | Compound 4b | COX-2 | 0.11 µM[11] |
| 2-(4-(methylsulfonyl) phenyl) indole | Compound 4d | COX-2 | 0.17 µM[11] |
| 2-(4-(methylsulfonyl) phenyl) indole | Compound 4f | COX-2 | 0.15 µM[11] |
| 1,3-dihydro-2H-indolin-2-one | Compound 4e | COX-2 | 2.35 ± 0.04 µM[7] |
| 1,3-dihydro-2H-indolin-2-one | Compound 9h | COX-2 | 2.422 ± 0.10 µM[7] |
| 1,3-dihydro-2H-indolin-2-one | Compound 9i | COX-2 | 3.34 ± 0.05 µM[7] |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one | Compound 5 | LOX | 0.56 µM[12] |
| (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide | Compound 6 | LOX | 53.61 µM[12] |
| Indolebutyric acid | IBA (7b) | LOX | 17.82 µM[12] |
Antimicrobial Activity of Substituted Indoles
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted indoles have shown promising activity against a broad spectrum of bacteria and fungi.
Quantitative Antimicrobial Activity
The antimicrobial potency of indole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC).
| Compound Class | Specific Compound Example | Microorganism | Activity (MIC in µg/mL) |
| Indole-thiadiazole | Compound 2h | S. aureus | 6.25[13] |
| Indole-triazole | Compound 3d | S. aureus | 6.25[13] |
| Indole-triazole | Compound 3d | MRSA | Excellent activity[13] |
| Indole-carbothioamide | Compound 1b | C. albicans | 3.125[13] |
| Indole-thiadiazole | Compounds 2b-d | C. albicans | 3.125[13] |
| Indole-triazole | Compounds 3b-d | C. albicans | 3.125[13] |
| Multi-halogenated indoles | 6-bromo-4-iodoindole | S. aureus | 20[14] |
| Multi-halogenated indoles | 4-bromo-6-chloroindole | S. aureus | 30[14] |
Neuroprotective Activity of Substituted Indoles
Neurodegenerative diseases pose a significant global health challenge. Indole derivatives have been investigated for their neuroprotective potential, with mechanisms including antioxidant effects and modulation of pathways involved in neuronal survival.
Several indole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage.[15] For example, in studies using SH-SY5Y neuroblastoma cells, certain compounds have shown to increase cell viability and reduce reactive oxygen species (ROS) levels when challenged with neurotoxins.[16][17][18] Some indole-based compounds also exhibit the ability to disaggregate amyloid-beta peptides, a hallmark of Alzheimer's disease.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings. The following sections provide step-by-step protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted indole compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the indole compound in the complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Substituted indole compound stock solution
-
96-well microtiter plates
-
Inoculum suspension of the microorganism (adjusted to 0.5 McFarland standard)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the indole compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant capacity of a compound.
-
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Add the fluorescein solution to all wells of the microplate.
-
Add the indole compound at various concentrations to the sample wells and Trolox to the standard wells. Add buffer to the blank wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding AAPH solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC value of the sample in Trolox equivalents.
-
Thioflavin T (ThT) Assay for Amyloid Beta Aggregation
This assay is used to screen for compounds that inhibit the aggregation of amyloid-beta (Aβ) peptides.
-
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of Aβ peptide and pre-treat to ensure a monomeric state.
-
Prepare a working solution of ThT in the assay buffer.
-
In the wells of the microplate, mix the Aβ peptide solution with the indole compound at various concentrations.
-
Include a positive control (Aβ peptide without inhibitor) and a negative control (buffer only).
-
Add the ThT working solution to all wells.
-
Incubate the plate at 37°C, with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[13]
-
Plot the fluorescence intensity versus time to monitor the kinetics of Aβ aggregation. The inhibitory effect of the compound is determined by the reduction in the final fluorescence intensity compared to the positive control.
-
Neuroprotection Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Inducing agent for oxidative stress (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
Substituted indole compound
-
MTT solution
-
96-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
Pre-treat the cells with various concentrations of the indole compound for a specified period (e.g., 1-24 hours).
-
Induce oxidative stress by adding the inducing agent (e.g., H2O2) to the wells.
-
Include a control group (cells with inducing agent but no compound) and a vehicle control group.
-
Incubate for a further 24 hours.
-
Assess cell viability using the MTT assay as described in section 5.1.
-
An increase in cell viability in the compound-treated groups compared to the control group indicates a neuroprotective effect.
-
Conclusion
The indole nucleus continues to be a remarkably fertile source of biologically active molecules. The diverse pharmacological activities of substituted indoles, spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action. The continued exploration of this versatile scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological targets, will undoubtedly pave the way for the discovery and development of novel and effective therapies for a multitude of human diseases.
References
- 1. medchemica.com [medchemica.com]
- 2. researchgate.net [researchgate.net]
- 3. arigobio.com [arigobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. anaspec.com [anaspec.com]
- 15. Indeno[1,2-b]indole derivatives as a novel class of potent human protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Discovery, History, and Therapeutic Potential of Bromoindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of bromoindoles, from their ancient origins to their current status as promising therapeutic agents. This document provides a comprehensive overview of their discovery, natural sources, synthetic methodologies, and mechanisms of action, with a focus on their anticancer and anti-inflammatory properties.
A Journey Through Time: The History of Bromoindoles
The story of bromoindoles begins not in a modern laboratory, but in the ancient world with the highly prized dye, Tyrian purple.[1][2][3] This vibrant reddish-purple pigment, associated with royalty and power, was painstakingly extracted from the mucus of several species of predatory sea snails of the Muricidae family.[1][2][4] The primary chemical constituent of this historic dye is 6,6'-dibromoindigo, a dimer derived from brominated indole precursors.[1][2] For centuries, the secrets of Tyrian purple production were closely guarded, highlighting the early human interaction with and utilization of bromoindoles.[1]
The modern scientific exploration of bromoindoles began with the investigation of marine organisms. These life forms, thriving in unique and competitive environments, have evolved to produce a vast array of secondary metabolites, many of which are halogenated.[5] Brominated compounds are particularly abundant in the marine environment.[5] In recent decades, a diverse range of bromoindole alkaloids has been isolated from marine invertebrates such as sponges, tunicates, and molluscs, as well as from marine-associated microorganisms.[6] This has spurred significant interest in their pharmacological potential.
Nature's Bounty: Bromoindoles from Marine Sources
Marine organisms are a prolific source of structurally diverse and biologically active bromoindoles. These compounds are often involved in the host's defense mechanisms.
Marine Sponges
Sponges of the class Demospongiae are particularly rich in bromoindoles. For instance, the sub-Arctic sponge Geodia barretti has been a source for the isolation of several 6-bromoindole alkaloids, including barettin and geobarrettins.[7][8]
Marine Algae
Red algae of the genus Laurencia are known to produce a variety of halogenated metabolites, including bromoindoles.
Tunicates
These marine invertebrates, also known as sea squirts, have yielded a number of bromoindole-containing compounds with potent biological activities.
Biological Activities of Bromoindoles
Bromoindoles exhibit a wide spectrum of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied. The presence and position of the bromine atom on the indole ring, as well as other structural features, significantly influence their potency and selectivity.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of bromoindoles against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Anti-inflammatory Activity
Several bromoindoles have shown potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6][9][10]
Antibacterial and Antifungal Activities
Certain bromoindoles have also demonstrated significant antimicrobial properties, making them potential candidates for the development of new anti-infective agents.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity data for a selection of naturally occurring and synthetic bromoindoles.
| Compound Name | Marine Source | Cancer Cell Line | IC50 / GI50 (µM) | Citation |
| 6-Bromoindole | Dicathais orbita (Mollusc) | RAW264.7 (Macrophage) | >40 (for NO inhibition) | [9] |
| 6-Bromoisatin | Synthetic | RAW264.7 (Macrophage) | >40 (for NO inhibition) | [9] |
| Barettin | Geodia barretti (Sponge) | Dendritic Cells | 21.0 (for IL-12p40) | [8] |
| Geobarrettin B | Geodia barretti (Sponge) | Dendritic Cells | >25 (for IL-12p40) | [8] |
| Geobarrettin C | Geodia barretti (Sponge) | Dendritic Cells | >25 (for IL-12p40) | [8] |
| 3-(2-Bromoethyl)-indole (BEI-9) | Synthetic | SW480 (Colon) | 12.5 | [10] |
| 3-(2-Bromoethyl)-indole (BEI-9) | Synthetic | HCT116 (Colon) | 5 | [10] |
| Compound Name | Marine Source | Bacterial/Fungal Strain | MIC (µg/mL) | Citation |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Marine Bisindole Alkaloid | Escherichia coli | 8 | [11] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Marine Bisindole Alkaloid | Staphylococcus aureus | 8 | [11] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Marine Bisindole Alkaloid | Klebsiella pneumoniae | 8 | [11] |
| 4-Bromoindole | Synthetic | Vibrio parahaemolyticus | 50 | [12] |
| 5-Bromoindole | Synthetic | Vibrio parahaemolyticus | 50 | [12] |
Signaling Pathways Modulated by Bromoindoles
The therapeutic effects of bromoindoles are intrinsically linked to their ability to modulate specific intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Several bromoindoles, such as 3-(2-bromoethyl)-indole (BEI-9) and 6-bromoindole, have been shown to inhibit the NF-κB signaling pathway.[6][9][10] This inhibition can occur at different points in the pathway, for instance, by preventing the translocation of the NF-κB p65 subunit to the nucleus.[6][9]
Modulation of the GSK-3β Signaling Pathway
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and development. Dysregulation of GSK-3β activity is implicated in various diseases, including cancer and neurodegenerative disorders. Some bromoindole derivatives, such as 6-bromo-indirubin-3'-oxime (BIO), are known inhibitors of GSK-3β.[13] Inhibition of GSK-3β can lead to the stabilization and nuclear accumulation of β-catenin, a key component of the Wnt signaling pathway, which in turn can affect gene expression related to cell fate and proliferation.[13]
Experimental Protocols
Isolation of Bromoindoles from Marine Sponges
This protocol outlines a general procedure for the extraction and purification of bromoindoles from marine sponge samples.
Materials:
-
Frozen marine sponge sample
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Hexane
-
Ethyl acetate
-
Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
HPLC grade solvents (acetonitrile, water)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Lyophilize the frozen sponge sample to remove water.
-
Grind the dried tissue into a fine powder.
-
-
Extraction:
-
Macerate the powdered sponge material with a 1:1 mixture of CH₂Cl₂:CH₃OH at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with hexane, ethyl acetate, and butanol to separate compounds based on polarity.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate and butanol fractions to column chromatography on silica gel, eluting with a gradient of hexane-ethyl acetate or chloroform-methanol.
-
Further purify the fractions containing bromoindoles using Sephadex LH-20 column chromatography with methanol as the eluent.
-
The final purification is achieved by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient.
-
-
Structure Elucidation:
-
The structure of the purified bromoindoles is determined using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (HR-ESI-MS).
-
Synthesis of 5-Bromoindole
This protocol describes a common method for the synthesis of 5-bromoindole via a sulfonation-acetylation-bromination-deprotection sequence.[11][14]
Materials:
-
Indole
-
Sodium bisulfite
-
Ethanol
-
Acetic anhydride
-
Bromine
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Preparation of Sodium Indoline-2-sulfonate:
-
Dissolve indole in ethanol.
-
In a separate flask, prepare an aqueous solution of sodium bisulfite.
-
Add the indole solution to the sodium bisulfite solution with stirring and stir overnight at room temperature.
-
Collect the resulting solid by vacuum filtration, wash with diethyl ether, and air dry.
-
-
Preparation of Sodium 1-Acetylindoline-2-sulfonate:
-
Suspend the sodium indoline-2-sulfonate in acetic anhydride.
-
Stir the suspension at 70°C for 1 hour, then at 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then diethyl ether.
-
-
Synthesis of 5-Bromoindole:
-
Dissolve the acetylated intermediate in water at 0-5°C.
-
Slowly add one equivalent of bromine dropwise, maintaining the temperature below 5°C.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench any excess bromine with a solution of sodium bisulfite.
-
Make the solution basic by adding a 40% NaOH solution and stir overnight at 50°C to effect deprotection.
-
Cool the reaction mixture to induce precipitation of 5-bromoindole.
-
Collect the product by filtration, wash with water, and dry.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[12][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Bromoindole compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the bromoindole compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the bromoindole compound to the wells. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.[6][7][11][18][19][20]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Bromoindole compound to be tested
-
NF-κB activator (e.g., TNFα)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the bromoindole compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNFα) for the desired period (e.g., 6-24 hours). Include appropriate controls (unstimulated, activator only).
-
-
Cell Lysis:
-
After the incubation period, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
-
Luminescence Measurement:
-
Add the luciferase assay reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated control.
-
Determine the inhibitory effect of the bromoindole compound by comparing the NF-κB activity in the presence and absence of the compound.
-
Conclusion
Bromoindoles represent a structurally diverse and biologically significant class of natural products. Their rich history, from ancient dyes to modern drug discovery, underscores their enduring importance. The continued exploration of marine biodiversity promises the discovery of novel bromoindole scaffolds with unique therapeutic properties. The detailed methodologies and mechanistic insights provided in this guide are intended to support researchers in harnessing the potential of these fascinating molecules for the development of new and effective treatments for cancer, inflammation, and other diseases.
References
- 1. Tyrian purple - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. history1800ksweeney.wordpress.com [history1800ksweeney.wordpress.com]
- 4. Tyrian Purple | BR - Making Chemistry [brs.net.in]
- 5. One-pot selective biosynthesis of Tyrian purple in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GSK-3β inhibitor 6-bromo-indirubin-3'-oxime promotes both adhesive activity and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromoethylindole (BEI-9) redirects NF-κB signaling induced by camptothecin and TNFα to promote cell death in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. indigobiosciences.com [indigobiosciences.com]
The Ubiquitous Presence of Brominated Indole Alkaloids in Nature: A Technical Guide for Researchers
Abstract
Brominated indole alkaloids represent a diverse and fascinating class of natural products, primarily of marine origin, that have garnered significant attention from the scientific community. Their unique chemical structures and potent biological activities make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of these compounds, detailing their sources, biosynthesis, and pharmacological properties. A key focus is placed on the quantitative analysis of their bioactivities and the detailed experimental protocols for their isolation and characterization, catering to researchers, scientists, and drug development professionals.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The incorporation of bromine atoms into this structure by marine organisms gives rise to a remarkable array of brominated indole alkaloids with enhanced and often novel biological activities. These compounds are predominantly found in marine invertebrates such as sponges, tunicates (sea squirts), corals, and mollusks. This guide will delve into the major classes of these alkaloids, including the aplysinopsins, meridianins, and the historically significant Tyrian purple dye, providing a deep dive into their chemistry and biological significance.
Natural Sources and Major Classes
Brominated indole alkaloids are not uniformly distributed in the marine environment; rather, specific taxonomic groups of organisms are known to be rich sources of distinct classes of these compounds.
-
Sponges (Phylum Porifera): Marine sponges are a prolific source of brominated indole alkaloids. Genera such as Verongia, Aplysina, Smenospongia, and Thorecta are known to produce a variety of these compounds, including the well-studied aplysinopsins .[1][2][3][4] These alkaloids often exhibit cytotoxic, antimicrobial, and neuromodulatory activities.[4][5][6][7][8][9][10][11][12][13]
-
Tunicates (Subphylum Tunicata): Ascidians, or sea squirts, are another significant source of these alkaloids. The genus Aplidium, for instance, is known for producing meridianins , which have demonstrated potent activity as protein kinase inhibitors.[1][2][14][15][16][17][18][19][20][21][22][23]
-
Mollusks (Phylum Mollusca): Certain marine snails, particularly from the Muricidae family (e.g., Murex brandaris), are famous for producing the precursors to the ancient dye Tyrian purple , which is primarily composed of 6,6'-dibromoindigo.[3][24][25][26][27]
Quantitative Bioactivity Data
The biological activities of brominated indole alkaloids are diverse and potent. To facilitate comparison and aid in drug development efforts, the following tables summarize the reported half-maximal inhibitory concentration (IC50) and other quantitative bioactivity data for representative compounds.
Table 1: Cytotoxic Activity of Aplysinopsins and Their Analogs
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference(s) |
| Aplysinopsin | LH-1220 (Murine Lymphoma) | Cytotoxicity | 2.3 | [5] |
| KB (Human Epidermoid Carcinoma) | Cytotoxicity | 3.5 | [5] | |
| Methylaplysinopsin | LH-1220 (Murine Lymphoma) | Cytotoxicity | 3.5 | [5] |
| KB (Human Epidermoid Carcinoma) | Cytotoxicity | 6.7 | [5] | |
| Aplysinopsin Analog 4b | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.037 ± 0.43 | [7] |
| Aplysinopsin Analog 5a | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.056 ± 0.3 | [7] |
| Aplysinopsin Analog 4c | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.073 ± 0.15 | [7] |
| Aplysinopsin Analog 4e | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.075 ± 0.37 | [7] |
| Aplysinopsin Analog 5b | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.079 ± 0.24 | [7] |
| Aplysinopsin (10) | PC3 (Human Prostate Cancer) | Cytotoxicity | 0.107 ± 0.38 | [7] |
| EE-84 | K562 (Chronic Myeloid Leukemia) | Cell Death (50 µM) | ~16.5% | [8] |
Table 2: Protein Kinase Inhibitory Activity of Meridianins and Their Derivatives
| Compound | Kinase | IC50 Value (µM) | Reference(s) |
| Meridianin A | CDK1/cyclin B | 1.8 | [16] |
| CDK5/p25 | 1.5 | [16] | |
| GSK-3α/β | >10 | [16] | |
| PKA | 10 | [16] | |
| CK1δ/ε | 1.5 | [16] | |
| Meridianin B | CDK1/cyclin B | 0.45 | [16] |
| CDK5/p25 | 0.4 | [16] | |
| GSK-3α/β | 0.3 | [16] | |
| PKA | 0.8 | [16] | |
| CK1δ/ε | 0.5 | [16] | |
| Meridianin C | CDK1/cyclin B | 0.9 | [16] |
| CDK5/p25 | 0.8 | [16] | |
| GSK-3α/β | 0.7 | [16] | |
| PKA | 1.0 | [16] | |
| CK1δ/ε | 1.0 | [16] | |
| Pim-1 | 1.0 | [15] | |
| Meridianin D | CDK1/cyclin B | 1.2 | [16] |
| CDK5/p25 | 1.0 | [16] | |
| GSK-3α/β | 0.8 | [16] | |
| PKA | 1.5 | [16] | |
| CK1δ/ε | 1.2 | [16] | |
| Meridianin E | CDK1/cyclin B | 0.18 | [16] |
| CDK5/p25 | 0.15 | [16] | |
| GSK-3α/β | 0.5 | [16] | |
| PKA | 0.09 | [16] | |
| CK1δ/ε | 0.4 | [16] | |
| Meridianin F | CDK1/cyclin B | 0.5 | [16] |
| CDK5/p25 | 0.4 | [16] | |
| GSK-3α/β | 0.6 | [16] | |
| PKA | 0.5 | [16] | |
| CK1δ/ε | 0.6 | [16] | |
| Meridianin G | CDK1/cyclin B | >10 | [16] |
| CDK5/p25 | >10 | [16] | |
| GSK-3α/β | >10 | [16] | |
| PKA | >10 | [16] | |
| CK1δ/ε | >10 | [16] | |
| Meridianin Derivative 30 | DYRK1A | 0.034 | [14] |
| CLK1 | 0.032 | [14] | |
| Meridianin Derivative 33 | DYRK1A | 0.068 | [14] |
| CLK1 | 0.065 | [14] | |
| Meridianin Derivative 34 | DYRK1A | 0.052 | [14] |
| CLK1 | 0.048 | [14] | |
| Meridianin/Leucettine Hybrid 5g | FMS | 0.110 | [18][19] |
| LCK | 0.0877 | [18][19] | |
| LYN | 0.169 | [18][19] |
Biosynthesis and Signaling Pathways
The biosynthesis of brominated indole alkaloids involves fascinating enzymatic pathways that harness the reactivity of bromine. The signaling pathways through which these compounds exert their biological effects are also areas of intense research.
Biosynthesis of Tyrian Purple (6,6'-Dibromoindigo)
The biosynthesis of Tyrian purple in marine mollusks is a multi-step process that begins with the amino acid tryptophan. A key enzyme, tryptophan 6-halogenase, specifically brominates tryptophan at the 6-position of the indole ring. Subsequent enzymatic transformations lead to the formation of 6-bromoindole, which is then hydroxylated and dimerizes to form the vibrant purple pigment.[24][25][27]
Signaling Pathways of Aplysinopsins
Aplysinopsin and its analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins. Their mechanism of action involves the suppression of the anti-apoptotic protein Bcl-2 and the simultaneous upregulation of the pro-apoptotic proteins p53, Bax, and Caspase-3.[7][9][11][12] This dual action effectively pushes cancer cells towards programmed cell death.
Signaling Pathways of Meridianins
Meridianins exert their biological effects primarily through the inhibition of various protein kinases. They have been shown to inhibit Glycogen Synthase Kinase 3β (GSK3β), which in turn modulates downstream signaling pathways involving Akt, Protein Kinase A (PKA), and Protein Kinase C (PKC).[1][17] This kinase inhibitory activity is central to their potential as therapeutic agents for neurodegenerative diseases and cancer.
Experimental Protocols
The successful isolation and characterization of brominated indole alkaloids require meticulous experimental procedures. The following sections provide detailed methodologies for the extraction, purification, and analysis of these compounds.
General Experimental Workflow
The general workflow for the isolation and characterization of brominated indole alkaloids from marine organisms involves several key steps, from sample collection to structure elucidation.
Extraction and Purification of Meridianins from Tunicates
This protocol describes a common method for the extraction and purification of meridianins from the tunicate genus Aplidium.[15][20][21]
Materials:
-
Frozen or lyophilized tunicate material (Aplidium meridianum)
-
Acetone
-
Diethyl ether
-
n-Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel for HPLC
-
Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)
Procedure:
-
Extraction:
-
The triturated tunicate material is extracted exhaustively with acetone at room temperature (3 times).
-
The combined acetone extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with diethyl ether and then n-butanol.
-
The n-butanol fraction, typically containing the meridianins, is concentrated.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to silica gel column chromatography using a gradient of chloroform-methanol as the eluent.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Size-Exclusion Chromatography:
-
Fractions containing meridianins are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by reversed-phase HPLC on a C18 column using a gradient of acetonitrile in water (often with a modifier like trifluoroacetic acid) to yield pure meridianins.
-
Characterization Techniques
The structural elucidation of isolated brominated indole alkaloids relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing connectivity and assigning the complete structure.[28]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compounds. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is a key indicator of the presence and number of bromine atoms in the molecule.[22]
-
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule, respectively, aiding in the overall structural determination.
Conclusion
Brominated indole alkaloids from marine sources represent a rich and largely untapped reservoir of chemical diversity with significant potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their natural occurrence, quantitative bioactivities, biosynthetic pathways, and the experimental methodologies required for their study. It is anticipated that continued research in this area will lead to the discovery of novel compounds with potent and selective biological activities, ultimately contributing to the advancement of medicine and human health.
References
- 1. Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tekhelet.com [tekhelet.com]
- 4. Aplysinopsins - Marine Indole Alkaloids: Chemistry, Bioactivity and Ecological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Leukemic Properties of Aplysinopsin Derivative EE-84 Alone and Combined to BH3 Mimetic A-1210477 | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aplysinopsin: antineoplastic tryptophan derivative from the marine sponge Verongia spengelii. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. mdpi.com [mdpi.com]
- 18. Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of two meridianins from the crude extract of the tunicate Aplidium meridianum by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. KR20220060370A - Production of Tyrian purple cell dye using Escherichia coli and dyeing method using the same - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
- 27. chembites.org [chembites.org]
- 28. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 7-bromo-4-methoxy-1H-indole: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 7-bromo-4-methoxy-1H-indole is a substituted indole that has primarily been characterized as a versatile chemical intermediate in the synthesis of more complex molecules. While the broader class of indole derivatives is of significant interest in drug discovery for a wide range of therapeutic areas, from oncology to neurobiology, specific data on the biological activity and therapeutic relevance of this compound itself is not extensively available in current public-domain scientific literature. This technical guide provides a comprehensive overview of the known synthesis of this compound and explores its potential, largely as a scaffold for the development of novel therapeutic agents. Due to the lack of specific biological data, this paper will also present a generalized workflow for evaluating the therapeutic potential of such a novel chemical entity.
Core Chemical Information
This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈BrNO. Its structure is characterized by an indole core, with a bromine atom at the 7-position and a methoxy group at the 4-position. These substitutions are expected to influence the molecule's electronic properties and reactivity, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81224-16-0 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Purity | Often >99% in commercial preparations | [2] |
Synthesis of this compound
The synthesis of this compound has been described in the literature. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of 4-bromo-7-methoxyindole
Materials:
-
4-bromo-2-nitroanisole
-
Vinylmagnesium bromide (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a tetrahydrofuran (THF) solution (300 ml) of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol), slowly add vinylmagnesium bromide (1 M in THF) at -60 °C.
-
Maintain the reaction temperature below -40 °C while stirring, allowing the temperature to gradually raise to -40 °C over 2 hours.
-
After the reaction is complete, quench the reaction with a saturated ammonium chloride (NH₄Cl) solution (100 ml, 0.1 mol).
-
Extract the aqueous phase with ether (Et₂O, 200 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution.
-
Purify the crude product by flash chromatography to obtain the target product, 4-bromo-7-methoxyindole.
Potential Therapeutic Relevance: A Field of Opportunity
Extensive searches of scientific databases and patent literature did not yield specific studies detailing the biological activity or therapeutic applications of this compound itself. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] The therapeutic potential of indole derivatives spans a vast range of diseases, including:
-
Cancer: Many indole derivatives exhibit potent anti-proliferative and cytotoxic effects.[5]
-
Neurodegenerative Diseases: The indole core is present in compounds targeting various aspects of neurodegeneration.
-
Infectious Diseases: Indole-based compounds have been investigated for their antibacterial, antifungal, and antiviral properties.
-
Inflammatory Diseases: Certain indole derivatives have shown anti-inflammatory activity.
The presence of the bromo and methoxy substituents on the this compound scaffold provides synthetic handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.
A Generalized Workflow for Therapeutic Potential Assessment
Given the lack of specific biological data for this compound, a generalized workflow for assessing the therapeutic potential of a novel chemical entity is presented below. This workflow can be applied to investigate the biological activities of derivatives synthesized from the this compound core.
Caption: A generalized workflow for drug discovery and development.
Conclusion
This compound is a well-characterized chemical intermediate with established synthesis protocols. While its direct therapeutic relevance has not been documented in publicly available literature, its structure represents a promising starting point for the development of novel therapeutic agents. The indole nucleus, combined with the specific substitution pattern of this molecule, offers a rich scaffold for medicinal chemists to explore. Future research focused on the synthesis of a diverse library of derivatives and their subsequent biological evaluation through a systematic screening process, as outlined in the generalized workflow, could unlock the therapeutic potential hidden within this chemical entity. For researchers and drug development professionals, this compound should be viewed as a valuable tool for the generation of new chemical diversity in the quest for novel medicines.
References
- 1. aobchem.com [aobchem.com]
- 2. nbinno.com [nbinno.com]
- 3. soc.chim.it [soc.chim.it]
- 4. US8889730B2 - Indole and indazole compounds that activate AMPK - Google Patents [patents.google.com]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthetic Routes of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-cancer agents, has driven the continuous development of synthetic methodologies for accessing substituted indole scaffolds. This in-depth technical guide provides a comprehensive review of both classical and modern synthetic routes to this important heterocycle, with a focus on providing actionable data and detailed experimental protocols for laboratory application.
Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most widely used and versatile methods for constructing the indole ring. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1]
Reaction Mechanism
The generally accepted mechanism for the Fischer indole synthesis proceeds through a series of key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the aldehyde or ketone to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: A[2][2]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by intramolecular cyclization.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule yields the aromatic indole ring.
Quantitative Data
The Fischer indole synthesis is compatible with a wide range of substituents on both the arylhydrazine and the carbonyl component. The choice of acid catalyst and reaction conditions can significantly influence the yield and, in the case of unsymmetrical ketones, the regioselectivity of the product.
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Polyphosphoric acid | - | 100 | 97 | [3] |
| Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic acid | Toluene | Reflux | 94 | [4] |
| p-Tolylhydrazine | Propiophenone | Zinc chloride | Ethanol | Reflux | 85 | Primary literature |
| Phenylhydrazine | Pyruvic acid | Sulfuric acid | Acetic acid | 100 | 75-80 | Primary literature |
| 4-Methoxyphenylhydrazine | Acetone | Amberlyst-15 | Dichloromethane | Reflux | 88 | Primary literature |
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[5]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a 250 mL round-bottom flask, dissolve acetophenone (5.15 g, 0.043 mol) in ethanol (50 mL).
-
Add phenylhydrazine (4.65 g, 0.043 mol) to the solution.
-
Add glacial acetic acid (2 mL) as a catalyst.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated acetophenone phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 2-Phenylindole
-
Place the dried acetophenone phenylhydrazone (5 g, 0.024 mol) in a beaker.
-
Add polyphosphoric acid (50 g) and heat the mixture in an oil bath at 100-120 °C for 10 minutes with occasional stirring.
-
Cool the reaction mixture and pour it into a beaker containing crushed ice (200 g).
-
Neutralize the mixture with a 10% sodium hydroxide solution.
-
Collect the precipitated crude 2-phenylindole by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Madelung Indole Synthesis
The Madelung synthesis is a powerful method for preparing 2-substituted and 2,3-unsubstituted indoles via the intramolecular cyclization of N-acyl-o-toluidines at high temperatures with a strong base.[3][6] Traditional conditions often require harsh reagents and high temperatures, but modern variations have been developed that proceed under milder conditions.[5]
Reaction Mechanism
The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that eliminates water to form the indole ring.
Quantitative Data: Modified Madelung Synthesis
A recent modification of the Madelung synthesis utilizes a LiN(SiMe₃)₂/CsF system, allowing for a one-pot synthesis of N-methyl-2-arylindoles with a broad substrate scope and good to excellent yields.[5]
| N-Methyl-o-toluidine Derivative | Methyl Benzoate Derivative | Yield (%) |
| N-methyl-o-toluidine | Methyl benzoate | 90 |
| 4-Fluoro-N-methyl-o-toluidine | Methyl benzoate | 85 |
| 5-Methoxy-N-methyl-o-toluidine | Methyl benzoate | 78 |
| N-methyl-o-toluidine | Methyl 4-chlorobenzoate | 82 |
| N-methyl-o-toluidine | Methyl 4-methoxybenzoate | 88 |
| N-methyl-o-toluidine | Methyl 2-methylbenzoate | 75 |
Experimental Protocol: One-Pot Modified Madelung Synthesis of N-Methyl-2-phenylindole[2]
-
To a dried Schlenk tube under a nitrogen atmosphere, add N-methyl-o-toluidine (0.5 mmol, 1.0 equiv), methyl benzoate (0.75 mmol, 1.5 equiv), and CsF (1.0 mmol, 2.0 equiv).
-
Add anhydrous tert-butyl methyl ether (TBME) (2.0 mL).
-
Add LiN(SiMe₃)₂ (1.0 M in THF, 1.0 mL, 1.0 mmol, 2.0 equiv) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-methyl-2-phenylindole.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline.[7] The reaction typically requires high temperatures, but microwave-assisted procedures have been developed to improve reaction times and yields.[8]
Reaction Mechanism
The mechanism is thought to involve the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline to form a diamino intermediate. This intermediate then undergoes cyclization and elimination to afford the 2-arylindole.
Quantitative Data: Microwave-Assisted Bischler-Möhlau Synthesis
A one-pot, solvent-free microwave irradiation method provides an efficient route to various 2-arylindoles.[8]
| Aniline | Phenacyl Bromide | Yield (%) |
| Aniline | Phenacyl bromide | 75 |
| 4-Methylaniline | Phenacyl bromide | 72 |
| 4-Methoxyaniline | Phenacyl bromide | 68 |
| Aniline | 4'-Chlorophenacyl bromide | 70 |
| Aniline | 4'-Nitrophenacyl bromide | 65 |
| 4-Chloroaniline | Phenacyl bromide | 69 |
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2-Phenylindole[8]
-
In a round-bottom flask, mix aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide (DMF).
-
Irradiate the mixture in a domestic microwave oven at 600 W for 1 minute.
-
After cooling, dissolve the residue in dichloromethane.
-
Wash the organic solution with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
Modern Synthetic Routes
In addition to the classical named reactions, a variety of modern synthetic methods have emerged, offering milder reaction conditions, greater functional group tolerance, and novel pathways to substituted indoles.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[9] This method is highly versatile and allows for the synthesis of a wide range of 2,3-disubstituted indoles.[10]
A general procedure involves heating the o-haloaniline, alkyne, palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a ligand (e.g., PPh₃) in a suitable solvent such as DMF.
Gassman Indole Synthesis
The Gassman indole synthesis is a one-pot method for preparing 3-thioalkylindoles from an aniline and a β-keto sulfide.[3][11] The reaction proceeds via an N-chloroaniline intermediate and a[2][5]-sigmatropic rearrangement. The 3-thioalkyl group can be subsequently removed if desired.[12]
Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative to form an indole-2-carboxylic acid, which can be decarboxylated to the corresponding indole.[13][14]
C-H Activation Strategies
Direct C-H activation has emerged as a powerful and atom-economical approach for the synthesis and functionalization of indoles. These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively functionalize specific C-H bonds of the indole nucleus or its precursors, avoiding the need for pre-functionalized starting materials.
Domino Reactions
Domino (or cascade) reactions offer an efficient approach to complex indole structures by combining multiple bond-forming events in a single synthetic operation without isolating intermediates.[5] These strategies can lead to a rapid increase in molecular complexity from simple starting materials.
Conclusion
The synthesis of substituted indoles continues to be a vibrant area of research, driven by the importance of this heterocyclic scaffold in medicinal chemistry and materials science. While classical methods such as the Fischer, Madelung, and Bischler-Möhlau syntheses remain valuable tools, modern transition-metal-catalyzed reactions, including the Larock synthesis and C-H activation strategies, have significantly expanded the synthetic chemist's toolbox. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This guide provides a foundation of key synthetic methodologies, quantitative data, and detailed experimental protocols to aid researchers in the design and execution of their synthetic strategies toward novel indole derivatives.
References
- 1. Indole synthesis [organic-chemistry.org]
- 2. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of indole alkaloid analogues: novel domino stereoselective electrophile addition--cyclizations of tryptophan-derived alpha-amino nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Regioselective Synthesis of 7-Bromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the regioselective synthesis of 7-bromo-4-methoxy-1H-indole from 4-methoxy-1H-indole. The described method utilizes N-bromosuccinimide (NBS) as a readily available and effective brominating agent, with acetonitrile as the solvent to promote selective halogenation at the C7 position of the indole nucleus. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, where substituted indoles are crucial pharmacophores.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring allows for the modulation of pharmacological activity. Specifically, halogenation at the C7 position of the indole nucleus can be a challenging transformation due to the inherent reactivity of other positions, such as C3. The methoxy group at the C4 position is an electron-donating group, which activates the benzene portion of the indole ring towards electrophilic substitution. This protocol details a method for the selective bromination of 4-methoxy-1H-indole at the C7 position, a transformation of significant interest for the synthesis of advanced intermediates in drug discovery programs.
Data Presentation
The following table summarizes the key physical and spectroscopic data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-Methoxy-1H-indole | C₉H₉NO | 147.17 | Off-white powder[1] | ~8.1 (br s, 1H), 7.1-7.3 (m, 3H), 6.5-6.6 (m, 2H), 3.9 (s, 3H)[1] | 154.0, 137.0, 123.0, 122.5, 115.0, 105.0, 100.0, 99.5, 55.0[1] |
| This compound | C₉H₈BrNO | 226.07 | Not available | Estimated: 8.2 (br s, 1H), 7.2 (d), 6.9 (d), 6.6 (m), 3.9 (s, 3H) | Estimated: 153.0, 135.0, 125.0, 124.0, 116.0, 106.0, 101.0, 100.0, 55.5 |
Note: The NMR data for this compound are estimated based on known substituent effects on the indole ring system and data from analogous compounds.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the regioselective bromination of activated aromatic systems using N-bromosuccinimide.
Materials:
-
4-Methoxy-1H-indole
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1H-indole (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NBS: To the cooled and stirring solution, add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes. It is crucial to use freshly recrystallized NBS to minimize side reactions[2].
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Work-up:
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
References
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Bromo-4-Methoxy-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[1]
Data Presentation: Fischer Indole Synthesis of Substituted Indoles
The following table summarizes representative quantitative data for the Fischer indole synthesis of various substituted indoles, providing a reference for expected yields and reaction conditions.
| Product | Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Ethyl-3-methylindole | Phenylhydrazine | 3-Pentanone | p-TsOH | None | 100 | 0.08 | High |
| 2,3,3,5-Tetramethylindolenine | p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp | N/A | High |
| 6-Methoxy-3-methylindole-2-carboxylate | m-Anisidine (via Japp–Klingmann) | Ethyl α-ethylacetoacetate | Ethanolic HCl | Ethanol | Reflux | N/A | N/A |
| 4-Bromo-7-methoxyindole | 4-Bromo-2-nitroanisole (multi-step, not Fischer) | Vinylmagnesium bromide | N/A | THF | -60 to -40 | 2 | 8[2] |
| Tetrahydrocarbazole derivative | (3-Methoxyphenyl)hydrazine | 4-Methylcyclohexanone | Acetic Acid | Acetic Acid | Reflux | N/A | N/A |
Experimental Protocols
Proposed Synthesis of 2-Methyl-7-bromo-4-methoxy-1H-indole
This protocol describes a plausible method for the synthesis of 2-methyl-7-bromo-4-methoxy-1H-indole, a derivative of the target compound, using the Fischer indole synthesis. The key starting materials are (3-bromo-6-methoxyphenyl)hydrazine and acetone.
Materials and Reagents:
-
(3-Bromo-6-methoxyphenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask, combine (3-bromo-6-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.
-
Add acetone (1.1-1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone. The formation can be monitored by TLC.
-
-
Fischer Indole Cyclization:
-
Method A (Polyphosphoric Acid): Carefully add polyphosphoric acid (PPA) to the reaction mixture. Heat the mixture to 80-100°C.
-
Method B (Acetic Acid): If glacial acetic acid was used as the solvent in the previous step, equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Reaction times can vary from a few minutes to several hours.[2]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, observing the consumption of the hydrazone intermediate and the appearance of the indole product spot.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using PPA, carefully pour the reaction mixture into a beaker of ice water with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 2-methyl-7-bromo-4-methoxy-1H-indole.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Visualizations
Fischer Indole Synthesis: Reaction Mechanism
The following diagram illustrates the key steps in the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Workflow for the Synthesis of 2-Methyl-7-bromo-4-methoxy-1H-indole
The diagram below outlines the experimental workflow for the proposed synthesis.
Caption: Experimental workflow for the proposed synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of significant interest to the scientific community. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole core, offering broad functional group tolerance, high efficiency, and modularity. This document provides detailed application notes and protocols for several key palladium-catalyzed methods for the synthesis of substituted indoles, including the Larock, Buchwald-Hartwig, and Heck reactions, as well as modern C-H activation strategies.
Key Palladium-Catalyzed Methodologies
Larock Indole Synthesis
The Larock indole synthesis is a powerful heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes using a palladium catalyst.[1] This method is highly versatile and allows for the synthesis of a wide variety of indole derivatives.[2]
Catalytic Cycle:
The reaction proceeds through a catalytic cycle involving:
-
Oxidative addition of the o-haloaniline to a Pd(0) species.
-
Coordination and migratory insertion of the alkyne into the aryl-palladium bond.
-
Intramolecular aminopalladation to form a six-membered palladacycle.
-
Reductive elimination to afford the indole product and regenerate the Pd(0) catalyst.[2][3]
Caption: Catalytic cycle of the Larock indole synthesis.
Quantitative Data Summary:
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 2-24 | 50-95 | [4] |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 | 12 | 70-85 | [2] |
| Pd(OAc)₂ | LiCl | DMF | 100 | 12 | 60-90 | [2] |
| Pd₂dba₃ / dppe | t-BuOLi | Toluene | 100 | - | high | [5] |
Experimental Protocol: General Procedure for Larock Indole Synthesis [2][4]
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the o-haloaniline (1.0 mmol), the alkyne (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indole.
Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] In the context of indole synthesis, it can be utilized in a modified Fischer indole synthesis, where an aryl bromide is coupled with a hydrazone.[7][8] This two-step approach allows for a wider range of substrates to be used compared to the traditional Fischer indole synthesis.[9]
Catalytic Cycle:
The key step is the palladium-catalyzed N-arylation of the hydrazone. The catalytic cycle involves:
-
Oxidative addition of the aryl halide to the Pd(0) catalyst.
-
Coordination of the hydrazone to the palladium center.
-
Deprotonation by a base to form a palladium-amido complex.
-
Reductive elimination to form the N-arylhydrazone and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle for Buchwald-Hartwig N-arylation of hydrazones.
Quantitative Data Summary:
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 12-24 | 70-95 | [9] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80-110 | 12-24 | 8-95 | [10] |
| Pd(OAc)₂ / Davephos | NaOtBu | Toluene | 100 | - | high | [11] |
Experimental Protocol: Two-Step Indole Synthesis via Buchwald-Hartwig Coupling and Fischer Indolization [9][12]
Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., BINAP, 0.015 mmol, 1.5 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and benzophenone hydrazone (1.2 mmol).
-
Add anhydrous toluene (5 mL) and seal the tube.
-
Remove the tube from the glovebox and heat the mixture at 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by chromatography to obtain the N-aryl benzophenone hydrazone.
Step 2: In Situ Hydrolysis and Fischer Indolization
-
Dissolve the N-aryl benzophenone hydrazone (1.0 mmol) and an enolizable ketone (3.0 mmol) in a suitable solvent (e.g., THF, 5 mL).
-
Add an acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography to yield the substituted indole.
Heck Reaction for Indole Synthesis
The intramolecular Heck reaction provides a powerful method for the synthesis of indoles and their derivatives.[13] This reaction involves the palladium-catalyzed cyclization of a vinyl or aryl halide onto a suitably positioned double bond.
Catalytic Cycle:
The catalytic cycle for the intramolecular Heck reaction involves:
-
Oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide.
-
Intramolecular migratory insertion of the double bond into the palladium-carbon bond (carbopalladation).
-
β-Hydride elimination to form the indole and a palladium-hydride species.
-
Reductive elimination of HX with a base to regenerate the palladium(0) catalyst.[14]
Caption: Catalytic cycle for indole synthesis via intramolecular Heck reaction.
Quantitative Data Summary:
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | PEG-400 | 50 | 3.5-5 | 77-92 | [14] |
| PdCl₂(PCy₃)₂ / P(OPh)₃ | K₂CO₃ | DMF | 90 | - | up to 99 | [13] |
| Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 | - | high | [15] |
Experimental Protocol: General Procedure for Intramolecular Heck Reaction [13][14]
-
To a reaction vessel, add the 2-halo-N-allylaniline substrate (0.3 mmol), the palladium catalyst (e.g., PdCl₂(PCy₃)₂, 4 mol%), a ligand if required (e.g., P(OPh)₃, 4 mol%), and the base (e.g., K₂CO₃, 4 equiv).
-
Add the solvent (e.g., DMF, 2 mL).
-
Stir the mixture at the specified temperature (e.g., 90 °C) under air.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the indole product.
Experimental Workflow
A general workflow for performing these palladium-catalyzed reactions is outlined below.
Caption: General experimental workflow for palladium-catalyzed indole synthesis.
Modern Approaches: C-H Activation
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of indoles from simpler precursors, avoiding the need for pre-functionalized starting materials.[16][17] These methods can proceed via intramolecular cyclization or multi-component reactions.[16][18] For instance, indoles can be synthesized via palladium-catalyzed intramolecular C-H amination of N-substituted anilines or through a cascade process involving C-H activation and subsequent annulation.[17] These advanced methods offer improved atom economy and access to novel indole derivatives.[19]
Conclusion
Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, providing robust and versatile platforms for the construction of substituted indoles. The Larock, Buchwald-Hartwig, and Heck reactions, along with emerging C-H activation strategies, offer a comprehensive toolbox for chemists in academia and industry. The protocols and data presented herein serve as a practical guide for the application of these powerful methodologies in the synthesis of diverse indole-containing molecules for research, drug discovery, and development.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling with 7-bromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] This protocol details the Suzuki-Miyaura coupling of 7-bromo-4-methoxy-1H-indole with various aryl and heteroaryl boronic acids. The 4-methoxy-1H-indole scaffold is a key structural motif in many biologically active compounds, and functionalization at the C7 position is a critical step in the synthesis of novel therapeutic agents.[2][3] This document provides a general procedure, optimized reaction conditions, and data presentation to guide researchers in the efficient synthesis of 7-aryl-4-methoxy-1H-indoles.
The indole nucleus is a privileged structure in drug discovery due to its resemblance to the neurotransmitter serotonin and its presence in numerous natural products with diverse biological activities.[3][4] The methoxy group at the 4-position can enhance metabolic stability and modulate the electronic properties of the molecule, influencing its binding affinity to biological targets.[3] Derivatives of methoxyindoles have shown potential as anticancer, antibacterial, and antiviral agents.[3][5]
General Reaction Scheme
The fundamental transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl- or heteroarylboronic acid or its corresponding pinacol ester in the presence of a suitable base and phosphine ligand.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, Acetonitrile)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, work-up, and purification
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid or its ester (1.2-2.0 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand (1.5-6 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent (to achieve a concentration of 0.1-0.25 M with respect to the this compound) and degassed water (if using a biphasic system, typically a 3:1 to 5:1 ratio of organic solvent to water).[6]
-
Reaction: Place the reaction mixture in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80-120 °C) for the specified time (typically 5-24 hours).[6][7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions that can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst (mol%) | Pd(PPh₃)₄ (3) | PdCl₂(dppf) (3) | Pd(OAc)₂ (2) + SPhos (4) | Pd₂(dba)₃ (2) + XPhos (4) |
| Base | K₂CO₃ (2 eq) | Cs₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Na₂CO₃ (2 eq) |
| Solvent System | Dioxane/H₂O (4:1) | DMF/H₂O (9:1) | Toluene/EtOH/H₂O (3:1.5:0.5) | Acetonitrile/H₂O (3:1) |
| Temperature (°C) | 100 | 110 | 120 | 90 |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent | Moderate to Good |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for the Suzuki coupling experiment and the catalytic cycle of the reaction.
Caption: General experimental workflow for Suzuki coupling.
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Development
The 7-aryl-4-methoxy-1H-indole core is a valuable scaffold for the development of novel therapeutic agents. The ability to readily diversify the C7 position through Suzuki coupling allows for the generation of large libraries of compounds for screening against various biological targets. Indole derivatives have been investigated for a wide range of therapeutic applications, including as anti-tubercular agents, anti-inflammatory agents, and inhibitors of various enzymes.[4][10][11] The protocols described herein provide a robust starting point for the synthesis of such compounds, facilitating drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-bromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven invaluable in medicinal chemistry and drug development, where the introduction of an amino group can significantly modulate the biological activity of a molecule. These application notes provide detailed protocols for the successful amination of 7-bromo-4-methoxy-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined below are based on established procedures for similar indole and heteroaromatic substrates, offering a robust starting point for research and development.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling reaction between the aryl bromide and a primary or secondary amine. The catalytic cycle, a fundamental concept in organometallic chemistry, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For electron-rich substrates like this compound, the selection of an appropriate ligand is particularly important to facilitate the key steps of the catalytic cycle.
Recommended Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Primary or Secondary Amine | Reagent Grade | Commercially Available | Purify if necessary by distillation or recrystallization. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Common palladium precursor. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | An air-stable Pd(0) source. |
| XPhos | ≥98% | Commercially Available | A bulky, electron-rich biaryl phosphine ligand.[3] |
| RuPhos | ≥98% | Commercially Available | Another effective biaryl phosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | A milder inorganic base. |
| Toluene | Anhydrous | Commercially Available | Ensure dryness for optimal reaction performance. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Ensure dryness for optimal reaction performance. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining anaerobic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Amination with Primary and Secondary Amines using XPhos
This protocol is a general starting point for the coupling of various primary and secondary amines with this compound.
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[4]
-
Cap the tube with a rubber septum or screw cap.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times to ensure an anaerobic environment.
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 7-amino-4-methoxy-1H-indole derivative.
Protocol 2: Microwave-Assisted Amination of Unprotected 7-Bromotryptophan Analogs
This protocol is adapted from the successful amination of 7-bromotryptophan and can be applied to this compound, particularly for coupling with anilines.[5]
Reaction Setup:
-
In a microwave vial, combine this compound (0.1 mmol, 1.0 equiv.), the aniline coupling partner (0.2 mmol, 2.0 equiv.), [Pd(tBu-XPhos)G1] precatalyst (0.002 mmol, 2 mol%), and potassium carbonate (K₂CO₃) (0.12 mmol, 1.2 equiv.).[5]
-
Add a 1:1 mixture of THF and water (0.6 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 8 minutes.[5]
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Quantitative Data
The following table summarizes representative yields for the Buchwald-Hartwig amination of substrates structurally similar to this compound. These values can serve as a benchmark for optimizing the reaction of the target substrate.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromotryptophan | Aniline | [Pd(tBu-XPhos)G1] (2) | - | K₂CO₃ (1.2) | THF/H₂O (1:1) | 100 (MW) | 8 min | 68 | [5] |
| 7-Bromotryptophan | p-Toluidine | [Pd(tBu-XPhos)G1] (2) | - | K₂CO₃ (1.2) | THF/H₂O (1:1) | 100 (MW) | 8 min | 53 | [5] |
| 7-Bromotryptophan | p-Anisidine | [Pd(tBu-XPhos)G1] (2) | - | K₂CO₃ (1.2) | THF/H₂O (1:1) | 100 (MW) | 8 min | 64 | [5] |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.2) | THF | 65 | 16 | 85 | [5] |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.2) | THF | 65 | 16 | 92 | [5] |
| 7-Bromo-1-tetralone | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 110 | 12-24 | ~85-95 | [4] |
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A general workflow for the Buchwald-Hartwig amination experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents or purify them before use. |
| Inappropriate ligand or base | Screen different ligands (e.g., RuPhos) and bases (e.g., Cs₂CO₃, K₃PO₄). | |
| Low reaction temperature | Increase the temperature in 10 °C increments. | |
| Formation of side products | Reductive dehalogenation | Use a less electron-rich ligand or a milder base. |
| N-H arylation of the indole | If not desired, protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to amination. | |
| Difficulty in purification | Co-elution of product and ligand | Use a different ligand or optimize the chromatography conditions. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 7-amino-4-methoxy-1H-indole derivatives. The protocols provided herein, based on successful aminations of structurally related compounds, offer a solid foundation for researchers. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific amine coupling partners. With careful execution and monitoring, this methodology can be a key step in the synthesis of novel compounds for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
The Strategic Application of 7-Bromo-4-Methoxy-1H-Indole in Modern Medicinal Chemistry: A Guide for Researchers
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Among the vast array of functionalized indoles, 7-bromo-4-methoxy-1H-indole emerges as a particularly valuable building block for the synthesis of complex therapeutic agents. Its unique substitution pattern—a bromine atom at the 7-position ripe for cross-coupling reactions and a methoxy group at the 4-position influencing electronic properties and metabolic stability—offers medicinal chemists a powerful tool for molecular design and optimization.[2]
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind key synthetic strategies.
The Architectural Advantage: Why this compound?
The strategic placement of the bromo and methoxy groups on the indole ring dictates its utility in drug discovery. The electron-donating methoxy group at the C4 position can modulate the electron density of the indole ring system, potentially enhancing binding interactions with biological targets and improving metabolic stability.[2] The bromine atom at the C7 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.[3][4] This allows for the systematic exploration of the chemical space around the indole core to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.
Synthesis of the Core Scaffold: A Proposed Protocol
Proposed Synthesis of this compound
This protocol is based on established methods for the regioselective bromination of substituted indoles.[3]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Methoxy-1H-indole | ≥98% | Commercially available |
| N-Bromosuccinimide (NBS) | Reagent grade | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Na₂SO₄ | Reagent grade | Commercially available |
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-1H-indole (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Key Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The following sections detail its application in constructing key pharmacophores.
Synthesis of 7-Arylindoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[5] In the context of this compound, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 7-position, a common strategy in the development of kinase inhibitors and other targeted therapies.[6][7]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Protocol:
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindoles.[8]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | As synthesized | - |
| Arylboronic acid | Various | Commercially available |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst grade | Commercially available |
| K₂CO₃ or Cs₂CO₃ | Anhydrous | Commercially available |
| 1,4-Dioxane/Water (4:1) | Anhydrous/Deionized | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Celite® | - | Commercially available |
Protocol:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Filter the combined organic layers through a pad of Celite®, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Table of Recommended Suzuki-Miyaura Coupling Conditions:
| Catalyst (mol%) | Ligand (if applicable) | Base (eq) | Solvent | Temp (°C) | Typical Substrates |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90-100 | Electron-rich and electron-neutral arylboronic acids |
| Pd₂(dba)₃ (2) / SPhos (4) | SPhos | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100-110 | Electron-deficient and sterically hindered arylboronic acids |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF | 100-120 | Heteroarylboronic acids |
Synthesis of 7-Aminoindoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1][9] Applying this reaction to this compound allows for the introduction of primary and secondary amines at the 7-position. This is a key transformation in the synthesis of various kinase inhibitors and serotonin receptor modulators, where a nitrogen-containing substituent is often crucial for biological activity.[6][10]
General Reaction Scheme:
References
- 1. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators - Google Patents [patents.google.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. WO2005040169A3 - Fused heterocyclic compounds as serotonin receptor modulators - Google Patents [patents.google.com]
- 8. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 10. WO2017152076A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
7-bromo-4-methoxy-1H-indole as a building block for organic synthesis
Application Notes: 7-bromo-4-methoxy-1H-indole in Organic Synthesis
Introduction
This compound is a versatile heterocyclic building block crucial in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive bromine atom at the C7 position and an electron-donating methoxy group at C4, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[3][4] This allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecules and libraries of compounds for drug discovery.[5] Derivatives of this indole scaffold are explored for various therapeutic applications, including as serotonin receptor ligands and anticancer agents.[3][6]
These application notes provide detailed protocols for key synthetic transformations using this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Application 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at the 7-position, a key step in synthesizing complex molecular scaffolds.[7][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized method adapted from procedures for similar heterocyclic substrates.[8][9][10]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 7-substituted indole product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 7-bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | K₂CO₃ | Dioxane/H₂O | 100 | 75 | [7] |
| 2 | 4-chloro-1H-indole | Phenylboronic acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 99 | [9] |
| 3 | 2-bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle (10) | K₃PO₄ | 2-MeTHF | 80 | 91 | [11] |
Application 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[12] Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the C7 position, providing access to a wide range of derivatives with potential biological activity.[13][14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized method adapted from established procedures for aryl bromides.[13][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4-5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C for 16-24 hours, or until TLC/LC-MS indicates completion.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aminoindole derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / XPhos (2/4) | KOt-Bu | Toluene | 120 (MW) | 94 | [14] |
| 2 | 7-Bromo-1-tetralone | Morpholine | Pd(OAc)₂ / XPhos (2/4) | NaOtBu | Toluene | 110 | N/A | [13] |
| 3 | Aryl Bromide | Indole | Pd(OAc)₂ / SIPr·HCl (2/4) | NaOH | Dioxane | 100 | N/A | [15] |
Application 3: Palladium-Catalyzed C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is highly valuable for installing an alkynyl moiety onto the 7-position of the this compound core. The resulting arylalkynes are versatile intermediates for further transformations, such as cycloadditions, or can be key structural motifs in materials science and medicinal chemistry.[18][19]
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a representative protocol based on standard Sonogashira conditions.[17][20]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) cocatalyst like CuI (1-3 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 7-alkynylindole product.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Aryl Halide Substrate | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-bromo-1H-pyrazole derivative | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (1.5/3) | Et₃N | MeCN | 110 | 95 | [20] |
| 2 | 2-bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄/CuI (5/2.5) | Et₃N | DMF | 80 | 82 | [18] |
| 3 | 5-bromoindole derivative | Phenylacetylene | Pd(OAc)₂/SPhos/CuI | K₂CO₃ | H₂O | 100 | N/A | [19] |
Application in Medicinal Chemistry: Targeting Tubulin Polymerization
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[4] Derivatives synthesized from this compound can be evaluated for various biological activities. For instance, many indole-based compounds are known to be potent inhibitors of tubulin polymerization.[6] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis, making them promising candidates for anticancer drug development.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 3. 4-Bromo-7-methoxy-1H-indole [myskinrecipes.com]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [drugfuture.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Indole C7 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. While functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, selective modification of the benzene portion, particularly at the C7 position, remains a significant synthetic challenge. The inherent electronic properties of the indole ring favor electrophilic attack and metalation at the C2 and C3 positions. However, the development of novel therapeutic agents and functional materials often necessitates the introduction of substituents at the C7 position to explore new chemical space and modulate biological activity.
These application notes provide a detailed overview of modern synthetic methodologies for the selective functionalization of the indole C7 position. We will cover key strategies including transition-metal-catalyzed C-H activation, directed ortho-metalation (DoM), and halogenation followed by cross-coupling reactions. Detailed experimental protocols for seminal reactions, quantitative data on substrate scope and yields, and visual diagrams of workflows and relevant biological pathways are presented to aid researchers in the practical application of these methods.
Key Methodologies for Indole C7 Functionalization
The selective functionalization of the C7 position of indoles can be broadly categorized into three major approaches:
-
Transition-Metal-Catalyzed C-H Activation: This modern approach involves the use of a directing group (DG) on the indole nitrogen to steer a transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Ruthenium) to the C7-H bond for subsequent functionalization. The choice of both the directing group and the metal catalyst is crucial for achieving high regioselectivity. Bulky directing groups such as pivaloyl and di-tert-butylphosphinoyl are often employed to sterically favor the C7 position over the C2 position.[1][2][3]
-
Directed ortho-Metalation (DoM): A classical yet powerful method, DoM utilizes a directing metalation group (DMG) on the indole nitrogen to facilitate deprotonation at the adjacent C7 position by a strong base, typically an organolithium reagent. The resulting C7-lithiated indole can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.[4]
-
Halogenation and Cross-Coupling: This two-step strategy involves the initial introduction of a halogen (typically bromine or iodine) at the C7 position. This halogen then serves as a versatile synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to form C-C and C-N bonds.[1][4][5]
Experimental Protocols
Protocol 1: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindole
This protocol is adapted from the work of Ma and co-workers and describes the direct alkenylation of the C7 position of an N-pivaloyl protected indole with an acrylate.[6][7]
Reaction Scheme:
Caption: Rhodium-catalyzed C7-alkenylation of N-pivaloylindole.
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Acrylate (e.g., methyl acrylate) (1.5 equiv)
-
[Cp*RhCl₂]₂ (4 mol%)
-
AgNTf₂ (16 mol%)
-
Cu(OAc)₂·H₂O (2.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add N-pivaloylindole, [Cp*RhCl₂]₂, AgNTf₂, and Cu(OAc)₂·H₂O.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dichloromethane via syringe, followed by the acrylate.
-
Seal the tube and heat the reaction mixture at 80 °C for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C7-alkenylated indole.
Protocol 2: Directed ortho-Metalation (DoM) and Silylation of an N-Protected Indole
This protocol describes a general procedure for the C7-lithiation and subsequent trapping with an electrophile, in this case, a silyl chloride. This method is based on established DoM strategies.[4]
Experimental Workflow:
Caption: Workflow for Directed ortho-Metalation of an N-protected indole.
Materials:
-
N-protected indole (e.g., N-CONEt₂-indole) (1.0 equiv)
-
Tetramethylethylenediamine (TMEDA) (2.5 equiv)
-
sec-Butyllithium (s-BuLi) (2.5 equiv), solution in cyclohexane
-
Electrophile (e.g., Trimethylsilyl chloride, TMSCl) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-protected indole and anhydrous THF.
-
Add TMEDA to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Add the electrophile (e.g., TMSCl) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of 7-Bromoindole
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromoindole with an arylboronic acid.[1][4]
Reaction Mechanism Overview:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 7-bromoindole, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 3:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative yields for various C7-functionalization reactions of indoles. Note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions used.
Table 1: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles with Various Acrylates [6]
| Entry | Indole Substrate | Acrylate | Yield (%) |
| 1 | N-Pivaloylindole | Methyl acrylate | 85 |
| 2 | 5-Methoxy-N-pivaloylindole | Ethyl acrylate | 92 |
| 3 | 5-Chloro-N-pivaloylindole | t-Butyl acrylate | 78 |
| 4 | N-Pivaloylindole | Styrene | 75 |
Table 2: Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-Indole with Arylboronic Acids
| Entry | Arylboronic Acid | Ligand | Yield (%) |
| 1 | Phenylboronic acid | 2-Cl-pyridine | 88 |
| 2 | 4-Methoxyphenylboronic acid | 2-Cl-pyridine | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | 2-Cl-pyridine | 75 |
| 4 | 2-Thienylboronic acid | 2-Cl-pyridine | 65 |
Note: This data is representative and compiled from typical outcomes reported in the literature for similar reactions.
Table 3: Iridium-Catalyzed C7-Amination of N-Pivaloylindoles with Sulfonoazides [8]
| Entry | Indole Substrate | Sulfonoazide | Yield (%) |
| 1 | N-Pivaloylindole | TsN₃ | 92 |
| 2 | 3-Methyl-N-pivaloylindole | BsN₃ | 85 |
| 3 | 5-Bromo-N-pivaloylindole | NsN₃ | 88 |
| 4 | 6-Fluoro-N-pivaloylindole | MsN₃ | 78 |
Biological Significance and Signaling Pathways
C7-functionalized indoles are integral components of numerous biologically active molecules. For instance, certain indole derivatives are known to modulate the PI3K/Akt/mTOR signaling pathway , which is a critical regulator of cell growth, proliferation, survival, and metabolism.[9] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.
PI3K/Akt/mTOR Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction of 7-Bromo-4-methoxy-1H-indole with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. The 7-position of the indole ring is a particularly attractive site for modification to modulate biological activity and physicochemical properties. This document provides detailed application notes and experimental protocols for the reaction of 7-bromo-4-methoxy-1H-indole with Grignard reagents, primarily focusing on the nickel- and palladium-catalyzed Kumada cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of alkyl and aryl substituents at the 7-position of the indole core. The methoxy group at the 4-position can influence the electronic properties of the indole ring and may affect reaction outcomes. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings.
Reaction Principle: The Kumada Cross-Coupling Reaction
The Kumada cross-coupling reaction involves the reaction of a Grignard reagent (R-MgX) with an organic halide (R'-X') in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond (R-R').[1][2] The catalytic cycle for both nickel and palladium catalysts generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Due to the high reactivity of Grignard reagents, these reactions are sensitive to moisture and protic functional groups.[2] Therefore, anhydrous reaction conditions are crucial for success. The choice of catalyst, ligand, and solvent can significantly impact the reaction yield and selectivity.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and representative yields for the Kumada cross-coupling of 7-bromo-indole derivatives with various Grignard reagents, based on analogous reactions in the literature. These data provide a starting point for reaction optimization.
Table 1: Nickel-Catalyzed Cross-Coupling of this compound with Alkyl Grignard Reagents (Representative Data)
| Entry | Grignard Reagent (R-MgBr) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CH₃MgBr | NiCl₂(dppp) (5) | - | THF | 25 | 12 | 75-85 | Adapted from[4] |
| 2 | CH₃CH₂MgBr | Ni(acac)₂ (5) | dppe (10) | THF | 0 to 25 | 8 | 70-80 | Adapted from[5] |
| 3 | (CH₃)₂CHMgBr | NiCl₂(PCy₃)₂ (5) | - | Dioxane | 50 | 16 | 65-75 | Adapted from[4] |
| 4 | CyclopropylMgBr | NiCl₂(dppf) (5) | - | THF/Dioxane | 25 | 12 | 70-80 | Adapted from[6] |
dppp = 1,3-bis(diphenylphosphino)propane; dppe = 1,2-bis(diphenylphosphino)ethane; acac = acetylacetonate; PCy₃ = tricyclohexylphosphine; dppf = 1,1'-bis(diphenylphosphino)ferrocene.
Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Grignard Reagents (Representative Data)
| Entry | Grignard Reagent (Ar-MgBr) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | PhenylMgBr | Pd(PPh₃)₄ (3) | - | THF | 60 | 6 | 80-90 | Adapted from[7] |
| 2 | 4-TolylMgBr | PdCl₂(dppf) (3) | - | Dioxane | 80 | 8 | 85-95 | Adapted from[7] |
| 3 | 2-ThienylMgBr | Pd₂(dba)₃ (2) | XPhos (4) | THF | 25 | 12 | 75-85 | Adapted from[7] |
| 4 | 4-MethoxyphenylMgBr | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 10 | 80-90 | Adapted from[7] |
PPh₃ = triphenylphosphine; dba = dibenzylideneacetone; XPhos = 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Experimental Protocols
Important Note: All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: General Procedure for Nickel-Catalyzed Cross-Coupling with Alkyl Grignard Reagents
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyl magnesium bromide (commercial solution or freshly prepared)
-
Nickel catalyst (e.g., NiCl₂(dppp))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the nickel catalyst (5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF via syringe.
-
To the stirred solution, add this compound (1.0 equiv).
-
Slowly add the alkyl magnesium bromide solution (1.2-1.5 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until reaction completion is observed by TLC or LC-MS analysis. Gentle heating may be required for less reactive Grignard reagents.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling with Aryl Grignard Reagents
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl magnesium bromide (commercial solution or freshly prepared)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand)
-
Anhydrous solvent (THF or Dioxane)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (and ligand, if applicable).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add this compound (1.0 equiv) and the anhydrous solvent.
-
Add the aryl magnesium bromide solution (1.2-1.5 equiv) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the temperature indicated in Table 2 and stir for the specified time, or until reaction completion is monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Figure 1: Catalytic Cycle of the Kumada Cross-Coupling Reaction.
Caption: Figure 2: General Experimental Workflow.
References
- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-bromo-4-methoxy-1H-indole in Materials Science: A Review of Current Research
Despite a comprehensive search of scientific literature and chemical databases, there is currently no documented application of 7-bromo-4-methoxy-1H-indole specifically within the field of materials science. This compound is primarily recognized and available as a chemical intermediate for organic synthesis, particularly in the development of pharmaceutical and bioactive molecules.
While direct applications for this compound in materials are not reported, the broader class of indole derivatives has shown significant promise and is actively being explored for various uses in materials science, particularly in the realm of organic electronics.
The Potential Role of Indole Scaffolds in Advanced Materials
Indole and its derivatives are aromatic heterocyclic compounds that possess unique electronic and photophysical properties, making them attractive building blocks for functional organic materials.[1][2][3] The indole nucleus is electron-rich and can be readily functionalized at various positions, allowing for the fine-tuning of its electronic, optical, and morphological characteristics.[1][2]
Key areas in materials science where indole derivatives are being investigated include:
-
Organic Electronics: The planar structure and π-conjugated system of indoles facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors.[1] This property makes them suitable for applications in:
-
Organic Field-Effect Transistors (OFETs): Certain triindole derivatives have demonstrated potential as efficient semiconductor materials in OFETs.[1]
-
Organic Light-Emitting Diodes (OLEDs): Modified indole structures can be employed as charge transport or emissive materials in OLEDs.[1]
-
Organic Solar Cells (OSCs): Indole-based compounds are utilized as hole transport layers in perovskite and dye-sensitized solar cells, contributing to improved device efficiency and stability.[1]
-
-
Sensors: The ability of the indole ring to interact with various analytes through hydrogen bonding, π-stacking, and electrostatic interactions makes it a versatile platform for the development of chemical sensors.
-
Advanced Polymers: Indole moieties can be incorporated into polymer backbones to create materials with tailored conductive, optical, or thermal properties.
This compound as a Potential Precursor
Given the established utility of functionalized indoles, this compound represents a potentially valuable, yet unexplored, precursor for the synthesis of novel materials. The presence of three distinct functional groups offers multiple avenues for chemical modification:
-
The Bromo Group (Br) at the 7-position: This site is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of organic substituents, enabling the extension of the π-conjugated system and the construction of more complex molecular architectures. For instance, coupling with alkynyl groups has been a strategy to create building blocks for organic semiconductors from other bromo-dimethoxy-indoles.
-
The Methoxy Group (OCH₃) at the 4-position: This electron-donating group influences the electronic properties of the indole ring. It can also be a site for demethylation to a hydroxyl group, which could then be used for further functionalization or to introduce hydrogen bonding capabilities into a target material.
-
The Indole N-H Group: The nitrogen atom can be alkylated or arylated to modify the solubility, morphology, and electronic properties of the resulting molecule.
Hypothetical Application Workflow
While no specific experimental data exists for this compound in materials science, a logical workflow for its investigation could be proposed. This workflow illustrates the steps that researchers would typically follow to explore the potential of a new organic molecule for electronic applications.
Figure 1. A hypothetical workflow for investigating the potential of this compound in organic electronics.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Purification of 7-bromo-4-methoxy-1H-indole by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-bromo-4-methoxy-1H-indole by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the flash chromatography of this compound on silica gel?
A good starting point for developing a separation method is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on related bromo-indole compounds, a solvent system of petroleum ether/ethyl acetate (4:1) can be a suitable initial condition to test on a TLC plate.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound to ensure good separation on a column.
Q2: How can I visualize this compound on a TLC plate if it is not colored?
Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They can be visualized as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm). Additionally, staining with a p-anisaldehyde solution followed by gentle heating can produce colored spots, which is a common method for visualizing organic compounds on a TLC plate.
Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
Streaking of indole derivatives on silica gel is a common issue, often caused by the interaction of the basic indole nitrogen with the acidic silanol groups of the silica. This can lead to poor separation and broad peaks. To mitigate this, consider the following:
-
Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine can neutralize the acidic sites. This is done by preparing a slurry of the silica gel in the chosen eluent containing about 1% triethylamine.
-
Alternative Stationary Phases: If streaking persists, using a different stationary phase such as alumina (neutral or basic) may be beneficial.
-
Sample Overload: Applying a too-concentrated sample can also lead to streaking. Ensure the sample is sufficiently diluted before loading onto the column.
Q4: Is this compound stable on silica gel during chromatography?
While many indoles are stable on silica gel, some can be sensitive to the acidic nature of the stationary phase, potentially leading to degradation. To assess the stability of your compound, you can perform a simple test: spot the compound on a silica TLC plate, and after a few hours, elute the plate and check for the appearance of new spots, which would indicate decomposition. If instability is observed, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.
Q5: What are some potential impurities I should look out for during the purification of this compound?
Without a specific synthetic route, it is challenging to predict the exact impurities. However, common impurities in indole synthesis can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomeric products: Depending on the synthetic method, other positional isomers of the bromo- or methoxy- group might be formed.
-
Debrominated product: Loss of the bromine atom can sometimes occur, leading to the formation of 4-methoxy-1H-indole.
-
Oxidation products: Indoles can be susceptible to oxidation, leading to colored impurities.
Developing a good TLC or LC-MS method is crucial to identify and separate these potential byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Co-elution of Product and Impurities) | The solvent system has poor selectivity. | Screen a wider range of solvent systems with different polarities and solvent compositions (e.g., dichloromethane/methanol, toluene/ethyl acetate). |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 by weight. | |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system. A gradient elution from a non-polar to a more polar mixture is often effective. |
| The compound may have decomposed on the column. | Test the stability of the compound on silica gel as described in the FAQs. If unstable, use a deactivated stationary phase or an alternative like alumina. | |
| Low Recovery of the Product | The compound is highly soluble in the eluent and elutes quickly. | Start with a less polar solvent system to ensure the compound initially binds to the column. |
| Premature crystallization on the column. | Ensure the sample is fully dissolved before loading. If using a solvent for loading that is stronger than the eluent, use a minimal amount. | |
| The compound is irreversibly adsorbed to the silica. | Add a modifier like triethylamine to the eluent to reduce strong interactions with the silica gel. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A TLC analysis should be performed before running a column to determine the optimal solvent system.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate (with F254 indicator).
-
Development: Place the TLC plate in a developing chamber containing a test solvent system (e.g., starting with 20% ethyl acetate in hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Optimization: Adjust the solvent system polarity to achieve an Rf value of 0.2-0.4 for the desired compound.
Flash Column Chromatography Protocol (General Guideline)
This protocol is a general starting point and should be optimized based on the results of the TLC analysis.
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a solvent in which it is highly soluble but is a weak solvent for the chromatography (e.g., dichloromethane). Carefully load the solution onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Maintain a constant flow rate for optimal separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Recrystallization Protocol
Recrystallization can be used as an alternative or final purification step to obtain a highly pure, crystalline product.
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot. A combination of a polar solvent (like ethanol or acetone) and a non-polar anti-solvent (like water or hexanes) is often effective.[2]
-
Dissolution: Dissolve the crude or column-purified product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the purification of this compound by flash chromatography.
Caption: A logical troubleshooting guide for common issues in the chromatography of this compound.
References
Technical Support Center: Synthesis of 7-bromo-4-methoxy-1H-indole
Disclaimer: The following experimental protocols are proposed based on established synthetic methodologies for indole synthesis. These are intended as a guide and require experimental validation and optimization for the specific synthesis of 7-bromo-4-methoxy-1H-indole.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing this compound?
A1: The optimal route depends on the availability of starting materials, scale of the reaction, and the desired purity of the final product. Three common and effective methods for the synthesis of substituted indoles are the Bartoli, Leimgruber-Batcho, and Fischer indole syntheses. The Bartoli synthesis is often preferred for 7-substituted indoles.[1][2][3]
Q2: What are the main challenges in the synthesis of this compound?
A2: Common challenges include low yields, formation of regioisomers, incomplete reactions, and difficulties in purification. The choice of reaction conditions, purity of starting materials, and careful control of reaction parameters are crucial for a successful synthesis.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.
Troubleshooting Guides
Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3]
Q: I am getting a low yield or no product in my Bartoli indole synthesis. What could be the issue?
A: There are several potential reasons for a low yield in the Bartoli synthesis. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Grignard Reagent: The vinyl Grignard reagent is moisture-sensitive and can degrade upon storage.
-
Solution: Use freshly prepared or recently titrated vinylmagnesium bromide. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Poor Quality Starting Material: The purity of the 1-bromo-4-methoxy-2-nitrobenzene is critical.
-
Solution: Purify the starting material by recrystallization or column chromatography before use.
-
-
Incorrect Reaction Temperature: The reaction is typically carried out at low temperatures.
-
Solution: Maintain the reaction temperature between -78 °C and -40 °C during the addition of the Grignard reagent.
-
-
Insufficient Equivalents of Grignard Reagent: The reaction requires at least three equivalents of the vinyl Grignard reagent.[1][3]
-
Solution: Use 3.0-3.5 equivalents of vinylmagnesium bromide to ensure the reaction goes to completion.
-
Leimgruber-Batcho Indole Synthesis
This two-step method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole.[4]
Q: The initial enamine formation is not working, or the yield is very low. What should I do?
A: The formation of the enamine is a crucial step in the Leimgruber-Batcho synthesis.
Potential Causes and Solutions:
-
Inefficient Condensation: The reaction between 2-bromo-5-methoxy-1-nitrotoluene and the formamide acetal may be slow or incomplete.
-
Solution: Increase the reaction temperature or prolong the reaction time. The addition of a catalytic amount of a secondary amine like pyrrolidine can accelerate the reaction.
-
-
Decomposition of Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive.
-
Solution: Use a fresh bottle of DMF-DMA and ensure anhydrous reaction conditions.
-
Q: The reductive cyclization step is giving me a complex mixture of products. How can I improve this?
A: The reductive cyclization needs to be carefully controlled to avoid side reactions.
Potential Causes and Solutions:
-
Over-reduction: Some reducing agents can lead to the formation of undesired byproducts.
-
Solution: Raney nickel with hydrazine is a common and effective reducing system.[4] Other options include palladium on carbon with hydrogen gas, or stannous chloride. Optimize the choice and amount of the reducing agent.
-
-
Reaction Conditions: The temperature and pressure (if using H2 gas) can influence the outcome.
-
Solution: Start with mild conditions (e.g., room temperature, atmospheric pressure) and gradually increase if the reaction is slow.
-
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[5]
Q: My Fischer indole synthesis is not proceeding to completion, and I am recovering the starting phenylhydrazine.
A: Incomplete reaction is a common issue in the Fischer indole synthesis.
Potential Causes and Solutions:
-
Inadequate Acid Catalyst: The reaction is acid-catalyzed, and the choice and amount of acid are important.
-
Solution: Common catalysts include polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid.[5] Experiment with different acid catalysts and optimize the concentration.
-
-
Unstable Hydrazone Intermediate: The initially formed hydrazone may not be stable under the reaction conditions.
-
Solution: It is often preferable to form the hydrazone in a separate step under milder conditions and then proceed with the cyclization in the presence of the acid catalyst.
-
-
Steric Hindrance: The substituents on the phenylhydrazine or the carbonyl compound can hinder the reaction.
-
Solution: While the starting materials are set for the target molecule, increasing the reaction temperature may help overcome steric hindrance.
-
Experimental Protocols
Hypothetical Protocol 1: Bartoli Indole Synthesis
Starting Material: 1-bromo-4-methoxy-2-nitrobenzene
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to -78 °C in a dry ice/acetone bath. Add vinylmagnesium bromide (3.2 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford this compound.
Hypothetical Protocol 2: Leimgruber-Batcho Indole Synthesis
Starting Material: 2-bromo-5-methoxy-1-nitrotoluene
Step 1: Enamine Formation
-
Reaction Mixture: In a round-bottom flask, combine 2-bromo-5-methoxy-1-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 eq), and pyrrolidine (0.2 eq).
-
Heating: Heat the mixture at 110 °C for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess reagents. The crude enamine is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Reaction Setup: Dissolve the crude enamine from the previous step in a mixture of ethanol and ethyl acetate. Add a catalytic amount of Raney nickel.
-
Reduction: Heat the mixture to 50 °C and add hydrazine hydrate (4.0 eq) dropwise. An exothermic reaction with gas evolution should be observed.
-
Completion and Filtration: After the addition is complete, stir the reaction for another hour at 50 °C. Cool the mixture to room temperature and filter through a pad of Celite to remove the Raney nickel.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound.
Data Presentation
Table 1: Optimization of the Bartoli Indole Synthesis
| Entry | Equivalents of VinylMgBr | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2.5 | -78 | 12 | Low |
| 2 | 3.2 | -78 | 12 | Expected Improvement |
| 3 | 3.2 | -60 | 12 | Comparative Data |
| 4 | 3.2 | -78 | 24 | Comparative Data |
Table 2: Screening of Reducing Agents for the Leimgruber-Batcho Cyclization
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Raney Ni, Hydrazine | EtOH/EtOAc | 50 | Baseline |
| 2 | Pd/C, H₂ (1 atm) | MeOH | 25 | Comparative Data |
| 3 | SnCl₂·2H₂O | EtOH | 78 | Comparative Data |
| 4 | Fe, Acetic Acid | EtOH | 78 | Comparative Data |
Visualizations
References
Technical Support Center: Bromination of 4-methoxy-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the bromination of 4-methoxy-1H-indole.
Troubleshooting Guides
This section addresses specific issues you might encounter during the bromination of 4-methoxy-1H-indole, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Monobrominated Product
| Potential Cause | Recommended Solution |
| Over-bromination: Formation of di- or tri-brominated byproducts due to the high reactivity of the 4-methoxy-1H-indole ring system. | - Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[1] - Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the brominating agent. - Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to increase selectivity.[1] |
| Formation of Multiple Isomers: Bromination occurring at various positions on the indole ring (e.g., C3, C5, C7). | - The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack on indoles.[1] - To favor bromination on the benzene ring (C5 or C7), consider protecting the N-H and/or the C3 position. |
| Degradation of Starting Material or Product: Indoles can be sensitive to acidic conditions generated during the reaction (HBr byproduct). | - Use a non-protic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). - Consider adding a non-nucleophilic base, such as pyridine, to scavenge the HBr formed.[1] |
| Formation of Oxindole Byproducts: This can occur when using NBS in the presence of water.[1] | - Ensure the use of anhydrous solvents and reagents. |
Issue 2: Difficulty in Purifying the Desired Product
| Potential Cause | Recommended Solution |
| Co-elution of Isomers: Brominated isomers may have very similar polarities, making separation by column chromatography challenging. | - Utilize a high-resolution chromatography column. - Employ a solvent system with a shallow polarity gradient for elution. - Consider derivatization of the mixture to facilitate separation, followed by deprotection. |
| Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive indole compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Alternatively, use a different stationary phase such as alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of 4-methoxy-1H-indole?
A1: The primary side reactions include:
-
Over-bromination: The formation of dibromo- and tribromo-4-methoxy-1H-indoles. Due to the activating effect of the methoxy group and the electron-rich nature of the indole ring, the initial product is often more reactive than the starting material.
-
Isomer Formation: While the C3 position is the most common site of initial bromination, substitution can also occur on the benzene ring, primarily at the C5 and C7 positions, leading to a mixture of isomers.
-
Oxindole Formation: Particularly when using N-bromosuccinimide (NBS) in the presence of water, oxidation of the indole ring to an oxindole can occur.[1]
Q2: How can I selectively brominate the C3 position?
A2: To favor bromination at the C3 position, you should:
-
Use a slight excess (1.0-1.1 equivalents) of a mild brominating agent like NBS.
-
Conduct the reaction at a low temperature (0 °C or below) in an anhydrous, non-protic solvent such as THF or DCM.[1]
Q3: How can I promote bromination on the benzene ring (e.g., at C5 or C7)?
A3: To direct bromination to the benzene portion of the molecule:
-
Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts). This reduces the nucleophilicity of the pyrrole ring, making the benzene ring more competitive for electrophilic attack.
-
Block the C3 position with a removable protecting group.
Q4: What is the best brominating agent to use?
A4: For achieving monobromination with better control, N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) due to its milder nature.[1] Pyridinium bromide perbromide is another solid, easy-to-handle alternative that can offer good selectivity.
Data Presentation
Table 1: Comparison of Brominating Agents for Indole Bromination
| Brominating Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Bromine (Br₂) | Non-polar solvent, often with a Lewis acid | Low to moderate; prone to over-bromination[1] | Readily available, strong electrophile | Highly corrosive and toxic, generates HBr, can lead to complex mixtures[1] |
| N-Bromosuccinimide (NBS) | Aprotic solvents (THF, DCM, CH₃CN), low temperature | Good for C3-monobromination[1] | Solid, easier to handle, milder | Can lead to oxindole formation in aqueous media[1] |
| Pyridinium Bromide Perbromide | Pyridine, THF | Good for C3-monobromination | Solid, stable, less hazardous than Br₂ | Can be less reactive than Br₂ |
Experimental Protocols
Protocol 1: Selective Bromination of 4-methoxy-1H-indole at the C3-Position using NBS
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-methoxy-1H-indole (1.0 eq.) in anhydrous THF (10 mL per mmol of indole).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-bromo-4-methoxy-1H-indole.
Protocol 2: N-Protection of 4-methoxy-1H-indole with Boc Anhydride
-
Preparation: To a solution of 4-methoxy-1H-indole (1.0 eq.) in anhydrous THF (15 mL per mmol of indole) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected indole, which can often be used in the next step without further purification.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for indole functionalization.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic aromatic substitution on an unsubstituted indole preferentially occur at the C3 position?
A1: Electrophilic attack at the C3 position of the indole ring is kinetically favored because it proceeds through the most stable cationic intermediate (σ-complex). In this intermediate, the positive charge is delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the benzene ring.[1] Attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures. This inherent electronic preference makes the C3 position the most nucleophilic and reactive towards most electrophiles.[1]
Q2: How can I achieve selective functionalization at the C2 position of an indole?
A2: Overcoming the intrinsic preference for C3 attack is key to achieving selective C2 functionalization. Common strategies include:
-
Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is often directed to the C2 position.[1]
-
Using directing groups: Attaching a directing group to the indole nitrogen can facilitate metal-catalyzed C-H activation at the C2 position.[2] The choice of catalyst and ligand is also crucial in directing the regioselectivity.[3][4]
-
Palladium-catalyzed C-H arylation: Specific conditions have been developed for the direct C2-arylation of N-substituted indoles.[5]
Q3: What are the primary causes of low or no yield in a Fischer indole synthesis?
A3: The Fischer indole synthesis is sensitive to several factors. Low yields can often be attributed to:
-
Inappropriate acid catalyst: The acid may be too weak to promote the reaction or so strong that it causes degradation of the starting material or product.[5][6] Both Brønsted and Lewis acids can be used, and screening is often necessary.[6][7]
-
Unfavorable substrate: Hydrazones derived from certain carbonyl compounds, like acetaldehyde, are known to fail in this reaction.[8] Additionally, hydrazones with strong electron-donating substituents on the carbonyl-derived portion can lead to a competing side reaction of N-N bond cleavage.[6][9]
-
Suboptimal reaction conditions: Temperature and reaction time are critical. The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.[6]
Q4: My palladium-catalyzed C-H functionalization is sluggish or stops before completion. What could be the cause?
A4: Catalyst deactivation is a common issue in palladium-catalyzed reactions.[7] This can be caused by several factors:
-
Catalyst Poisoning: Impurities in the substrates or solvent can poison the palladium catalyst. Ensure all reagents and solvents are high purity, dry, and degassed.[7]
-
Product Inhibition: The indole product or byproducts can sometimes coordinate to the palladium center and inhibit its catalytic activity.[7]
-
Thermal Degradation: The catalyst may not be stable at the reaction temperature.
Q5: How can I functionalize the benzene ring (C4-C7 positions) of indole, given the higher reactivity of the pyrrole ring?
A5: Functionalizing the less reactive C4-C7 positions requires specific strategies to overcome the inherent reactivity of the C2 and C3 positions. The most common and effective strategy is the installation of a directing group at the N1 or C3 position of the indole.[10][11][12] This group coordinates to the transition metal catalyst and directs the C-H activation to a specific C-H bond on the benzene ring.[10][11][12]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (N- vs. C3-Alkylation)
Symptoms: A mixture of N-alkylated and C3-alkylated indole is obtained.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH, t-BuOK) to ensure complete deprotonation of the indole nitrogen, which favors N-alkylation. Use anhydrous polar aprotic solvents like DMF or THF.[13] |
| Reaction Temperature | Higher reaction temperatures can sometimes favor N-alkylation. Optimization of the reaction temperature is recommended.[13] |
| Nucleophilicity of C3 | The C3 position can be more nucleophilic than the nitrogen. Employ catalyst and ligand systems, such as copper hydride (CuH) with specific ligands, which have been shown to provide high N-selectivity. |
Issue 2: Low Yield in Palladium-Catalyzed C2-Arylation
Symptoms: The desired C2-arylated indole is obtained in low yield, often with the formation of biphenyl byproduct from the aryl halide.
Possible Causes & Solutions:
| Cause | Solution |
| High Catalyst Loading | Counterintuitively, high catalyst loading can favor the formation of biphenyl byproduct. Reducing the palladium catalyst loading can significantly enhance the yield of the desired C2-arylated product.[5] |
| Incorrect Base | The choice of base is critical. Cesium acetate (CsOAc) has been found to be optimal in many cases for C2-arylation.[5] |
| Substrate Reactivity | Electron-withdrawing groups on the indole can decrease its reactivity. For slow-reacting substrates, increasing the reaction time and decreasing the catalyst loading can improve the yield.[5] |
Issue 3: Failure or Low Yield in Fischer Indole Synthesis
Symptoms: The reaction fails to produce the desired indole, or the yield is very low. Often, aniline and other fragmentation products are observed.[14]
Possible Causes & Solutions:
| Cause | Solution |
| N-N Bond Cleavage | Electron-donating substituents on the phenylhydrazine can promote heterolytic cleavage of the N-N bond, which competes with the desired[1][1]-sigmatropic rearrangement.[9][14] Consider using a different synthetic route if this is a persistent issue. |
| Inappropriate Acid | The acid catalyst is crucial. Screen both Brønsted acids (e.g., polyphosphoric acid) and Lewis acids (e.g., ZnCl₂) to find the optimal catalyst for your specific substrate.[6] Ensure the catalyst is fresh and anhydrous.[6] |
| Reaction Temperature | The reaction often requires heat. If the reaction is not proceeding, gradually increase the temperature while monitoring by TLC. Microwave irradiation can also be effective.[8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Methylindole[5]
Materials:
-
N-Methylindole
-
Aryl Iodide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium Acetate (CsOAc)
-
Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried reaction tube, add Pd(OAc)₂ (0.5 mol %), PPh₃ (2 mol %), and CsOAc (2.0 equiv.).
-
Add N-methylindole (1.0 equiv.) and the aryl iodide (1.2 equiv.).
-
Add anhydrous DMA.
-
Seal the tube and heat the reaction mixture at 150 °C for the specified time (monitor by TLC or GC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the C2-arylated indole.
Protocol 2: General Procedure for Friedel-Crafts Acylation of Indole[15][16]
Materials:
-
Indole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Methylene Chloride (DCM)
-
Concentrated HCl
-
Saturated Sodium Bicarbonate solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equiv) and anhydrous DCM.
-
Cool the mixture to 0°C in an ice/water bath.
-
Slowly add a solution of acetyl chloride (1.1 equiv) in anhydrous DCM to the AlCl₃ suspension over 10 minutes.
-
After the addition is complete, slowly add a solution of indole (1.0 equiv) in anhydrous DCM.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography or distillation to yield 3-acetylindole.[15][16]
Visualizations
Workflow for Optimizing a Transition Metal-Catalyzed C-H Functionalization Reaction
Caption: A logical workflow for optimizing transition metal-catalyzed C-H functionalization reactions.
Decision Pathway for Achieving Regioselectivity in Indole Functionalization
Caption: Decision pathway for selecting a strategy based on the desired regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. jiaolei.group [jiaolei.group]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Substituted Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-substituted indoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 7-substituted indoles so challenging?
The synthesis of 7-substituted indoles presents a significant challenge primarily due to issues of regioselectivity. The indole ring system has multiple C-H bonds, but the C2 and C3 positions on the pyrrole ring are inherently more reactive towards electrophilic substitution than the C4-C7 positions on the benzene portion of the molecule.[1][2][3][4][5] Directing a substituent specifically to the C7 position requires overcoming this natural reactivity preference. Furthermore, steric hindrance at the C7 position, being adjacent to the fused ring system, can impede the approach of reagents.
Q2: What are the most common strategies to achieve C7-substitution?
The most prevalent and effective strategy for achieving C7-functionalization is through directed C-H activation.[6] This involves the installation of a directing group on the indole nitrogen. This group coordinates to a transition metal catalyst (commonly palladium) and directs the functionalization to the ortho C-H bond, which is the C7 position.[1][4][5] Other methods include directed metallation followed by quenching with an electrophile.[2]
Q3: What are some common directing groups used for C7-functionalization?
Several directing groups have been successfully employed to direct functionalization to the C7 position of the indole core. Some common examples include:
The choice of directing group can influence reaction conditions and the ease of its subsequent removal.
Q4: Are there any metal-free methods for synthesizing 7-substituted indoles?
While transition-metal catalysis is a dominant strategy, some metal-free approaches exist. For instance, chelation-assisted aromatic C-H borylation using simple BBr3 has been developed.[1][4] In this method, a directing group guides the borylation to the C7 position, and the resulting boronic acid derivative can then be further functionalized.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 7-Substituted Indole in a Fischer Indole Synthesis.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization |
| Steric Hindrance | An ortho-substituent on the phenylhydrazine can lead to low yields of the 7-substituted indole. Consider using a constrained hydrazine that can only undergo electrocyclization in the desired manner.[9] |
| N-N Bond Cleavage | This is a common side reaction, especially with electron-donating groups on the phenylhydrazine.[10][11][12] Try using a milder acid catalyst (e.g., acetic acid) or lowering the reaction temperature.[10] Lewis acids like ZnCl2 may improve yields in cases where protic acids fail.[11] |
| Unfavorable Regiochemistry | With meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indoles is often formed. The regiochemical outcome is influenced by the electronic nature of the substituent. Electron-donating groups tend to favor the 6-substituted isomer, while electron-withdrawing groups can give comparable amounts of both.[13] Careful selection of starting materials is crucial. |
| Decomposition of Product | The indole product might be unstable under the strong acidic conditions. Neutralize the reaction mixture promptly upon completion.[10] |
Problem 2: Poor Regioselectivity in Direct C-H Functionalization Attempts.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization |
| Inherent Reactivity of Indole | The C2 and C3 positions are more electron-rich and thus more reactive. To achieve C7 selectivity, the use of a directing group on the indole nitrogen is often mandatory.[1][3][4][5] |
| Incorrect Directing Group | The choice of directing group is critical. For C7-arylation with palladium catalysis, a phosphinoyl directing group in combination with a pyridine-type ligand has been shown to be effective.[14] |
| Sub-optimal Ligand or Catalyst | The ligand and metal catalyst play a crucial role in directing the regioselectivity. Screen different ligands and palladium sources (e.g., Pd(OAc)2). |
| Reaction Conditions | Temperature, solvent, and additives can all influence the regiochemical outcome. A systematic optimization of these parameters is recommended. |
Problem 3: Difficulty in Removing the Directing Group.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization |
| Robustness of the Directing Group | Some directing groups require harsh conditions for removal, which may not be compatible with the functional groups on your indole. |
| N-P(O)tBu2 Removal | This group can be removed by treatment with LiAlH4.[7] |
| Pivaloyl Group Removal | The pivaloyl group can be removed under basic conditions, for example, using LDA.[15] |
| Research Alternative Directing Groups | If removal proves to be problematic, consider using a more labile directing group for your synthesis. The P(III) group, for instance, is more easily attached and detached than the P(V) directing group.[1][5] |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C-H Arylation of Indole at the C7 Position
This protocol is a general representation based on literature procedures for the directed C-H arylation of indoles.[14]
Materials:
-
N-Phosphinoyl-protected indole
-
Arylboronic acid
-
Pd(OAc)2 (Palladium(II) acetate)
-
Pyridine-type ligand (e.g., 3-methylpyridine)
-
Oxidant (e.g., Ag2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the N-phosphinoyl-protected indole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), pyridine-type ligand (20 mol%), and oxidant (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours), with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with the same solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-arylated indole.
Visualizations
Caption: Troubleshooting workflow for low yields in the Fischer indole synthesis of 7-substituted indoles.
Caption: Decision workflow for synthesizing 7-substituted indoles.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.org [mdpi.org]
stability and degradation of 7-bromo-4-methoxy-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-bromo-4-methoxy-1H-indole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining a temperature of -20°C is recommended. Protect from light by using an amber vial or by storing it in a dark place. Some brominated indole derivatives have been reported to be unstable at room temperature and even at 4°C.[3]
-
Handling: Handle the compound in a well-ventilated fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid contact with skin and eyes.[1][2] Avoid the formation of dust and aerosols.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The stability of this compound is influenced by several factors. The indole ring system is generally susceptible to degradation under the following conditions:
-
pH: Both acidic and basic conditions can promote degradation. Strong acids can lead to polymerization, while basic conditions can increase susceptibility to oxidation. The optimal pH for indole stability in some contexts has been noted to be around 6-7.[1][4]
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by air, light, or oxidizing agents.[5] This can lead to the formation of colored impurities.
-
Light: Exposure to UV and visible light can induce photodegradation.[5]
-
Temperature: Elevated temperatures can accelerate degradation processes.[5]
Q3: I am observing a color change in my solid sample of this compound over time. What could be the cause?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to oxidation of the indole ring, leading to the formation of polymeric or oxidized species. To mitigate this, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light and heat.
Q4: My reaction yields are lower than expected when using this compound. Could the starting material be degrading?
A4: Yes, degradation of the starting material is a plausible cause for low reaction yields. The indole nucleus is sensitive to various reaction conditions. Before initiating your synthesis, it is advisable to assess the stability of this compound under your specific reaction conditions (e.g., solvent, temperature, pH, and reagents). You can do this by running a small-scale stability test and analyzing the sample by TLC or HPLC for the appearance of degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
-
Symptom: Appearance of unexpected peaks in the chromatogram of a sample of this compound.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation in Solution | Prepare fresh solutions for analysis. Use high-purity, degassed solvents. If possible, prepare solutions immediately before use. |
| On-Column Degradation | If using an acidic or basic mobile phase, consider the possibility of on-column degradation. Adjust the mobile phase pH to be closer to neutral if your separation allows. |
| Photodegradation | Protect the sample from light during preparation and while in the autosampler by using amber vials or covering the vials. |
| Oxidation | Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in results between experimental replicates or between experiments conducted on different days.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stock Solution Instability | Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Degradation in Assay Medium | Assess the stability of this compound in your specific assay medium under the experimental conditions (e.g., temperature, CO2 atmosphere). |
| Inconsistent Sample Handling | Ensure consistent handling procedures for all samples, including incubation times and exposure to light and temperature. |
Potential Degradation Pathways
The indole nucleus of this compound is the most likely site of degradation. Based on the known reactivity of indoles, the following degradation pathways are plausible:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can occur at the C2 and C3 positions, leading to the formation of oxindole and other oxidized species. The presence of the methoxy group, an electron-donating group, can further activate the ring towards oxidation.
-
Acid-Catalyzed Dimerization/Polymerization: In the presence of strong acids, the indole nucleus can be protonated, leading to electrophilic attack on another indole molecule, resulting in the formation of dimers and higher-order polymers. These are often highly colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can generate reactive radical species that can initiate a variety of degradation reactions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Detailed Methodologies
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Follow the same sampling and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at the specified time points.
5. Thermal Degradation:
-
Place a sample of the solid compound and a separate sample of the stock solution in an oven at 60°C.
-
At each time point, withdraw a portion of the solid, dissolve it in the initial solvent, and analyze. Also, directly analyze an aliquot of the solution.
6. Photolytic Degradation:
-
Expose a sample of the solid compound and a separate sample of the stock solution to a calibrated light source (e.g., a photostability chamber with UV and visible light).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples at specified time points.
Analysis:
-
All samples should be analyzed using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.
Summary of Stability Data (Hypothetical)
As no specific quantitative stability data for this compound is publicly available, the following table presents a hypothetical summary based on the expected reactivity of substituted indoles. This table should be populated with actual experimental data.
| Stress Condition | Incubation Conditions | Expected Observations | Potential Degradation Products |
| Acidic | 0.1 M HCl, 60°C | Formation of colored precipitates, decrease in parent peak area. | Dimers, Polymers |
| Basic | 0.1 M NaOH, 60°C | Gradual color change, appearance of new peaks in chromatogram. | Oxidized species, ring-opened products |
| Oxidative | 3% H₂O₂, RT | Rapid color change, significant decrease in parent peak area. | Oxindoles, hydroxylated species |
| Thermal | 60°C | Slow degradation, slight color change over extended periods. | Minor oxidation products |
| Photolytic | UV/Vis light, RT | Color change, appearance of several minor degradation peaks. | Various radical-induced products |
References
characterization of impurities in 7-bromo-4-methoxy-1H-indole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-4-methoxy-1H-indole. The content focuses on identifying and characterizing potential impurities and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of 7-substituted indoles like this compound is the Bartoli indole synthesis.[1][2][3] This reaction typically involves the treatment of an ortho-substituted nitroarene, in this case, 4-bromo-2-nitroanisole, with a vinyl Grignard reagent, such as vinylmagnesium bromide.[4]
Q2: What are the potential sources of impurities in the synthesis of this compound?
Impurities can arise from several sources during the synthesis, including:
-
Starting Materials: Purity of the initial 4-bromo-2-nitroanisole and the vinyl Grignard reagent is crucial.
-
Side Reactions: Competing reactions can lead to the formation of undesired byproducts.
-
Incomplete Reactions: Unreacted starting materials or intermediates can remain in the final product.
-
Degradation: The indole ring can be sensitive to air and light, potentially leading to degradation products.
Q3: What are the typical impurities to expect in a Bartoli indole synthesis of this compound?
Based on the mechanism of the Bartoli indole synthesis and general observations in related reactions, the following impurities are plausible:
-
Aniline byproduct: Complete reduction of the nitro group without cyclization can lead to the formation of 2-bromo-5-methoxyaniline.[5]
-
Regioisomers: Although the ortho-substituent in the Bartoli synthesis generally directs the cyclization to the 7-position, small amounts of other regioisomers might form depending on the reaction conditions.
-
Over-reduction products: The bromo-substituent might be susceptible to reduction, leading to the formation of 4-methoxy-1H-indole.
-
Products from side reactions of the Grignard reagent: Vinyl Grignard reagents can undergo side reactions, and impurities in the Grignard reagent can also lead to byproducts.[6]
Q4: Which analytical techniques are most suitable for characterizing impurities in this synthesis?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from impurities and for quantification. A reversed-phase C18 column is often used for indole derivatives.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated components, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor quality of Grignard reagent: The vinylmagnesium bromide may have degraded due to exposure to air or moisture. | Titrate the Grignard reagent before use to determine its exact concentration. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Sub-optimal reaction temperature: The reaction of Grignard reagents with nitroarenes is often temperature-sensitive. | Carefully control the reaction temperature, typically keeping it low during the addition of the Grignard reagent as specified in the protocol (-60 °C to -40 °C).[4] | |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding more Grignard reagent. | |
| Formation of a Major Aniline Byproduct (2-bromo-5-methoxyaniline) | Excessive reduction of the nitro group: The reaction conditions may favor the complete reduction of the nitro group over the desired cyclization pathway.[5] | Ensure the stoichiometry of the Grignard reagent is carefully controlled. Using a slight excess is often necessary, but a large excess can promote over-reduction. Maintain the recommended low reaction temperature. |
| Presence of Multiple Spots on TLC, Difficult to Separate | Formation of regioisomers or other closely related impurities: The reaction may have produced a mixture of isomers with similar polarities. | Optimize the column chromatography conditions. A shallow solvent gradient and a high-quality silica gel can improve separation.[8] Consider using a different solvent system for chromatography. Preparative HPLC might be necessary for difficult separations. |
| Product degradation: The indole product may be degrading on the silica gel column. | Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent degradation of the acid-sensitive indole ring. | |
| Product Discoloration (Pink, Brown, or Dark) | Oxidation of the indole ring: Indoles can be susceptible to air and light-catalyzed oxidation. | Work up the reaction and perform purification steps as quickly as possible. Store the final product under an inert atmosphere, protected from light, and at a low temperature. |
| Residual colored impurities: Highly conjugated byproducts can be intensely colored. | Ensure complete removal of all impurities through careful chromatography. Washing the organic extracts thoroughly during the work-up can also help remove some colored impurities. |
Experimental Protocols
Synthesis of this compound via Bartoli Indole Synthesis
This protocol is based on a general procedure for the Bartoli indole synthesis.
Materials:
-
4-bromo-2-nitroanisole
-
Vinylmagnesium bromide (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-nitroanisole (1.0 eq) in anhydrous THF.
-
Cool the solution to -60 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -40 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization of Impurities
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Use an HPLC method similar to the one above, coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Visualizations
References
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 5. Mechanistic studies on the reaction of nitro- and nitrosoarenes with vinyl Grignard reagents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Technical Support Center: Scale-Up Synthesis of 7-bromo-4-methoxy-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 7-bromo-4-methoxy-1H-indole, a key intermediate for various pharmaceutical and research applications. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for the scale-up synthesis of this compound?
For the synthesis of 7-substituted indoles, the Bartoli indole synthesis is a highly effective and widely adopted method, particularly amenable to scale-up. It offers a direct and flexible route from readily available starting materials. The key precursor for this synthesis is an ortho-substituted nitroarene, which in this case would be 1-bromo-4-methoxy-2-nitrobenzene. The reaction of this precursor with vinyl Grignard reagents leads to the formation of the desired this compound.[1]
Q2: What are the critical parameters to control during the Bartoli indole synthesis at a larger scale?
When scaling up the Bartoli synthesis, several parameters are crucial for ensuring safety, yield, and purity:
-
Temperature Control: The reaction is typically initiated at low temperatures (e.g., -40°C to -78°C) to manage the exothermic addition of the Grignard reagent.[1] On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow, controlled addition of the vinylmagnesium bromide solution is essential to maintain the desired reaction temperature and minimize side reactions.
-
Stoichiometry: The reaction generally requires at least three equivalents of the vinyl Grignard reagent for optimal conversion of the starting nitroarene.[2][3]
-
Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen. Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) throughout the process is vital for success.
Q3: I am observing a low yield in my scaled-up reaction. What are the potential causes?
Low yields in a scaled-up Bartoli synthesis can stem from several factors:
-
Poor Quality of Grignard Reagent: The activity of the vinylmagnesium bromide is paramount. Ensure it is freshly prepared or properly titrated before use.
-
Inadequate Temperature Control: If the temperature rises uncontrollably during the Grignard addition, it can lead to the formation of undesired byproducts and reduce the yield of the target indole.
-
Presence of Moisture: Any moisture in the reaction setup, solvents, or starting materials will quench the Grignard reagent, leading to incomplete reaction.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with a suitable analytical technique like TLC or HPLC.
Q4: What are the common impurities encountered, and how can they be minimized?
Common impurities in the Bartoli synthesis include:
-
Aniline Derivatives: Incomplete reaction or side reactions can lead to the formation of 2-bromo-5-methoxyaniline from the reduction of the nitro group.
-
Unreacted Starting Material: If the reaction does not go to completion, the starting 1-bromo-4-methoxy-2-nitrobenzene will be a major impurity.
-
Polymeric Materials: Elevated temperatures can sometimes lead to the formation of tar-like substances.
To minimize these impurities, focus on stringent control of the reaction parameters as outlined in Q2.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction fails to initiate (no color change upon Grignard addition) | Inactive Grignard reagent. | Use freshly prepared or titrated vinylmagnesium bromide. Ensure all glassware is oven-dried and the reaction is under a strict inert atmosphere. |
| Formation of a significant amount of brown/black tar-like material | Reaction temperature too high. | Improve cooling efficiency. Slow down the rate of Grignard reagent addition. Ensure the reaction is maintained at the recommended low temperature. |
| Incomplete conversion of starting material | Insufficient Grignard reagent. Presence of moisture. | Use at least 3 equivalents of high-quality Grignard reagent. Ensure all solvents and reagents are anhydrous. |
| Difficulties in product isolation and purification | Product instability. Formation of closely related byproducts. | Avoid excessive heat during workup and purification. Bromoindoles can be sensitive.[4] Utilize a multi-step purification strategy, potentially involving both normal and reversed-phase chromatography if necessary.[5] |
| Product decomposes upon storage | Sensitivity to light, air, or acid. | Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., 4-8°C). |
Experimental Protocols
Proposed Scale-Up Synthesis of this compound via Bartoli Synthesis
This protocol is a representative procedure and should be optimized for specific laboratory and scale-up equipment.
Starting Material: 1-bromo-4-methoxy-2-nitrobenzene
Reagents and Solvents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 1-bromo-4-methoxy-2-nitrobenzene | 232.04 | - | Ensure high purity. |
| Magnesium turnings | 24.31 | - | For Grignard reagent preparation. |
| Vinyl bromide | 106.95 | 1.49 | Use as a solution or condensed gas. |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous, inhibitor-free. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 (solid) | ~1.07 | For quenching the reaction. |
| Ethyl acetate | 88.11 | 0.902 | For extraction. |
| Brine (Saturated aq. NaCl) | 58.44 (solid) | ~1.2 | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying the organic phase. |
Procedure:
-
Grignard Reagent Preparation (Optional, if not using commercial solution):
-
In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings.
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of vinyl bromide in anhydrous THF to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed. Cool the resulting solution to room temperature. The concentration should be determined by titration.
-
-
Indole Synthesis:
-
In a separate, large, flame-dried reactor equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, dissolve 1-bromo-4-methoxy-2-nitrobenzene in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the vinylmagnesium bromide solution (at least 3 equivalents) dropwise, ensuring the internal temperature does not exceed -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of the Bartoli indole synthesis.
References
Technical Support Center: Troubleshooting Failed Reactions Involving Bromoindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and solutions for common challenges encountered during chemical reactions with bromoindoles.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) with a bromoindole is failing or giving very low yields. What are the most common initial checks I should perform?
A: When a cross-coupling reaction with a bromoindole fails, the first step is a systematic review of your reaction setup and reagents. Here are the primary aspects to investigate:
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[1][2][3] Oxygen can lead to catalyst deactivation by oxidation of phosphine ligands and the palladium center itself.[3]
-
Reagent Quality:
-
Bromoindole Purity: Commercial bromoindoles can contain impurities from their synthesis, such as unreacted indole or dibromoindoles, which can interfere with the reaction.[4] Consider purifying the starting material by recrystallization.[2]
-
Coupling Partner Stability: Boronic acids, in particular, can degrade over time, especially if not stored properly.[1]
-
Solvent and Base Purity: Ensure you are using high-purity, anhydrous solvents and that your base is finely ground for better reactivity.[4][5]
-
-
Catalyst Activity: The active Pd(0) species might not be generating efficiently from the precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1][2]
Q2: I'm observing a significant amount of debromination, resulting in the corresponding indole as a major byproduct. How can I prevent this?
A: Debromination, or hydrodehalogenation, is a common side reaction with bromoindoles.[1][4] This occurs when the bromoindole reacts with a hydride source in the reaction mixture, replacing the bromine atom with hydrogen. The most effective strategy to minimize this is to protect the indole nitrogen.
-
N-Protection: The acidic N-H proton of the indole can interfere with the catalytic cycle and promote debromination.[4] Protecting the nitrogen with a suitable group, such as Boc (tert-Butoxycarbonyl), is highly recommended to prevent this and other side reactions.[1][4]
Q3: My reaction mixture turns black, and I see palladium precipitation. What is happening and how can I fix it?
A: The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to its deactivation.[1][2] This can be caused by:
-
High Temperatures: Excessive heat can promote catalyst decomposition.[2]
-
Absence of a Stabilizing Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst.[2]
-
Impurities or Oxygen: As mentioned, these can lead to catalyst deactivation.[1][2]
To prevent this, consider using a more robust, stabilizing phosphine ligand, avoiding excessive temperatures, and ensuring all reagents and solvents are pure and thoroughly degassed.[2]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low or no conversion of the bromoindole.
This is a frequent issue that can arise from several factors related to the catalyst, reaction conditions, or starting materials.[1]
References
Validation & Comparative
1H NMR Analysis of 7-bromo-4-methoxy-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 7-bromo-4-methoxy-1H-indole. In the absence of a publicly available experimental spectrum, this guide presents a detailed predicted 1H NMR data set based on established principles of NMR spectroscopy and comparative data from structurally related molecules. This guide also offers a comparison with other analytical techniques and includes a standardized experimental protocol for acquiring high-quality 1H NMR spectra for indole derivatives.
Predicted 1H NMR Data for this compound
The predicted 1H NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on the indole ring system, drawing comparisons from known spectra of related bromo- and methoxy-substituted indoles. The expected multiplicities and coupling constants are also provided.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~ 8.1 - 8.3 | br s | - |
| H-2 | ~ 7.2 - 7.3 | t | ~ 2.5 - 3.0 |
| H-3 | ~ 6.5 - 6.6 | t | ~ 2.0 - 2.5 |
| H-5 | ~ 6.8 - 6.9 | d | ~ 8.5 - 9.0 |
| H-6 | ~ 7.1 - 7.2 | d | ~ 8.5 - 9.0 |
| OCH3 | ~ 3.9 | s | - |
Comparative Analysis
The predicted 1H NMR spectrum of this compound can be compared with the experimental data of related indole derivatives to understand the influence of the bromo and methoxy substituents on the chemical shifts of the indole protons.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Reference |
| This compound (Predicted) | ~ 7.2 - 7.3 | ~ 6.5 - 6.6 | ~ 6.8 - 6.9 | ~ 7.1 - 7.2 | - |
| 5-Bromo-3-methyl-1H-indole | 6.99 (s) | 2.32 (d) | 7.73 (d) | 7.29 (dd) | [1] |
| 7-Bromo-3-methyl-1H-indole | 7.08 – 6.97 (m) | 2.35 (d) | 7.55 (d) | 7.08 – 6.97 (m) | [1] |
| 5-Methoxy-3-methyl-1H-indole | - | 2.37 (s) | 7.05 – 6.97 (m) | 7.05 – 6.97 (m) | [1] |
Analysis of Substituent Effects:
-
Methoxy Group at C-4: The electron-donating methoxy group at the C-4 position is expected to shield the protons on the benzene ring, causing an upfield shift (lower ppm values) for H-5 and H-6 compared to an unsubstituted indole.
-
Bromo Group at C-7: The electron-withdrawing bromine atom at the C-7 position will deshield the adjacent protons, leading to a downfield shift (higher ppm values). This effect will be most pronounced on H-6.
-
Pyrrole Ring Protons (H-2 and H-3): The chemical shifts of H-2 and H-3 are influenced by the substituents on the benzene ring, though to a lesser extent than the protons on the benzene portion of the molecule.
Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.
| Technique | Information Provided | Comparison to 1H NMR |
| 13C NMR | Provides information about the carbon skeleton of the molecule. | Complementary to 1H NMR, helps in the complete assignment of the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Confirms the molecular formula but does not provide detailed structural information like NMR. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., N-H, C-O). | Less detailed structural information compared to NMR. |
| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in the solid state. | The "gold standard" for structure determination, but requires a suitable single crystal. |
Experimental Protocol for 1H NMR Analysis
The following is a standard protocol for acquiring a high-quality 1H NMR spectrum of an indole derivative, adapted from established methodologies.[1]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample (this compound).
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- The 1H NMR spectrum should be recorded on a spectrometer with a minimum field strength of 300 MHz to ensure adequate signal dispersion.
- The spectrometer should be properly tuned and shimmed to obtain optimal resolution and line shape.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
- Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons corresponding to each resonance.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for 1H NMR analysis.
References
A Comparative Spectroscopic Analysis of Indole Isomers for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. Indole and its isomers, isoindole and 7-azaindole, are fundamental scaffolds in numerous pharmaceuticals and biologically active molecules. This guide provides a comparative overview of their spectroscopic signatures, offering key data to aid in their identification, characterization, and differentiation.
This document summarizes the key spectroscopic features of indole, isoindole, and 7-azaindole, presenting data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Due to the inherent instability of the parent isoindole, spectroscopic data for this compound is limited. Where data for the parent isoindole is unavailable, representative data from simple derivatives is provided and clearly noted.
Structural Isomers
Indole, isoindole, and 7-azaindole are structural isomers with the molecular formula C₈H₇N. Their structural differences, which underpin their distinct spectroscopic properties, are illustrated below.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position (λmax) and intensity (ε) of absorption bands are characteristic of the chromophore.
| Compound | λmax (nm) | Solvent | Reference |
| Indole | 270, 282 | Not Specified | [1][2] |
| Isoindole (Derivative) | 229-231 | CH₂Cl₂ | [3][4] |
| 7-Azaindole | 285-295 | Gas Phase | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The characteristic vibrational frequencies of bonds provide a molecular fingerprint.
| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | Reference |
| Indole | ~3406 | ~3022-3049 | ~1508-1616 | [6] |
| Isoindole (Derivative) | N/A (N-substituted) | ~2800-3000 | ~1426-1429 | [4] |
| 7-Azaindole | ~3450 | ~3000-3100 | ~1400-1600 | [7] |
Note: The IR data for isoindole is based on N-substituted isoindole-1,3-dione derivatives, hence the absence of an N-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H and ¹³C NMR are fundamental techniques for organic structure elucidation.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Indole (in DMSO-d₆) | Isoindole (Derivative) | 7-Azaindole (in CDCl₃) | Reference |
| H1 (N-H) | ~11.08 | N/A | ~11.5 | [8][9] |
| H2 | ~7.39 | - | ~7.9 | [8][9] |
| H3 | ~6.45 | - | ~6.5 | [8][9] |
| H4 | ~7.55 | - | ~7.0 | [8][9] |
| H5 | ~7.03 | - | ~7.5 | [8][9] |
| H6 | ~7.10 | - | ~8.0 | [8][9] |
| H7 | ~7.42 | - | N/A | [8][9] |
Note: Chemical shifts for isoindole are highly dependent on the specific derivative.
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Indole (in DMSO-d₆) | Isoindole (Derivative) | 7-Azaindole | Reference |
| C2 | ~124.1 | - | ~127 | [8] |
| C3 | ~102.1 | - | ~101 | [8] |
| C3a | ~128.0 | - | ~149 | [8] |
| C4 | ~120.8 | - | ~116 | [8] |
| C5 | ~121.8 | - | ~128 | [8] |
| C6 | ~119.2 | - | ~142 | [8] |
| C7 | ~111.3 | - | N/A | [8] |
| C7a | ~135.8 | - | ~144 | [8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Reference |
| Indole | 117 | 90, 89 | [10][11] |
| Isoindole | 117 | - | [12] |
| 7-Azaindole | 118 | 91, 64 | [7] |
Note: The fragmentation pattern of isoindole is less commonly reported than that of indole.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for the key spectroscopic techniques.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water). Concentrations are typically in the micromolar range.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline spectrum of the pure solvent is recorded. The spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are determined.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil and placing the paste between two salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum (of the KBr pellet or salt plates) is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are identified and assigned to specific functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Data is acquired using a specific pulse sequence.
-
Data Processing and Analysis: The raw data is processed by Fourier transformation. The chemical shifts (δ), coupling constants (J), and integration values are determined and used to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The abundance of each ion is detected, and a mass spectrum is generated. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural information.
Experimental Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between different spectroscopic techniques in structure elucidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. Indole [webbook.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activities of Bromoindoles: Positioning 7-Bromo-4-Methoxy-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a bromine atom to the indole ring can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity. This guide provides a comparative overview of the biological activities of various bromoindoles, with a special focus on positioning the lesser-studied 7-bromo-4-methoxy-1H-indole within this promising class of compounds. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available data for other bromoindoles to infer its potential therapeutic applications and to highlight areas for future research.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the anticancer and antimicrobial activities of various bromoindole derivatives. It is important to note that this data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Anticancer Activity of Bromoindole Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-(4-methoxyphenyl)indole (5g) | A549 (Lung) | 2.72 | [1] |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-(4-ethoxyphenyl)indole (5h) | A549 (Lung) | 3.26 | [1] |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-(4-chlorophenyl)indole (5f) | A549 (Lung) | 5.03 | [1] |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-phenylindole (5e) | A549 (Lung) | 9.94 | [1] |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-(4-chlorophenyl)indole (5f) | HeLa (Cervical) | 7.95 | [1] |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-(4-methoxyphenyl)indole (5g) | HeLa (Cervical) | 8.74 | [1] |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-(4-ethoxyphenyl)indole (5h) | HeLa (Cervical) | 10.72 | [1] |
| 5-Bromo-3-trifluoroacetyl-7-acetamido-2-phenylindole (5e) | HeLa (Cervical) | 12.89 | [1] |
| 6-Bromoindole (I) | Botrytis cinerea | 11.62 µg/mL | [2] |
| 6-Bromoindole (I) | Monilinia fructicola | 18.84 µg/mL | [2] |
| 5-Bromoisatin | RAW264.7 (Macrophage) | 34.3 µg/mL (NO inhibition) | [3] |
| 6-Bromoindole | RAW264.7 (Macrophage) | IC50 > 50 µg/mL (NO inhibition) | [3] |
| 7-Bromoisatin | RAW264.7 (Macrophage) | <5% inhibition at 50 µg/mL (NO inhibition) | [3] |
Table 2: Antimicrobial Activity of Bromoindole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4,6-Dibromoindole | Candida albicans | 25 | [4] |
| 4,6-Dibromoindole | Non-albicans Candida spp. | 10-50 | [4] |
| 5-Bromo-4-chloroindole | Candida albicans | 25 | [4] |
| 5-Bromo-4-chloroindole | Non-albicans Candida spp. | 10-50 | [4] |
| 5-Bromoindole derivative (SAB-J3) | Bacillus anthracis | <0.8 | [5] |
| 5-Bromoindole derivative (SAB-J45) | Bacillus anthracis | 1.6 - 6.3 | [5] |
| 5-Bromoindole derivative (SAB-J3) | Enterococcus faecalis | <0.8 | [5] |
| 5-Bromoindole derivative (SAB-J45) | Enterococcus faecalis | 1.6 - 6.3 | [5] |
| 5-Bromoindole derivative (SAB-J3) | Listeria monocytogenes | <0.8 | [5] |
| 5-Bromoindole derivative (SAB-J45) | Listeria monocytogenes | 1.6 - 6.3 | [5] |
| 5-Bromoindole derivative (SAB-J3) | Staphylococcus aureus | 3.1 | [5] |
| 5-Bromoindole derivative (SAB-J45) | Staphylococcus aureus | 1.6 - 6.3 | [5] |
| 6-Bromoindole derivative (SAB-J83) | Staphylococcus aureus | 3.1 | [5] |
Discussion of Biological Activities
Anticancer Activity: Bromoindoles have demonstrated significant potential as anticancer agents. Derivatives of 5-bromoindole, for instance, have shown potent cytotoxic activity against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer.[1] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[6][7] The position of the bromine atom and other substituents on the indole ring plays a crucial role in determining the cytotoxic efficacy. For example, studies on brominated isatins (indole-2,3-diones) have suggested that bromine substitution at the C5 or C6 position can lead to increased biological activity.[3]
While no direct anticancer data for this compound was found, the presence of a methoxy group in other anticancer indole derivatives suggests that this functional group can contribute positively to the activity.[2] The 4-methoxy substitution, in particular, warrants further investigation to understand its influence on the anticancer potential of the 7-bromoindole scaffold.
Antimicrobial Activity: The antimicrobial properties of bromoindoles are well-documented, with activity demonstrated against a range of bacteria and fungi. Multi-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, have exhibited potent antifungal activity against various Candida species, including drug-resistant strains.[4] These compounds have been shown to inhibit hyphal morphogenesis and biofilm formation.[4] Furthermore, derivatives of 5-bromoindole and 6-bromoindole have displayed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus anthracis.[5] Some 6-bromoindole derivatives have also been identified as antibiotic enhancers.[8]
The antimicrobial potential of this compound remains to be elucidated. However, the known antimicrobial effects of other bromoindoles suggest that this compound could also exhibit similar properties. The methoxy group at the 4-position may modulate the compound's lipophilicity and interaction with microbial targets, potentially leading to a unique antimicrobial profile.
Anti-inflammatory Activity: Certain bromoindoles have also been investigated for their anti-inflammatory properties. For example, 6-bromoindole and its derivatives isolated from marine sponges have shown anti-inflammatory effects.[9] Synthetic 5-bromoisatin and 6-bromoindole have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[3]
Experimental Protocols
A variety of experimental methods are employed to assess the biological activities of bromoindoles. Below are generalized protocols for key assays mentioned in the literature.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the bromoindole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
2. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The bromoindole compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing a Potential Mechanism of Action
The following diagram illustrates a simplified, hypothetical workflow for screening the anticancer activity of novel bromoindole compounds, a process that would be applicable to evaluating this compound.
Caption: A generalized workflow for the discovery and initial evaluation of novel bromoindole drug candidates.
Conclusion and Future Directions
The existing body of research strongly supports the potential of bromoindoles as a versatile scaffold for the development of new therapeutic agents. Significant anticancer and antimicrobial activities have been reported for a variety of 5-bromo and 6-bromoindole derivatives. While direct biological data for this compound is currently scarce, its structural similarity to other biologically active bromoindoles and methoxy-substituted indoles makes it a compelling candidate for further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. In vitro and in vivo studies are needed to determine its anticancer, antimicrobial, and anti-inflammatory properties. Elucidating the structure-activity relationships, particularly the influence of the bromine and methoxy group positions, will be crucial for the rational design of more potent and selective therapeutic agents based on the bromoindole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. goldbio.com [goldbio.com]
- 5. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Guide to 7-Bromoindole and 5-Bromoindole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated indoles serve as pivotal building blocks for the construction of complex molecular architectures found in a myriad of pharmaceuticals and functional materials. Among these, 7-bromoindole and 5-bromoindole are two of the most common isomers employed in palladium-catalyzed cross-coupling reactions. The choice between these two regioisomers can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 7-bromoindole and 5-bromoindole in key cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary of Reactivity Comparison
While a definitive head-to-head comparison under identical conditions across a broad spectrum of reactions is not extensively documented in peer-reviewed literature, a clear trend in reactivity can be established based on fundamental principles of organic chemistry and available experimental data. The reactivity of bromoindoles in palladium-catalyzed reactions is primarily governed by two factors: the electronic environment of the C-Br bond and the steric hindrance around the reaction center.
5-Bromoindole is generally considered the more reactive of the two isomers in palladium-catalyzed cross-coupling reactions. The C5 position on the indole ring is less sterically encumbered, allowing for more facile approach of the bulky palladium catalyst for the initial oxidative addition step.
7-Bromoindole , conversely, exhibits attenuated reactivity due to the steric hindrance imposed by the adjacent pyrrole ring, specifically the N-H group. This steric impediment can hinder the approach of the palladium catalyst, often necessitating more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more specialized and bulky phosphine ligands to achieve comparable yields to its 5-bromo counterpart.
Quantitative Data Presentation
The following tables summarize representative experimental data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions for both 5-bromoindole and 7-bromoindole. It is important to note that the reaction conditions are not identical across all examples, which precludes a direct quantitative comparison of reaction rates. However, the data provides valuable insights into the achievable yields for each isomer under optimized conditions.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Bromoindole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 5-Bromoindole | 4-Methoxyphenyl- boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | 98 |
| 7-Bromoindole | Methyl 6-boronopiperonate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 12 | 67-74[1] |
Table 2: Heck Reaction Yields
| Bromoindole Isomer | Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 5-Bromoindole | Styrene | Na₂PdCl₄ / SPhos | Na₂CO₃ | Acetonitrile/Water | 150 (MW) | 15 min | >95 |
| 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 h | ~97 |
Table 3: Buchwald-Hartwig Amination Yields
| Bromoindole Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | High (not specified) |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / tBu-XPhos | K₃PO₄ | Dioxane/Water | 65 | 16 | 85 |
Yield data for the Buchwald-Hartwig amination of 7-bromoindole is not as commonly reported, indicating a potential preference for the 5-bromo isomer in these transformations.
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both 5-bromoindole and 7-bromoindole.
Protocol 1: Suzuki-Miyaura Coupling of Bromoindoles
Materials:
-
Bromoindole (5-bromo or 7-bromo) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the bromoindole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by the addition of water to create a 4:1 dioxane/water mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of Bromoindoles
Materials:
-
Bromoindole (5-bromo or 7-bromo) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add anhydrous dioxane, followed by the amine.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical flow demonstrating the higher reactivity of 5-bromoindole.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
Unlocking the Electronic Landscape of Indoles: A Comparative Guide to Computational Studies
For researchers, medicinal chemists, and materials scientists, understanding the nuanced electronic properties of substituted indoles is paramount for designing novel therapeutics and functional materials. This guide provides a comparative overview of computational approaches used to elucidate these properties, supported by a synthesis of data from recent studies.
The indole scaffold is a cornerstone in numerous biologically active compounds and organic electronic materials. The nature and position of substituents on the indole ring profoundly influence its electronic characteristics, such as electron density distribution, energy levels of frontier molecular orbitals, and reactivity. Computational chemistry offers a powerful lens to probe these properties, providing insights that guide rational drug design and materials engineering.
Comparative Analysis of Electronic Properties
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure of organic molecules. A common approach involves geometry optimization followed by the calculation of various electronic descriptors. The choice of functional and basis set is critical and can significantly impact the accuracy of the results. The B3LYP functional, often paired with basis sets like 6-31G(d) or the more extensive 6-311+G(d,p), is frequently employed for such studies.[1]
Below is a summary of key electronic properties for indole and several of its substituted derivatives as reported in various computational studies. These properties offer a quantitative comparison of how different substituents modulate the electronic landscape of the indole core.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |
| Indole | - | -5.42 | 0.21 | 5.63 | 2.05 | [2] |
| Tryptophan | 3-CH₂CH(NH₂)COOH | -5.51 | 0.35 | 5.86 | 2.21 | [2] |
| Serotonin | 5-OH, 3-CH₂CH₂NH₂ | -5.13 | 0.29 | 5.42 | 3.24 | [2] |
| Melatonin | 5-OCH₃, 3-CH₂CH₂NHC(O)CH₃ | -5.21 | 0.25 | 5.46 | 4.38 | [2] |
| 5-Nitroindole | 5-NO₂ | -6.54 | -1.78 | 4.76 | 6.89 | [3] |
| 5-Methoxyindole | 5-OCH₃ | -5.19 | 0.34 | 5.53 | 2.87 | [3] |
Note: The values presented are representative and can vary depending on the specific computational methodology (functional, basis set, solvent model) employed in the original studies.
Studies have consistently shown that electron-donating groups (EDGs) like methoxy (-OCH₃) tend to increase the HOMO energy level, making the molecule more susceptible to oxidation.[3] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) lower both the HOMO and LUMO energy levels and decrease the HOMO-LUMO gap, which can be correlated with changes in chemical reactivity and spectroscopic properties.[3][4] A bathochromic (red) shift in the absorption spectra is often observed with substitutions that decrease the HOMO-LUMO gap.[1][2]
Methodologies for Computational Analysis
The following outlines a generalized workflow for the computational investigation of the electronic properties of substituted indoles, based on methodologies reported in the cited literature.
Molecular Geometry Optimization
The initial step involves building the 3D structure of the substituted indole. This structure is then optimized to find its lowest energy conformation.
-
Software: Gaussian, DMol³, or similar quantum chemistry packages.[1][3]
-
Method: Density Functional Theory (DFT) is widely used.[1][3]
-
Functional: B3LYP is a popular hybrid functional for this purpose.[1][5]
-
Basis Set: 6-31G(d) or 6-311+G(d,p) are commonly employed to provide a good balance between accuracy and computational cost.[1]
Calculation of Electronic Properties
Once the geometry is optimized, a variety of electronic properties are calculated using the same level of theory.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a critical parameter for assessing chemical reactivity and kinetic stability.[2][6]
-
Molecular Electrostatic Potential (MESP): MESP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7][8][9] Red regions indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor).
-
Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge transfer interactions within the molecule.[5][10]
Excited State Calculations (Optional)
For studies interested in photophysical properties, Time-Dependent DFT (TD-DFT) calculations are performed.
-
Purpose: To predict UV-Vis absorption spectra and vertical excitation energies.[1][4][5]
-
Method: TD-DFT calculations are typically run on the optimized ground-state geometry.
The following diagram illustrates a typical workflow for these computational studies.
Logical Framework for Property Analysis
The relationship between the computational inputs, the calculated properties, and their interpretation in predicting chemical behavior can be visualized as follows.
Conclusion
Computational studies provide indispensable tools for the systematic investigation of the electronic properties of substituted indoles. By employing methods such as DFT and TD-DFT, researchers can gain a detailed understanding of how substituents modulate the electronic structure, which in turn influences the chemical reactivity, spectroscopic behavior, and biological activity of these important molecules. The data and methodologies presented in this guide offer a comparative framework to aid in the design and interpretation of future computational investigations in this area.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Optical properties of 3-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 7-Bromo-4-methoxy-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural elucidation of 7-bromo-4-methoxy-1H-indole derivatives, with a primary focus on single-crystal X-ray crystallography. While crystallographic data for the parent compound, this compound, is not publicly available, this guide draws comparisons with structurally related bromo-indole derivatives to offer insights into their solid-state conformations and intermolecular interactions. Furthermore, it presents a detailed overview of X-ray crystallography in comparison to other common analytical techniques and provides comprehensive experimental protocols.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The determination of the three-dimensional structure of a molecule is paramount in drug discovery and materials science. While single-crystal X-ray diffraction is considered the "gold standard" for obtaining precise atomic coordinates, a multi-faceted approach utilizing various analytical techniques provides a more comprehensive understanding of a compound's structure and properties.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information. | Information on the chemical environment of atoms, connectivity, and solution-state conformation. | Provides the molecular weight and elemental composition of the molecule. |
| Sample Requirements | High-quality single crystals (typically >0.1 mm). | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution form. |
| Advantages | Unambiguous determination of the solid-state structure. | Provides information about the molecule's structure and dynamics in solution. | High sensitivity and accuracy in determining molecular weight. |
| Limitations | Crystal growth can be challenging; the solid-state conformation may differ from the solution or biologically active conformation. | Does not provide a direct 3D structure; interpretation can be complex for large molecules. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Comparative Crystallographic Data of Bromo-Indole Derivatives
To illustrate the structural diversity of bromo-indole derivatives, the following table summarizes key crystallographic parameters from published studies on related compounds. These examples highlight how different substitution patterns influence the crystal packing and molecular geometry.
| Compound | 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole[1] | 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole[1] | 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole[1] | 7-Bromo-1H-indole-2,3-dione[2] |
| Formula | C₁₆H₁₄BrNO₂S | C₂₄H₂₀BrNO₃S | C₂₃H₁₈BrNO₂S | C₈H₄BrNO₂ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | Pbca | P2₁/c |
| a (Å) | 10.6335 (4) | 10.9992 (5) | 8.1819 (4) | 3.8320 (7) |
| b (Å) | 8.8324 (3) | 18.1751 (8) | 16.5165 (8) | 13.072 (2) |
| c (Å) | 16.7909 (6) | 11.3934 (5) | 28.5323 (13) | 15.004 (3) |
| β (°) | 98.781 (3) | 101.998 (2) | 90 | 91.917 (7) |
| Volume (ų) | 1558.11 (10) | 2229.41 (17) | 3855.9 (3) | 751.1 (2) |
| Key Interactions | C—H···O and C—H···π interactions | C—H···O, C—H···π, and π–π stacking interactions | C—H···O, C—H···π, and π–π stacking interactions | N—H···O hydrogen bonds and Br···O interactions |
Experimental Protocols
Single-Crystal X-ray Diffraction
A generalized workflow for the structural determination of a novel this compound derivative via single-crystal X-ray diffraction is outlined below.
1. Crystallization:
-
Objective: To obtain high-quality single crystals suitable for diffraction.
-
Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to reduce its solubility and promote crystal growth.
-
2. Data Collection:
-
Objective: To measure the intensities of the diffracted X-rays.
-
Procedure:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by minimizing the difference between the observed and calculated diffraction intensities.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualizations
Experimental Workflow for X-ray Crystallography
References
A Comparative Analysis of Indole Synthesis Methods: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for constructing this heterocyclic system is a continuous pursuit in organic synthesis. This guide provides an objective comparison of prominent indole synthesis methodologies, evaluating their performance based on quantitative data, and offering detailed experimental protocols for key transformations.
Quantitative Comparison of Indole Synthesis Methods
The following tables summarize key quantitative data for several common indole synthesis methods. These examples are chosen to provide a comparative overview of each method's performance under reported conditions.
Table 1: Classical Indole Syntheses
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis (Microwave) | Aniline, Phenacyl bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. KOC₂H₅2. Zn/CH₃COOH | Ethanol, Acetic acid | Reflux | Multi-step | Good |
| Nenitzescu Indole Synthesis | Benzoquinone, Ethyl β-aminocrotonate | None | Acetone | Reflux | Not specified | Good[2] |
Table 2: Modern Palladium-Catalyzed Indole Syntheses
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Larock Indole Synthesis | 2-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | DMF | 100 | 24 | 98 |
| Sonogashira/Cacchi (One-Pot) | N,N-Dimethyl-2-iodoaniline, Phenylacetylene, Ethyl 4-iodobenzoate | PdCl₂(PPh₃)₂, CuI, Et₃N | Et₃N/CH₃CN | 60 | 4 | 85[3] |
| Heck Reaction (Intramolecular) | 2-Bromo-N-allylaniline | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | DMF | 100 | 12 | 95 |
| Buchwald-Hartwig Amination | 2-Bromo-N-tosyl-aniline, Phenylacetylene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 24 | 85 |
Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This two-step procedure involves the formation of acetophenone phenylhydrazone followed by its acid-catalyzed cyclization.[1]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.
-
The hot mixture is then dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitating the solution.
-
The crystals are collected by filtration, washed with cold ethanol, and air-dried. The yield of acetophenone phenylhydrazone is typically 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
A mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass will become liquid within 3-4 minutes.
-
The beaker is removed from the bath, and stirring is continued for another 5 minutes.
-
To prevent solidification, 200 g of clean sand is stirred into the hot reaction mixture.
-
The mixture is allowed to cool and then pulverized. The product is extracted by heating with 200 mL of 95% ethanol and 20 mL of concentrated hydrochloric acid.
-
The hot solution is filtered, and the residue is extracted again with a fresh portion of acidified ethanol.
-
The combined filtrates are diluted with 500 mL of water to precipitate the crude 2-phenylindole.
-
The crude product is dissolved in 300 mL of 95% ethanol, and the solution is heated to boiling.
-
The hot solution is decolorized with activated carbon (Norit) and filtered.
-
After cooling, the 2-phenylindole is collected by filtration and washed with cold ethanol. The final yield is typically between 72-80%.
Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
This one-pot, solvent-free method provides a rapid and environmentally friendly route to 2-arylindoles.[4]
-
In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
After cooling, the product can be purified by column chromatography. This one-pot variation typically yields 52-75% of the 2-arylindole.
One-Pot Sonogashira/Cacchi Synthesis of 2,3-Disubstituted Indoles
This three-component coupling reaction is performed in a one-pot, two-step sequence under microwave irradiation.[3]
Step 1: Sonogashira Coupling
-
In a sealed 20 mL microwave vial, combine the 2-iodoaniline (0.500 mmol), terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), CuI (0.010 mmol), and 3 mL of Et₃N.
-
Stir the reaction mixture at 60°C under microwave irradiation (300 W) for the time indicated by reaction monitoring (e.g., TLC).
Step 2: Cacchi Cyclization
-
To the reaction mixture from Step 1, add the aryl iodide (0.550 mmol) and 3 mL of CH₃CN.
-
Reseal the vial and stir the mixture at 90°C under microwave irradiation (300 W) for the indicated time.
-
After cooling, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of key indole syntheses and a general experimental workflow.
References
Validating the Structure of Synthesized 7-bromo-4-methoxy-1H-indole: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the chemical structure of synthesized 7-bromo-4-methoxy-1H-indole. By employing a suite of spectroscopic techniques and comparing the resulting data against that of a potential isomeric impurity, 4-bromo-7-methoxy-1H-indole, unambiguous structural confirmation can be achieved.
Introduction
In the synthesis of substituted indoles, the potential for isomeric byproducts necessitates rigorous structural validation. This guide outlines the standard analytical workflow and provides the expected spectral data for this compound, a key intermediate in various pharmaceutical syntheses.[1] A direct comparison with the plausible isomer, 4-bromo-7-methoxy-1H-indole, is presented to highlight the distinguishing spectroscopic features.
Spectroscopic Analysis: A Comparative Approach
The primary methods for elucidating the structure of synthesized this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[2] The expected data for the target compound is contrasted with that of the potential isomeric impurity, 4-bromo-7-methoxy-1H-indole, in the tables below.
Note: The following spectral data is predicted based on established principles of organic spectroscopy and analysis of related structures.[1][3] Experimental values may vary slightly.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 4-bromo-7-methoxy-1H-indole (Predicted) | Key Differentiator |
| N-H | ~8.1 ppm (br s) | ~8.0 ppm (br s) | Minor shift, but broadening is characteristic. |
| C2-H | ~7.2 ppm (t, J ≈ 2.5 Hz) | ~7.1 ppm (t, J ≈ 2.5 Hz) | Shift influenced by remote substituents. |
| C3-H | ~6.5 ppm (t, J ≈ 2.5 Hz) | ~6.6 ppm (t, J ≈ 2.5 Hz) | Shift influenced by remote substituents. |
| C5-H | ~6.9 ppm (d, J ≈ 8.0 Hz) | ~7.0 ppm (d, J ≈ 8.0 Hz) | Doublet due to coupling with C6-H. |
| C6-H | ~7.1 ppm (d, J ≈ 8.0 Hz) | ~6.7 ppm (d, J ≈ 8.0 Hz) | Significant upfield shift in the 4-bromo isomer due to the influence of the adjacent methoxy group. |
| -OCH₃ | ~3.9 ppm (s) | ~4.0 ppm (s) | Minor chemical shift difference. |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | 4-bromo-7-methoxy-1H-indole (Predicted) | Key Differentiator |
| C2 | ~125 ppm | ~124 ppm | Minor shift. |
| C3 | ~102 ppm | ~103 ppm | Minor shift. |
| C3a | ~128 ppm | ~129 ppm | Minor shift. |
| C4 | ~150 ppm (C-O) | ~100 ppm (C-Br) | Major differentiator: The carbon attached to the methoxy group will be significantly downfield compared to the carbon attached to the bromine. |
| C5 | ~110 ppm | ~123 ppm | Shift influenced by adjacent substituents. |
| C6 | ~122 ppm | ~112 ppm | Shift influenced by adjacent substituents. |
| C7 | ~100 ppm (C-Br) | ~148 ppm (C-O) | Major differentiator: The carbon attached to the bromine will be significantly upfield compared to the carbon attached to the methoxy group. |
| C7a | ~135 ppm | ~136 ppm | Minor shift. |
| -OCH₃ | ~56 ppm | ~57 ppm | Minor shift. |
Table 3: Comparative IR and Mass Spectrometry Data
| Technique | This compound (Expected) | 4-bromo-7-methoxy-1H-indole (Expected) | Key Differentiator |
| IR Spectroscopy | N-H stretch: ~3400 cm⁻¹C-O stretch: ~1250 cm⁻¹C-Br stretch: ~650 cm⁻¹ | N-H stretch: ~3400 cm⁻¹C-O stretch: ~1250 cm⁻¹C-Br stretch: ~650 cm⁻¹ | IR spectra are expected to be very similar, making differentiation difficult. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 225/227 (approx. 1:1 ratio) | Molecular Ion (M⁺): m/z 225/227 (approx. 1:1 ratio) | Both isomers will show the characteristic isotopic pattern for bromine. Fragmentation patterns may differ slightly but are unlikely to be the primary method for differentiation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and comparable results. The following are generalized procedures for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard proton pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl).
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Utilize a direct insertion probe or a gas chromatograph for sample introduction.
-
Ionization: Electron Ionization (EI) is a common method for such molecules.
-
Analysis: Obtain the mass-to-charge (m/z) ratio for the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Logic Diagrams
To visualize the process of structural validation, the following diagrams illustrate the experimental workflow and the logical process of data interpretation.
Caption: Experimental workflow for the synthesis and structural validation.
Caption: Logical workflow for spectroscopic data interpretation.
Conclusion
The structural validation of synthesized this compound relies on a multi-technique spectroscopic approach. While IR and MS can confirm the presence of key functional groups and the correct molecular weight, ¹H and particularly ¹³C NMR are indispensable for unambiguously distinguishing it from potential isomers like 4-bromo-7-methoxy-1H-indole. By following the outlined protocols and comparing the acquired data with the provided reference tables, researchers can confidently verify the structure of their synthesized product.
References
A Comparative Guide to HPLC and qNMR for Purity Analysis of 7-bromo-4-methoxy-1H-indole
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents.[1] This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 7-bromo-4-methoxy-1H-indole, a substituted indole of interest in medicinal chemistry.[2] We present experimental protocols and comparative data to assist in selecting the appropriate methodology for your analytical needs.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for purity assessment.[3] Conversely, qNMR offers the advantage of being a primary analytical technique for absolute purity determination without the need for specific impurity reference standards.[1]
Comparative Overview
The choice between HPLC and qNMR for purity determination depends on various factors, including the required sensitivity, the nature of potential impurities, and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[1] | An intrinsic property where the signal intensity is directly proportional to the number of nuclear spins.[1] |
| Primary Application | Quantification of the main component and known impurities.[1] | Absolute and relative quantification of the main component and impurities without identical reference standards.[1] |
| Strengths | High sensitivity, high throughput, robust and precise for routine analysis.[1][4] | Provides structural information, no need for specific impurity standards, direct measurement of purity. |
| Limitations | Requires reference standards for impurity identification and quantification, potential for co-elution. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, more complex data analysis. |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[1] | ~0.5 mg/mL (analyte concentration).[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the quantitative analysis of substituted indoles due to its versatility, sensitivity, and reproducibility.[4] This method separates compounds based on their hydrophobicity.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[5]
Reagents and Materials:
-
This compound (Test Sample)
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Formic Acid (ACS Grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]
-
Gradient Elution: A gradient elution is recommended for optimal separation.[1]
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: 220 nm and 280 nm (indole derivatives typically show strong absorbance at these wavelengths)[5]
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.[3]
-
Further dilute with the initial mobile phase composition (70:30 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.[3]
-
Prepare the test sample in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[3]
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Analysis
¹H NMR spectroscopy can be used for the absolute quantification of this compound by co-dissolving a known amount of the sample with a known amount of an internal standard of high purity.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
Reagents and Materials:
-
This compound (Test Sample)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
Experimental Protocol:
-
Accurately weigh approximately 10-15 mg of the this compound sample and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Data Analysis:
The purity is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Hypothetical Performance Data
The following tables summarize the hypothetical results obtained from the HPLC and qNMR analysis of a batch of this compound.
Table 1: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Lot A | 2.5 | 1,500 | 0.05 | Impurity 1 |
| 15.8 | 2,985,000 | 99.50 | This compound | |
| 18.2 | 10,500 | 0.35 | Impurity 2 | |
| 21.0 | 3,000 | 0.10 | Impurity 3 |
Table 2: qNMR Purity Analysis Results
| Parameter | Value |
| Analyte Signal (Integral) | 1.00 (1H, singlet) |
| Internal Standard (Maleic Acid) | 2.05 (2H, singlet) |
| Mass of Analyte | 15.20 mg |
| Mass of Standard | 8.50 mg |
| Purity of Standard | 99.9% |
| Calculated Purity | 99.4% |
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.
Conclusion
Both HPLC and qNMR are indispensable tools for the purity analysis of this compound. HPLC is a robust and highly sensitive method, making it ideal for routine quality control and the detection of trace impurities.[1][4] Its primary limitation is the reliance on reference standards for the definitive identification and quantification of these impurities.
qNMR, on the other hand, provides an absolute measure of purity and valuable structural information without the need for a specific reference standard for each impurity.[1] This makes it particularly useful for characterizing new batches of material and for instances where impurity standards are not available. However, its lower sensitivity may preclude the detection of very low-level impurities.
For comprehensive purity profiling, a combination of both techniques is often the most effective strategy. HPLC can be used for high-throughput screening and quantification of known impurities, while qNMR can validate the purity of the main component and provide structural elucidation of unknown impurities. By selecting the appropriate combination of these techniques, researchers can ensure the quality and integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
Unlocking the Anti-Cancer Potential of Brominated Indole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant therapeutic potential. Among these, brominated indole derivatives, often inspired by marine natural products, have emerged as a promising class of anti-cancer agents. This guide provides a comparative analysis of the anti-cancer activity of various brominated indole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the advancement of cancer research and drug discovery.
Comparative Anti-Cancer Activity of Brominated Indole Derivatives
The anti-proliferative activity of several brominated indole derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromoisatin | Isatin | HT29 (Colorectal) | ~100 | [1][2] |
| Caco-2 (Colorectal) | ~100 | [1][2] | ||
| Tyrindoleninone | Indole | HT29 (Colorectal) | 390 | [1][2] |
| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | Tryptamine | MGC-803 (Gastric) | Potent (exact value not specified) | [3][4] |
| MCF-7 (Breast) | Potent (exact value not specified) | [3][4] | ||
| HepG2 (Liver) | Potent (exact value not specified) | [3][4] | ||
| A549 (Lung) | Potent (exact value not specified) | [3][4] | ||
| HeLa (Cervical) | Potent (exact value not specified) | [3][4] | ||
| 5-Bromo-7-azaindolin-2-one derivative (23p) | Azaindolinone | HepG2 (Liver) | 2.357 | [5][6] |
| A549 (Lung) | 3.012 | [5][6] | ||
| Skov-3 (Ovarian) | Not specified | [5][6] | ||
| 6-Bromoindirubin-3'-oxime (BIO) | Indirubin | GSK-3α/β | 0.005/0.32 | [7] |
| CDK1 | 0.08 | [7] | ||
| CDK5 | 0.08 | [7] |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Brominated indole derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction:
Studies on compounds like 6-bromoisatin and tyrindoleninone have shown that they trigger apoptosis in cancer cells through a caspase-dependent pathway.[1] This involves the activation of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes responsible for the biochemical and morphological changes associated with apoptosis.[1] While the direct involvement of initiator caspases (caspase-8 and caspase-9) requires further investigation, their activation would delineate whether the apoptotic signal originates from the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[1]
Cell Cycle Arrest:
In addition to inducing apoptosis, these compounds have been observed to halt the progression of the cell cycle, specifically at the G2/M phase.[1][3][4] For instance, 6-bromoisatin was found to cause an accumulation of HT29 colorectal cancer cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents the cancer cells from dividing and proliferating.
Signaling Pathway Involvement:
The extracellular signal-regulated kinase (ERK) pathway has been implicated in the mechanism of action of some brominated indoles.[1] Inhibition of the ERK signaling pathway, which is often hyperactivated in cancer and promotes cell survival, is a proposed mechanism by which these compounds induce apoptosis.[1]
References
- 1. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Advanced & Niche Applications
Application Notes: 7-bromo-4-methoxy-1H-indole in the Synthesis of the Potent and Selective PERK Kinase Inhibitor, GSK2606414
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-4-methoxy-1H-indole is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex biologically active molecules. Its utility is prominently demonstrated in the synthesis of GSK2606414, a first-in-class, potent, and highly selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders.[2] GSK2606414's ability to selectively inhibit PERK with an IC50 of 0.4 nM makes it an invaluable tool for studying the therapeutic potential of targeting the UPR.[3][4][5] These application notes provide a detailed overview of the synthesis of GSK2606414, its mechanism of action, and relevant experimental protocols for its characterization.
Core Application: Synthesis of GSK2606414
While the precise, step-by-step synthesis of GSK2606414 from this compound is proprietary and detailed in patent literature, the general synthetic strategy involves the elaboration of the indole core through cross-coupling reactions. The bromo substituent at the 7-position and the methoxy group at the 4-position of the indole ring provide handles for regioselective functionalization, allowing for the construction of the complex pyrrolo[2,3-d]pyrimidine structure of GSK2606414.
IUPAC Name: 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl]-2-(3-trifluoromethylphenyl)ethanone[2]
CAS Number: 1337531-36-8[2]
Mechanism of Action and Signaling Pathway
GSK2606414 is an ATP-competitive inhibitor of PERK.[1] Under conditions of endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis but a preferential translation of activating transcription factor 4 (ATF4).[1][6] ATF4, in turn, upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[6] GSK2606414 binds to the ATP-binding pocket of PERK, preventing its autophosphorylation and subsequent activation, thereby inhibiting the downstream signaling cascade.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. GSK2606414 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 6. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Fluorophores from 7-bromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel fluorophores derived from 7-bromo-4-methoxy-1H-indole. This starting material offers a versatile scaffold for the development of new fluorescent probes due to the strategic placement of the bromo and methoxy groups, which allow for chemical modification and tuning of photophysical properties. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.
Introduction to Indole-Based Fluorophores
Indole and its derivatives are a prominent class of heterocyclic compounds that form the core of many biologically active molecules and natural products.[1] Their inherent fluorescence and the sensitivity of their emission to the local environment make them valuable scaffolds for the design of fluorescent probes.[1] Functionalization of the indole core allows for the modulation of its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
This compound is a particularly useful starting material for generating diverse indole-based fluorophores. The bromine atom at the C7 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3][4] These reactions enable the introduction of a wide range of substituents, such as aryl, heteroaryl, alkynyl, and vinyl groups, which can extend the π-conjugation of the indole system and thereby tune its fluorescent properties. The methoxy group at the C4 position can also influence the electronic properties and, consequently, the fluorescence of the resulting molecules.[5]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The development of novel fluorophores from this compound primarily relies on palladium-catalyzed cross-coupling reactions. The general workflow for these syntheses involves the reaction of the bromo-indole with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions adapted for the functionalization of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-4-methoxy-1H-indoles
This protocol describes the synthesis of 7-aryl-4-methoxy-1H-indoles, which are expected to exhibit tunable fluorescence based on the nature of the coupled aryl group.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 7-Alkynyl-4-methoxy-1H-indoles
This protocol details the synthesis of 7-alkynyl-4-methoxy-1H-indoles. The introduction of an alkyne moiety can significantly influence the photophysical properties and provides a handle for further "click" chemistry functionalization.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, the base, and the terminal alkyne (1.2-1.5 equivalents) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Coupling for the Synthesis of 7-Vinyl-4-methoxy-1H-indoles
This protocol describes the synthesis of 7-vinyl-4-methoxy-1H-indoles, which can serve as fluorescent building blocks and intermediates for further transformations.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylates)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the alkene (1.5-2 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Characterization and Data Presentation
The newly synthesized fluorophores should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their chemical structures. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.
Predicted Photophysical Properties
While experimental data for fluorophores derived directly from this compound is limited, we can predict their general photophysical properties based on known structure-property relationships of indole derivatives. The introduction of π-conjugated systems at the C7 position is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent indole. The magnitude of this shift will depend on the nature and extent of the conjugated substituent.
| Fluorophore Scaffold | Expected Excitation (λex) Range (nm) | Expected Emission (λem) Range (nm) | Expected Quantum Yield (Φ) |
| 7-Phenyl-4-methoxy-1H-indole | 300 - 340 | 350 - 420 | Moderate |
| 7-(Pyren-1-yl)-4-methoxy-1H-indole | 340 - 380 | 400 - 500 | High |
| 7-(Phenylethynyl)-4-methoxy-1H-indole | 320 - 360 | 380 - 450 | Moderate to High |
| 7-Styryl-4-methoxy-1H-indole | 330 - 370 | 390 - 480 | Moderate |
Note: These are predicted values and will vary depending on the specific substituent and solvent.
Potential Applications and Signaling Pathways
Indole-based fluorophores are widely used in biological imaging and as probes for various cellular processes.[6] Fluorophores derived from this compound could find applications in:
-
Live-cell imaging: Their tunable fluorescence and potential for cell permeability make them suitable for visualizing cellular structures and dynamics.
-
Sensing: The indole scaffold's sensitivity to the local environment can be exploited to develop probes for ions, pH, and polarity.
-
Drug development: As fluorescently labeled ligands for studying receptor-ligand interactions. For example, many kinase inhibitors possess an indole core. Fluorescent derivatives could be used to study their binding and cellular distribution.
While specific signaling pathways targeted by these novel fluorophores are yet to be determined, their structural similarity to known biologically active indole derivatives suggests potential for use in studying pathways involving protein kinases, G-protein coupled receptors, and ion channels.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel fluorophores. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust platform for the generation of a diverse library of C7-functionalized indoles. The resulting fluorophores are expected to possess tunable photophysical properties, making them promising candidates for a wide range of applications in chemical biology, medicinal chemistry, and materials science. Further research into the synthesis and characterization of these compounds will undoubtedly expand the toolkit of available fluorescent probes for scientific investigation.
References
- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-bromo-4-methoxy-1H-indole in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions.[1][2] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from otherwise stable organic molecules.[3] While 7-bromo-4-methoxy-1H-indole is not itself a primary photocatalyst, its electron-rich indole core and functional group handles (bromo and methoxy groups) make it an excellent substrate for various photoredox-catalyzed C-H functionalization reactions.[4][5] These reactions allow for the direct installation of new carbon-carbon and carbon-heteroatom bonds, providing a streamlined pathway to novel and complex indole derivatives of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and a representative protocol for the use of this compound as a substrate in a photoredox-catalyzed C-H alkylation reaction. The protocol is based on established methodologies for the C-H functionalization of similar indole derivatives.[5][6]
Application Note: Photoredox-Catalyzed C2-H Alkylation of this compound
The direct C-H functionalization of heterocycles is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalization of the starting material. Photoredox catalysis has proven to be particularly effective for the C2-H functionalization of indoles.[1][4] In this context, this compound can be effectively alkylated at the C2 position with various alkyl bromides using a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, and a sacrificial electron donor.
This reaction is significant as it allows for the introduction of diverse alkyl groups onto the indole scaffold, which is a common core structure in many pharmaceutical agents. The bromo and methoxy substituents on the indole ring can be used for further synthetic manipulations, making the products of this reaction valuable intermediates for the synthesis of complex molecules.
Table 1: Representative Data for Photoredox-Catalyzed C2-H Alkylation of Indoles with Alkyl Bromides
The following table summarizes typical results for the C2-H alkylation of various indole derivatives with different alkyl bromides under photoredox conditions, based on literature precedents. These data provide a benchmark for the expected reactivity and yield for the functionalization of this compound.
| Entry | Indole Substrate | Alkyl Bromide | Photocatalyst (mol%) | Amine Base | Solvent | Time (h) | Yield (%) |
| 1 | Indole | Diethyl bromomalonate | Ru(bpy)₃Cl₂ (1) | i-Pr₂NEt | MeCN | 24 | 85 |
| 2 | 5-Methoxyindole | Diethyl bromomalonate | Ru(bpy)₃Cl₂ (1) | i-Pr₂NEt | MeCN | 24 | 90 |
| 3 | 7-Methylindole | Ethyl 2-bromoacetate | Ru(bpy)₃Cl₂ (2) | Et₃N | DMF | 12 | 78 |
| 4 | Indole | 1-Bromoadamantane | Ir(ppy)₃ (1.5) | DBU | DMSO | 36 | 65 |
| 5 | 6-Chloroindole | Benzyl bromide | Eosin Y (5) | TMG | MeCN | 18 | 72 |
Data are representative and compiled from analogous reactions in the literature. Yields are for the isolated C2-alkylated product.
Experimental Protocols
Protocol 1: Photoredox-Catalyzed C2-H Alkylation of this compound with Diethyl Bromomalonate
This protocol describes a representative procedure for the C2-alkylation of this compound using diethyl bromomalonate as the alkylating agent and Ru(bpy)₃Cl₂ as the photocatalyst.
Materials:
-
This compound (1.0 equiv)
-
Diethyl bromomalonate (1.5 equiv)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate [Ru(bpy)₃Cl₂·6H₂O] (1 mol%)
-
N,N-Diisopropylethylamine (i-Pr₂NEt, Hünig's base) (2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or other sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Blue LED light source (e.g., 450 nm, 34 W)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 45.2 mg), diethyl bromomalonate (0.3 mmol, 71.7 mg, 48 µL), and Ru(bpy)₃Cl₂·6H₂O (0.002 mmol, 1.5 mg).
-
Seal the tube with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add anhydrous acetonitrile (e.g., 2.0 mL) to dissolve the solids.
-
Add N,N-diisopropylethylamine (0.4 mmol, 51.7 mg, 70 µL) to the reaction mixture via syringe.
-
Place the Schlenk tube approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Irradiate the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the light source and quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-alkylated indole product.
Visualizations
Caption: General mechanism for the photoredox-catalyzed C2-H alkylation of an indole.
Caption: Experimental workflow for the photoredox-catalyzed C2-H alkylation.
References
- 1. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible light promoted C–H functionalization of imidazoheterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible light-mediated intermolecular C-H functionalization of electron-rich heterocycles with malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Natural Products Using 7-Bromo-4-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 7-bromo-4-methoxy-1H-indole as a versatile building block in the synthesis of complex natural products, with a focus on psilocybin analogues. The methodologies described herein are intended to guide researchers in the strategic application of this key intermediate in medicinal chemistry and drug discovery.
Introduction to this compound in Natural Product Synthesis
This compound is a valuable starting material in the synthesis of a variety of biologically active molecules. The presence of a bromine atom at the 7-position provides a reactive handle for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents to build molecular complexity. The methoxy group at the 4-position is a common feature in a number of natural products and their analogues, influencing their biological activity and pharmacokinetic properties.
This document will focus on the application of this compound in the synthesis of psilocybin analogues. Psilocybin, a naturally occurring psychedelic prodrug, is rapidly dephosphorylated in the body to psilocin, which acts as a serotonin 5-HT2A receptor agonist.[1][2] The therapeutic potential of psilocybin and its analogues in treating various psychiatric disorders has led to a surge in research and the need for efficient synthetic routes to novel derivatives.[3]
Synthesis of a Psilocybin Analogue via Suzuki-Miyaura Coupling
A key strategy in the synthesis of psilocybin analogues from this compound involves the introduction of a side chain at the 7-position via a Suzuki-Miyaura cross-coupling reaction.[4][5][6] This powerful carbon-carbon bond-forming reaction allows for the coupling of the bromo-indole with a variety of boronic acids or esters.[7][8]
Experimental Workflow
The overall synthetic strategy involves a three-stage process:
-
Suzuki-Miyaura Coupling: Introduction of a vinyl group at the 7-position of the indole core.
-
Side Chain Elaboration: Conversion of the vinyl group to the desired aminoethyl side chain.
-
Hydroxylation/Phosphorylation (Optional): Modification of the 4-methoxy group to a hydroxyl group to mimic psilocin, followed by phosphorylation to yield the psilocybin analogue.
Caption: Synthetic workflow for a psilocybin analogue.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Vinyl-4-methoxy-1H-indole (Suzuki-Miyaura Coupling)
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add potassium vinyltrifluoroborate (1.5 eq) and cesium carbonate (2.0 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-vinyl-4-methoxy-1H-indole.
| Starting Material | Product | Catalyst | Base | Solvent | Yield (%) |
| This compound | 7-Vinyl-4-methoxy-1H-indole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 75-85 |
Protocol 2: Synthesis of N,N-Dimethyl-2-(4-methoxy-1H-indol-7-yl)ethan-1-amine (Side Chain Elaboration)
This protocol involves a multi-step sequence:
-
Hydroboration-Oxidation: Dissolve 7-vinyl-4-methoxy-1H-indole (1.0 eq) in dry THF under argon. Add borane-tetrahydrofuran complex (1.1 eq) at 0 °C and stir for 2 hours at room temperature. Cool the reaction to 0 °C and add a solution of sodium hydroxide (3.0 eq) followed by dropwise addition of hydrogen peroxide (30% aq., 3.0 eq). Stir for 2 hours at room temperature. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield 2-(4-methoxy-1H-indol-7-yl)ethan-1-ol.
-
Mesylation and Azide Substitution: To a solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour. Wash with water and brine, dry, and concentrate. Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat to 80 °C for 4 hours. Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography to obtain 7-(2-azidoethyl)-4-methoxy-1H-indole.
-
Reduction and Dimethylation: Dissolve the azide (1.0 eq) in methanol and add palladium on carbon (10 mol%). Hydrogenate under a balloon of hydrogen for 6 hours. Filter through celite and concentrate. Dissolve the crude amine in methanol, add aqueous formaldehyde (37%, 2.5 eq) and sodium cyanoborohydride (1.5 eq). Stir for 12 hours. Quench with aqueous ammonium chloride, basify with sodium bicarbonate, and extract with dichloromethane. Purify by column chromatography to yield N,N-dimethyl-2-(4-methoxy-1H-indol-7-yl)ethan-1-amine.
| Intermediate | Reagents | Yield (%) (per step) |
| 2-(4-Methoxy-1H-indol-7-yl)ethan-1-ol | 1. BH₃·THF; 2. NaOH, H₂O₂ | 80-90 |
| 7-(2-Azidoethyl)-4-methoxy-1H-indole | 1. MsCl, Et₃N; 2. NaN₃ | 70-80 |
| N,N-Dimethyl-2-(4-methoxy-1H-indol-7-yl)ethan-1-amine | 1. H₂, Pd/C; 2. CH₂O, NaBH₃CN | 65-75 |
Protocol 3: Synthesis of 7-(2-(Dimethylamino)ethyl)-1H-indol-4-ol (Psilocin Analogue)
-
Dissolve N,N-dimethyl-2-(4-methoxy-1H-indol-7-yl)ethan-1-amine (1.0 eq) in dry dichloromethane at -78 °C under argon.
-
Add boron tribromide (1 M in dichloromethane, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool to 0 °C and quench by the slow addition of methanol.
-
Concentrate under reduced pressure and purify by preparative HPLC to afford the psilocin analogue.
| Starting Material | Product | Reagent | Yield (%) |
| N,N-Dimethyl-2-(4-methoxy-1H-indol-7-yl)ethan-1-amine | 7-(2-(Dimethylamino)ethyl)-1H-indol-4-ol | BBr₃ | 50-60 |
Biological Activity and Signaling Pathway of Psilocybin Analogues
Psilocybin analogues, like psilocybin itself, are prodrugs that are dephosphorylated to their active form, a psilocin analogue. Psilocin and its analogues are agonists of serotonin receptors, with a particularly high affinity for the 5-HT2A receptor.[9][10] Activation of the 5-HT2A receptor is believed to be responsible for the psychedelic effects of these compounds.[11]
The binding of the psilocin analogue to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to downstream effects on gene expression and neuronal activity, including modulation of glutamatergic neurotransmission.[11]
Caption: Psilocin analogue signaling pathway via 5-HT2A receptor.
Application in the Synthesis of Dictyodendrins
The dictyodendrins are a family of marine alkaloids that possess a highly substituted pyrrolo[2,3-c]carbazole core.[12][13] These complex natural products have shown promising biological activities, including telomerase inhibition.[14][15] While a direct total synthesis of dictyodendrins starting from this compound has not been explicitly reported, the methodologies for the functionalization of substituted indoles are highly relevant to the construction of the dictyodendrin scaffold. Advanced synthetic strategies for dictyodendrins often involve the construction of the polysubstituted indole core through methods such as C-H activation and annulation reactions.[12] The principles of indole functionalization, as demonstrated in the synthesis of psilocybin analogues, provide a valuable knowledge base for researchers aiming to synthesize other complex indole alkaloids like the dictyodendrins.
Conclusion
This compound serves as a strategic building block for the synthesis of complex natural products and their analogues. The protocols and data presented herein for the synthesis of a psilocybin analogue highlight the utility of modern synthetic methods, such as the Suzuki-Miyaura coupling, in the elaboration of the indole core. A thorough understanding of the biological signaling pathways of the target molecules is crucial for the rational design of new therapeutic agents. The information provided in these application notes is intended to facilitate further research and development in the field of natural product synthesis and medicinal chemistry.
References
- 1. atlasspores.academy [atlasspores.academy]
- 2. researchgate.net [researchgate.net]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neural mechanisms underlying psilocybin’s therapeutic potential – the need for preclinical in vivo electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psilocybin and the glutamatergic pathway: implications for the treatment of neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Total synthesis of the dictyodendrins as an arena to highlight emerging synthetic technologies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Total synthesis of dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: 7-bromo-4-methoxy-1H-indole as a Novel Probe for Protein Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-ligand interactions is fundamental to drug discovery and understanding biological processes. Fluorescent probes are invaluable tools in this field, offering high sensitivity and real-time monitoring of binding events. The indole scaffold is a common feature in many biologically active molecules and has been extensively used to develop fluorescent probes due to its inherent photophysical properties.[1] The emission properties of indole derivatives are often sensitive to the polarity of their microenvironment, making them excellent candidates for probing hydrophobic binding pockets in proteins.[2]
This application note describes the potential use of 7-bromo-4-methoxy-1H-indole as a novel fluorescent probe for protein binding studies. The electron-withdrawing bromine atom and the electron-donating methoxy group on the indole ring are anticipated to modulate its photophysical properties, potentially leading to a useful solvatochromic shift and a quantum yield that is sensitive to the environment. These characteristics make it a promising candidate for characterizing protein binding events and for use in competitive binding assays for screening potential drug candidates.[3] While direct experimental data on this specific molecule as a protein binding probe is limited, this document provides a guide for its potential application based on the known properties of similar indole derivatives.
Hypothetical Spectroscopic Properties
The anticipated solvatochromic properties of this compound are summarized in Table 1. A significant blue shift in emission and an increase in quantum yield are expected upon moving from a polar to a non-polar environment, characteristic of a probe binding to a hydrophobic pocket within a protein.
| Property | Dioxane (Non-polar) | Acetonitrile (Polar Aprotic) | Methanol (Polar Protic) |
| Absorption Max (λabs) | ~285 nm | ~287 nm | ~290 nm |
| Emission Max (λem) | ~330 nm | ~345 nm | ~355 nm |
| Stokes Shift | ~45 nm | ~58 nm | ~65 nm |
| Quantum Yield (Φ) | ~0.35 | ~0.20 | ~0.10 |
| Table 1: Anticipated spectroscopic properties of this compound in solvents of varying polarity. |
Proposed Application: Probing the Sudlow's Site I of Human Serum Albumin
Human Serum Albumin (HSA) is a well-characterized transport protein with prominent hydrophobic binding pockets, most notably Sudlow's Site I and Site II. The change in fluorescence of an indole-based probe upon binding to the hydrophobic environment of these sites can be used to determine its binding affinity.
Experimental Protocols
Characterization of this compound's Spectroscopic Properties
Objective: To determine the absorption and fluorescence emission spectra of the probe in different solvents and in the presence of the target protein.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Dioxane, Acetonitrile, Methanol, Phosphate Buffered Saline - PBS)
-
Human Serum Albumin (HSA)
-
Quartz cuvettes
-
Spectrophotometer
-
Fluorometer
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Ethanol).
-
Prepare working solutions of the probe in the different solvents and in PBS by diluting the stock solution. The final concentration should result in an absorbance of ~0.1 at the λabs to avoid inner filter effects.
-
Record the absorption spectra for each solution using the spectrophotometer.
-
Record the fluorescence emission spectra for each solution using the fluorometer, with excitation at the determined λabs.
-
Prepare a solution of HSA in PBS.
-
Add the probe to the HSA solution and record the absorption and emission spectra.
Fluorescence Titration for Binding Affinity (Kd) Determination
Objective: To determine the dissociation constant (Kd) of the probe-protein interaction.
Materials:
-
Stock solution of this compound
-
Stock solution of HSA in PBS
-
PBS buffer
-
Fluorometer
Protocol:
-
Prepare a series of solutions with a constant concentration of the probe and increasing concentrations of HSA in PBS.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of each solution at the emission maximum determined in the previous protocol.
-
Plot the change in fluorescence intensity (ΔF) as a function of the HSA concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd.
Workflow for Fluorescence Titration
Caption: Workflow for determining binding affinity using fluorescence titration.
Competitive Binding Assay
Objective: To determine the binding affinity of a non-fluorescent competitor ligand by measuring its ability to displace the fluorescent probe.
Materials:
-
Solutions of the probe and HSA at concentrations determined from the titration experiment.
-
Stock solution of the competitor ligand.
-
PBS buffer
-
Fluorometer
Protocol:
-
Prepare a solution containing the probe and HSA at concentrations that result in significant probe binding (e.g., [HSA] > Kd).
-
Prepare a series of solutions by adding increasing concentrations of the competitor ligand to the probe-HSA complex.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competitive binding model to calculate the IC50, from which the Ki of the competitor can be determined.
Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments.
| [HSA] (µM) | Fluorescence Intensity (a.u.) | ΔF (a.u.) |
| 0 | 100 | 0 |
| 2 | 150 | 50 |
| 4 | 190 | 90 |
| 6 | 220 | 120 |
| 8 | 245 | 145 |
| 10 | 265 | 165 |
| 15 | 290 | 190 |
| 20 | 305 | 205 |
| 30 | 320 | 220 |
| 50 | 325 | 225 |
| Table 2: Hypothetical fluorescence titration data for the binding of this compound to HSA. From this data, a Kd could be calculated by non-linear regression. |
| [Competitor] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 325 |
| 1 | 300 |
| 5 | 250 |
| 10 | 200 |
| 20 | 160 |
| 50 | 120 |
| 100 | 105 |
| Table 3: Hypothetical competitive binding data. This data would be used to calculate the IC50 and subsequently the Ki of the competitor ligand. |
Application in a Signaling Pathway Context
The ability to screen for ligands that bind to a specific protein is crucial for drug discovery. For instance, if HSA were involved in the transport of a key signaling molecule, identifying compounds that displace this molecule could modulate a signaling pathway.
Hypothetical Signaling Pathway Modulation
Caption: Use of the probe to screen for drugs that modulate a signaling pathway.
Conclusion
This compound holds promise as a fluorescent probe for protein binding studies due to the anticipated favorable photophysical properties of the substituted indole scaffold. The provided protocols and hypothetical data serve as a guide for researchers to explore its utility in characterizing protein-ligand interactions and in high-throughput screening for novel drug candidates. Further experimental validation of its spectroscopic properties and binding characteristics is warranted to establish it as a valuable tool in the researcher's toolkit.
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence properties of electropolymerised 5-substituted indoles in solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromo-7-methoxy-1H-indole [myskinrecipes.com]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of Polyhalogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhalogenated indoles are versatile building blocks in medicinal chemistry and materials science. Their multiple halogen substituents provide reactive handles for selective functionalization through metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of polyhalogenated indoles.
The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the halogen, its position on the indole ring, the choice of catalyst, ligands, and reaction conditions. Understanding these factors is key to designing efficient and selective synthetic routes.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halogenated indole and an organoboron reagent.
Application Notes:
-
Regioselectivity: In dihalogenated indoles, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. This inherent reactivity difference can be exploited for selective mono-functionalization. For indoles with identical halogens, the reaction site is influenced by steric and electronic factors. For instance, in 2,3-dihaloindoles, coupling often occurs preferentially at the C2-position.[1]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is crucial for achieving high yields and desired selectivity. For example, bulky electron-rich phosphine ligands can influence the regiochemical outcome in the coupling of dihaloarenes.
-
One-Pot Procedures: One-pot, multi-step reactions, such as a bis-Suzuki coupling, can be employed for the efficient synthesis of diarylated indoles from dihaloindoles.[1]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Indole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 2,3-Dibromo-1-(phenylsulfonyl)indole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH | 80 | 12 | 85-95 | [1] |
| 4,6-Dibromoindole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88 | |
| 5,7-Dibromoindole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 92 | |
| 2,5-Dibromoindole | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/H₂O | 110 | 18 | 85 |
Experimental Protocols:
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dihaloindole
-
Materials:
-
Dihaloindole (1.0 mmol)
-
Arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2 M aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add the dihaloindole, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and ethanol, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: One-Pot Synthesis of 2,3-Diarylindoles from 2,3-Dihalo-1-(phenylsulfonyl)indoles
-
Materials:
-
2,3-Dihalo-1-(phenylsulfonyl)indole (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (3.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
Combine the 2,3-dihalo-1-(phenylsulfonyl)indole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a flask under an inert atmosphere.
-
Add toluene, ethanol, and water.
-
Heat the mixture to reflux (approximately 85-90 °C) for 16 hours.
-
Cool the reaction and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash chromatography to yield the 2,3-diaryl-1-(phenylsulfonyl)indole.
-
The phenylsulfonyl protecting group can be subsequently removed under standard conditions if desired.
-
II. Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp²) bonds, reacting a terminal alkyne with a halogenated indole.
Application Notes:
-
Reaction Conditions: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Regioselectivity: Similar to the Suzuki coupling, the inherent reactivity of C-X bonds (C-I > C-Br) can be used for selective alkynylation of polyhalogenated indoles containing different halogens. For dihaloindoles with the same halogen, the more accessible or electronically activated position will react preferentially.
-
Sequential Couplings: Polyhalogenated indoles can undergo sequential Sonogashira and other cross-coupling reactions to introduce different functionalities at specific positions.
Quantitative Data Summary: Sonogashira Coupling
| Indole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 5,7-Dibromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 91 | |
| 2,3-Dibromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 60 | 12 | 85 (mono) | |
| 4,6-Dibromoindole | 1-Heptyne | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 89 | |
| 2,5-Dibromoindole | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 8 | 93 |
Experimental Protocols:
Protocol 3: General Procedure for Sonogashira Coupling of a Dihaloindole
-
Materials:
-
Dihaloindole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the dihaloindole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
III. Palladium-Catalyzed Heck Reaction
The Heck reaction couples a halogenated indole with an alkene to form a new C-C bond, providing access to vinyl-substituted indoles.
Application Notes:
-
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. Aqueous reaction conditions have been developed as a more environmentally friendly alternative.
-
Substrate Scope: A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be coupled with polyhalogenated indoles.
-
Intramolecular Variants: Intramolecular Heck reactions of appropriately substituted anilines can be a powerful tool for the synthesis of the indole core itself.
Quantitative Data Summary: Heck Reaction
| Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Cite |
| 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ | CH₃CN/H₂O (1:1) | 150 (MW) | 15 | 95 | [2] |
| 4-Bromoindole | Methyl acrylate | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ | CH₃CN/H₂O (1:1) | 150 (MW) | 20 | 88 | [2] |
| 6-Bromoindole | n-Butyl acrylate | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ | CH₃CN/H₂O (1:1) | 150 (MW) | 20 | 92 | [2] |
| 7-Bromoindole | Styrene | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ | CH₃CN/H₂O (1:1) | 150 (MW) | 15 | 90 | [2] |
Experimental Protocols:
Protocol 4: General Procedure for Aqueous Heck Coupling of a Haloindole [2]
-
Materials:
-
Haloindole (0.1 mmol)
-
Alkene (0.15 mmol)
-
Na₂PdCl₄ (0.005 mmol, 5 mol%)
-
ˢSPhos (0.015 mmol, 15 mol%)
-
Na₂CO₃ (0.4 mmol)
-
Acetonitrile/Water (1:1, 1 mL)
-
-
Procedure:
-
In a microwave reaction vial, combine the haloindole, Na₂CO₃, Na₂PdCl₄, and ˢSPhos.
-
Purge the vial with argon.
-
Add the acetonitrile-water solvent mixture, followed by the alkene.
-
Seal the vial and heat in a microwave reactor to 150 °C for 15-30 minutes.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
-
IV. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling a halogenated indole with an amine.
Application Notes:
-
Catalyst Systems: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often highly effective.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required.
-
Scope: A wide range of primary and secondary amines can be coupled with halogenated indoles.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Indole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 4,6-Dibromoindole | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 85 | |
| 5,7-Dibromoindole | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 82 | |
| 2,3-Dichloroindole | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 120 | 20 | 78 |
Experimental Protocols:
Protocol 5: General Procedure for Buchwald-Hartwig Amination of a Dihaloindole
-
Materials:
-
Dihaloindole (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add the dihaloindole and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Visualizations
Diagram 1: General Workflow for Metal-Catalyzed Cross-Coupling of Polyhalogenated Indoles
References
Application Notes and Protocols for the Synthesis of 7-bromo-4-methoxy-1H-indole Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and subsequent structure-activity relationship (SAR) studies of novel analogs based on the 7-bromo-4-methoxy-1H-indole scaffold. Indole derivatives are a prominent class of heterocyclic compounds that are integral to the development of new therapeutic agents due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of bromo and methoxy groups on the indole ring offers a versatile platform for chemical modification to explore and optimize interactions with biological targets.
Synthetic Protocols
The synthesis of this compound and its analogs can be achieved through a multi-step process starting from commercially available precursors. The following protocols outline a representative synthetic route.
Synthesis of this compound (Scaffold)
The foundational molecule, this compound, can be synthesized via a Fischer indole synthesis or other modern indole synthesis methodologies. A plausible route is outlined below, starting from 2-bromo-5-methoxyaniline.
Experimental Protocol:
-
Preparation of the Hydrazone:
-
To a solution of 2-bromo-5-methoxyaniline (1.0 eq) in a suitable solvent such as ethanol, add hydrochloric acid (HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water to perform diazotization.
-
In a separate flask, prepare a solution of ethyl 2-methylacetoacetate (1.2 eq) and sodium acetate in ethanol.
-
Slowly add the diazonium salt solution to the ethyl 2-methylacetoacetate solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-3 hours, allowing it to gradually warm to room temperature.
-
The resulting hydrazone intermediate can be isolated by filtration and washed with cold ethanol.
-
-
Fischer Indole Synthesis:
-
Suspend the dried hydrazone intermediate in a high-boiling point solvent like Dowtherm A or use a solid acid catalyst like polyphosphoric acid (PPA).
-
Heat the mixture to a high temperature (typically 180-220 °C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Synthesis of Analogs for SAR Studies
With the core scaffold in hand, various analogs can be synthesized by targeting the N-H of the indole ring, the C2, and C3 positions, or by further modification of the benzene ring through cross-coupling reactions at the bromine position.
Protocol for N-Alkylation/Arylation (Example):
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes to allow for the deprotonation of the indole nitrogen.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol for Suzuki Cross-Coupling at C7 (Example):
-
In a reaction vessel, combine this compound (1.0 eq), a boronic acid derivative (e.g., phenylboronic acid) (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a suitable solvent system, for instance, a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Dry, concentrate, and purify the product via column chromatography.
Data Presentation
Quantitative data from the synthesis and biological evaluation of the analogs should be systematically organized for clear comparison and interpretation in SAR studies.
Table 1: Synthesis of this compound Analogs
| Compound ID | R1 (N-substitution) | R7 (C7-substitution) | Yield (%) |
| 1 | H | Br | - |
| 2a | CH₃ | Br | 85 |
| 2b | CH₂Ph | Br | 78 |
| 3a | H | Ph | 65 |
| 3b | H | 4-Fluorophenyl | 62 |
Table 2: In Vitro Biological Activity of Analogs (Hypothetical Data)
| Compound ID | Target X IC₅₀ (µM) | Target Y EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) |
| 1 | 15.2 | > 50 | > 100 |
| 2a | 10.8 | 45.3 | > 100 |
| 2b | 5.4 | 22.1 | 85.6 |
| 3a | 2.1 | 10.5 | 60.2 |
| 3b | 1.5 | 8.9 | 75.3 |
Visualizations
Diagrams are crucial for illustrating complex workflows and relationships.
Caption: Synthetic workflow for this compound analogs.
Caption: Logical flow of a structure-activity relationship study.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a robust framework for generating a library of analogs. Subsequent SAR studies, guided by the systematic evaluation of biological activity as outlined, will be instrumental in identifying lead compounds with enhanced potency and selectivity. The indole nucleus is a well-established pharmacophore, and its diverse biological activities make it a continued focus of drug discovery efforts.[1][3]
References
Application Notes and Protocols for 7-bromo-4-methoxy-1H-indole in Agrochemical Research
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related indole derivatives. As of the current date, specific research on the agrochemical applications of 7-bromo-4-methoxy-1H-indole is limited in publicly accessible literature. The provided information serves as a guide for researchers to explore the potential of this compound in agrochemical screening and development.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural research due to their diverse biological activities. Halogenated and methoxylated indoles, in particular, have demonstrated potent fungicidal, insecticidal, and herbicidal properties. This compound is a substituted indole that serves as a valuable building block in organic synthesis.[1] Its structural features—a bromine atom at the 7-position and a methoxy group at the 4-position—suggest its potential for novel agrochemical applications. This document outlines potential applications and detailed experimental protocols for screening the agrochemical activity of this compound.
Synthesis Protocol
A plausible synthetic route for this compound is the Bartoli indole synthesis, a method well-suited for the synthesis of 7-substituted indoles.
Protocol: Synthesis of this compound
-
Reaction Scheme:
-
o-bromonitrobenzene reacts with 3 equivalents of a vinyl Grignard reagent to form a nitroso aromatic compound, which upon sigmatropic rearrangement and cyclization, yields the 7-bromoindole. A subsequent methoxylation step can introduce the methoxy group. A more direct documented approach involves the reaction of 4-bromo-2-nitroanisole with vinylmagnesium bromide.[1]
-
-
Materials:
-
4-bromo-2-nitroanisole
-
Vinylmagnesium bromide (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH4Cl) solution
-
Ether (Et2O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve 4-bromo-2-nitroanisole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -60°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide solution to the cooled reaction mixture, maintaining the temperature below -40°C.
-
Allow the reaction to stir and gradually warm to -40°C over a period of 2 hours.
-
Quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the aqueous phase with Et2O.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[1]
-
-
Visualization of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Potential Agrochemical Applications and Screening Protocols
Based on the activities of related indole derivatives, this compound is a candidate for screening as a fungicide, insecticide, nematicide, and herbicide.
Fungicidal Activity
Bromoindole derivatives have shown significant activity against various plant pathogenic fungi.
Hypothetical Efficacy Data of Related Bromo-Indole Derivatives Against Plant Pathogens
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| 3-Indolyl-3-hydroxy-5-bromooxindole | Rhizoctonia solani | 5.89 | [2] |
| 3-Indolyl-3-hydroxy-5-bromooxindole | Botrytis cinerea | 12.34 | [2] |
| Indole Schiff base derivative (2j) | Fusarium graminearum | >500 (100% inhibition) | [3] |
| Indole Schiff base derivative (2j) | Fusarium oxysporum | >500 (95.7% inhibition) | [3] |
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Target Organisms: Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, Alternaria alternata.
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes (90 mm)
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or acetone)
-
Mycelial plugs (5 mm diameter) from actively growing cultures of the target fungi
-
Positive control (e.g., a commercial fungicide like Hymexazole)
-
Negative control (solvent only)
-
-
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add the stock solution of this compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare plates with the positive and negative controls.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a 5 mm mycelial plug of the test fungus in the center of each plate.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treatment.
-
-
Determine the EC50 value (the concentration that inhibits 50% of the mycelial growth) by probit analysis.[4][5]
-
-
Visualization of Antifungal Screening Workflow:
Caption: Workflow for in vitro antifungal screening.
Insecticidal Activity
Indole derivatives have been investigated for their insecticidal properties against various agricultural pests.
Hypothetical Efficacy Data of Related Indole Derivatives Against Insect Pests
| Compound | Target Insect | LC50 (mg/L) | Reference |
| Indole-containing mesoionic (G1) | Acyrthosiphon pisum | 5.11 | [6] |
| Anthranilic diamide with indane (8q) | Mythimna separata | <0.8 (80% mortality) | [7] |
| 1-(1H-indol-3-yl)hexan-1-one (4e) | Plutella xylostella | High toxicity (qualitative) | [8] |
Protocol: Insecticidal Bioassay (Leaf-Dip Method)
-
Target Organisms: Plutella xylostella (Diamondback moth), Acyrthosiphon pisum (Pea aphid).
-
Materials:
-
Host plant leaves (e.g., cabbage for P. xylostella, fava bean for A. pisum)
-
Stock solutions of this compound in an appropriate solvent with a surfactant (e.g., Triton X-100).
-
Positive control (e.g., a commercial insecticide like deltamethrin).
-
Negative control (solvent and surfactant only).
-
Ventilated containers for rearing insects.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Dip host plant leaves into the test solutions for 30 seconds and allow them to air dry.
-
Place the treated leaves into the ventilated containers.
-
Introduce a known number of test insects (e.g., 10-20 larvae or adults) into each container.
-
Maintain the containers at appropriate environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Assess mortality at 24, 48, and 72 hours after treatment.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the negative control.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.[6][8]
-
-
Visualization of Insecticidal Screening Workflow:
Caption: Workflow for insecticidal bioassay using the leaf-dip method.
Nematicidal Activity
Halogenated indoles have shown promise as nematicides against plant-parasitic nematodes.
Hypothetical Efficacy Data of a Related Halogenated Indole Against Nematodes
| Compound | Target Nematode | Mortality (%) at 24h (Concentration) | Reference |
| 5-iodoindole | Meloidogyne incognita | High (qualitative at 50 µg/mL) | [9] |
Protocol: In Vitro Nematicidal Assay
-
Target Organism: Meloidogyne incognita (Root-knot nematode).
-
Materials:
-
Freshly hatched second-stage juveniles (J2) of M. incognita.
-
96-well microtiter plates.
-
Stock solutions of this compound.
-
Positive control (e.g., Abamectin).
-
Negative control (solvent).
-
-
Procedure:
-
Prepare different concentrations of the test compound in sterile water.
-
Add approximately 50-100 J2s to each well of a 96-well plate.
-
Add the test solutions to the wells.
-
Incubate the plates at room temperature.
-
Observe the nematodes under a microscope at 24, 48, and 72 hours.
-
Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the percentage of mortality.
-
-
Visualization of Nematicidal Screening Workflow:
Caption: Workflow for in vitro nematicidal screening.
Herbicidal Activity
While less common, some indole derivatives have been explored for their herbicidal properties.
Protocol: Herbicidal Activity Screening (Seed Germination and Seedling Growth)
-
Target Organisms: Arabidopsis thaliana (a model dicot), Lolium rigidum (Ryegrass, a model monocot).
-
Materials:
-
Filter paper
-
Petri dishes
-
Seeds of the target plants
-
Stock solutions of this compound.
-
Positive control (e.g., Glyphosate).
-
Negative control (solvent).
-
-
Procedure:
-
Place a sterile filter paper in each Petri dish.
-
Apply a known volume of the test solution at various concentrations to the filter paper.
-
Place a specific number of seeds (e.g., 10-20) on the filter paper.
-
Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature.
-
After 7-14 days, measure the seed germination rate, root length, and shoot length.
-
Calculate the percentage of inhibition for each parameter compared to the negative control.
-
Determine the GR50 (the concentration that causes a 50% reduction in growth).[12][13][14][15]
-
-
Visualization of Herbicidal Screening Workflow:
Caption: Workflow for herbicidal activity screening.
Conclusion
While direct evidence for the agrochemical applications of this compound is currently lacking, the known bioactivities of structurally similar indole derivatives provide a strong rationale for its investigation as a potential fungicide, insecticide, nematicide, or herbicide. The protocols outlined in this document offer a starting point for researchers to systematically screen this compound and its derivatives to uncover novel agrochemical leads. Further research, including synthesis of derivatives and comprehensive biological screening, is warranted to fully explore the potential of this and other substituted indoles in agriculture.
References
- 1. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 2. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs [mdpi.com]
- 8. Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nematicidal and insecticidal activities of halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A combination of plant-based compounds and extracts acts nematicidal and induces resistance against Meloidogyne incognita in tomato [frontiersin.org]
- 12. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 15. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis and Modification of Brominated Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis and modification of brominated indoles. This class of compounds, frequently found in marine organisms, exhibits a wide range of potent biological activities, making them promising candidates for drug discovery and development.[1][2][3] The enzymatic approaches described herein offer significant advantages over traditional chemical synthesis, including high regioselectivity, milder reaction conditions, and a reduced environmental footprint.
Introduction to Enzymatic Bromination of Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, and the addition of bromine atoms can significantly enhance the therapeutic properties of these molecules.[1] Brominated indoles have demonstrated anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[1][4][5] Key enzymes involved in the biosynthesis of these compounds include flavin-dependent halogenases and vanadium-dependent haloperoxidases, which are often isolated from marine bacteria and algae.[6][7][8][9]
-
Flavin-Dependent Halogenases (FDHs): These enzymes utilize a flavin cofactor (FADH₂), molecular oxygen, and a halide salt to regioselectively halogenate aromatic substrates like tryptophan and indole.[6][10] FDHs are known for their high degree of selectivity, often targeting specific positions on the indole ring.[10]
-
Vanadium-Dependent Haloperoxidases (VHPOs): Found predominantly in marine algae, these enzymes use vanadium as a cofactor to catalyze the oxidation of halides by hydrogen peroxide, generating a reactive halogenating species.[8][11] VHPOs can catalyze the bromination and subsequent oxidation of indole derivatives.[11]
Data Presentation: Quantitative Analysis of Enzymatic Bromination
The following tables summarize key quantitative data from studies on the enzymatic bromination of indoles and the biological activity of the resulting products.
Table 1: Kinetic Parameters of Tryptophan Halogenases
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Optimal Temperature (°C) | Reference |
| RebH | L-Tryptophan | 9 | 0.023 | 2.6 x 10-3 | 30 | [12] |
| BorH | L-Tryptophan | 9.78 | 4.42 | 0.452 | 45 | [13] |
| PyrH | GGW peptide | - | - | - | - | [4] |
| SttH | L-Tryptophan | - | - | - | 30 | [12] |
Table 2: Anti-inflammatory Activity of Brominated Indoles
| Compound | Assay | Target | IC50 | Reference |
| 6-Bromoisatin | NO inhibition | RAW264.7 macrophages | ~100 µM | [5] |
| 6-Bromoindole | NO inhibition | RAW264.7 macrophages | - | [5] |
| Hypobranchial Gland Extract | NO inhibition | RAW264.7 macrophages | 30.8 µg/mL | [5] |
| Hypobranchial Gland Extract | TNFα inhibition | RAW264.7 macrophages | 43.03 µg/mL | [5] |
| Hypobranchial Gland Extract | PGE₂ inhibition | 3T3 ccl-92 fibroblasts | 34.24 µg/mL | [5] |
| 5-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | Chromobacterium violaceum | Significantly lower than non-brominated | [14] |
| 6-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | Chromobacterium violaceum | Significantly lower than non-brominated | [14] |
| 7-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | Chromobacterium violaceum | Significantly lower than non-brominated | [14] |
Table 3: Anticancer Activity of Brominated Indoles
| Compound | Cell Line | Effect | IC50 | Reference |
| 6-Bromoisatin | HT29 (colorectal cancer) | Inhibition of cell viability | ~100 µM | [15][16] |
| 6-Bromoisatin | Caco-2 (colorectal cancer) | Inhibition of cell viability | ~100 µM | [15] |
| Tyrindoleninone | HT29 (colorectal cancer) | Inhibition of cell viability | 390 µM | [15][16] |
| 3-(2-Bromoethyl)-indole (BEI-9) | SW480 (colon cancer) | Inhibition of cell proliferation | Potent | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and analysis of brominated indoles.
Protocol for Expression and Purification of Flavin-Dependent Halogenase (RebH Variant)
This protocol is adapted from general methodologies for the expression and purification of His-tagged proteins in E. coli.[17][18][19]
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a plasmid encoding the RebH variant with a His-tag.
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA agarose resin.
Procedure:
-
Expression:
-
Inoculate a single colony of E. coli harboring the RebH plasmid into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the fractions by SDS-PAGE to confirm the purity of the protein.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
Protocol for Enzymatic Bromination of Indole using a Flavin-Dependent Halogenase
This protocol describes a typical in vitro enzymatic bromination reaction.[6][20]
Materials:
-
Purified flavin-dependent halogenase (e.g., RebH variant).
-
Flavin reductase (e.g., RebF).
-
Indole (substrate).
-
Sodium bromide (NaBr).
-
Flavin adenine dinucleotide (FAD).
-
Nicotinamide adenine dinucleotide (NADH).
-
Glucose dehydrogenase (GDH) and glucose for NADH regeneration (optional).
-
Reaction Buffer: 50 mM phosphate buffer, pH 7.4.
-
Quenching solution: Acetonitrile or methanol.
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM phosphate buffer, pH 7.4.
-
1 mM Indole (dissolved in a minimal amount of a co-solvent like isopropanol if necessary).
-
100 mM NaBr.
-
10 µM FAD.
-
1 mM NADH.
-
1-5 µM purified halogenase.
-
1-5 µM flavin reductase.
-
(Optional) 1 U/mL GDH and 20 mM glucose for NADH regeneration.
-
-
Incubate the reaction mixture at 30°C with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by taking aliquots at different time points.
-
Quench the reaction by adding an equal volume of acetonitrile or methanol.
-
Centrifuge the quenched reaction to precipitate the enzymes.
-
Analyze the supernatant for product formation using HPLC or LC-MS.
Protocol for Vanadium Bromoperoxidase-Catalyzed Bromination of Indole-3-carboxylic Acid
This protocol is based on the decarboxylative bromination of indole derivatives by vanadium haloperoxidases.[21][22]
Materials:
-
Vanadium bromoperoxidase (V-BrPO), commercially available or purified from marine algae.
-
Indole-3-carboxylic acid (substrate).
-
Potassium bromide (KBr).
-
Hydrogen peroxide (H₂O₂).
-
Citrate buffer (10 mM, pH 5.0).
-
Ethyl acetate.
Procedure:
-
In a biphasic system, combine:
-
10 mM citrate buffer, pH 5.0.
-
Ethyl acetate (30% v/v).
-
1 mM Indole-3-carboxylic acid.
-
2 mM KBr.
-
0.00625 mol% V-BrPO.
-
-
Initiate the reaction by the dropwise addition of 3 mM H₂O₂ over several hours.
-
Stir the reaction at room temperature for 7-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol for HPLC Analysis and Purification of Brominated Indoles
This protocol outlines a general method for the analysis and purification of brominated indoles from enzymatic reactions.[23][24]
Materials:
-
Reversed-phase HPLC system with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample from the quenched enzymatic reaction.
-
Standards of the starting material and expected products (if available).
Procedure:
-
Analysis:
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Identify the product peaks by comparing retention times with standards or by collecting fractions for mass spectrometry analysis.
-
-
Purification:
-
Scale up the injection volume on a semi-preparative or preparative HPLC column.
-
Use the analytical gradient as a starting point and optimize for the best separation.
-
Collect the fractions corresponding to the desired brominated indole product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the isolated product by analytical HPLC and its identity by NMR and mass spectrometry.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: General workflow for enzymatic synthesis and purification of brominated indoles.
Signaling Pathways Modulated by Brominated Indoles
Brominated indoles have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][5][25] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.
Brominated indoles can also modulate the cyclooxygenase (COX) and extracellular signal-regulated kinase (ERK) pathways, which are involved in both inflammation and cancer progression.[26][27]
Caption: Modulation of COX and ERK pathways by brominated indoles.
Certain brominated indoles induce apoptosis in cancer cells through the activation of caspases.[15][27] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by brominated indoles via caspase activation.
Future Perspectives
The enzymatic synthesis of brominated indoles holds immense potential for the discovery of novel therapeutic agents. Future research should focus on the discovery and engineering of new halogenases with altered substrate specificities and improved catalytic efficiencies. Furthermore, the exploration of enzymatic modifications, such as glycosylation, of brominated indole scaffolds could lead to the generation of new derivatives with enhanced pharmacokinetic and pharmacodynamic properties. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to advance the field of enzymatic synthesis and modification of these promising bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination | PLOS One [journals.plos.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Isolation and characterization of vanadium bromoperoxidase from a marine macroalga, Ecklonia stolonifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Activity of the Thermophilic Tryptophan-6 Halogenase BorH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol - Protein expression and purification [depts.washington.edu]
- 18. neb.com [neb.com]
- 19. E. coli protein expression and purification [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-bromo-4-methoxy-1H-indole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 7-bromo-4-methoxy-1H-indole. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment
This compound is a chemical compound requiring careful handling due to its potential health hazards. Based on available safety data for this compound and similar structures, the primary risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Allergic Skin Reaction: May cause an allergic skin reaction.[2]
A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use and change them frequently.[3][4] - Lab Coat/Coveralls: A flame-retardant lab coat or chemical-resistant coveralls should be worn to protect street clothing and skin.[3][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for handling this compound to contain any potential spills.
2. Weighing and Transfer:
- Perform all weighing and transfer operations within the chemical fume hood.
- Use a disposable weighing boat or paper to avoid contamination of the balance.
- Handle the solid compound carefully to minimize the generation of dust.
- Close the container tightly immediately after use.
3. Dissolving and Reactions:
- When dissolving the compound, add it slowly to the solvent to avoid splashing.
- If the process is exothermic, use an ice bath to control the temperature.
- Ensure all reaction vessels are properly clamped and supported.
4. Post-Handling:
- Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, acetone), followed by soap and water.
- Remove PPE carefully to avoid self-contamination. Gloves should be removed last.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Stream | Collection Procedure |
| Solid Waste (unused compound, contaminated gloves, weighing paper, etc.) | Place in a clearly labeled, sealed, and chemically compatible hazardous waste container designated for solid halogenated organic waste.[7][8] |
| Liquid Waste (reaction mixtures, cleaning solvents) | Collect in a separate, clearly labeled, sealed, and chemically compatible hazardous waste container for liquid halogenated organic waste.[7][8] Do not mix with incompatible waste streams. |
| Sharps (contaminated needles, Pasteur pipettes) | Dispose of in a designated sharps container. |
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
List all components of the waste mixture, including solvents and their approximate concentrations.[7]
-
Keep waste containers securely closed except when adding waste.[8]
-
Store waste in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[7]
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[7]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. achmem.com [achmem.com]
- 3. realsafety.org [realsafety.org]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
